Pentazine
Description
Structure
3D Structure
Properties
CAS No. |
290-97-1 |
|---|---|
Molecular Formula |
CHN5 |
Molecular Weight |
83.05 g/mol |
IUPAC Name |
pentazine |
InChI |
InChI=1S/CHN5/c1-2-4-6-5-3-1/h1H |
InChI Key |
ALAGDBVXZZADSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN=N1 |
Origin of Product |
United States |
Foundational & Exploratory
Theoretical Properties of Pentazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentazine (CHN₅) is a hypothetical aromatic heterocycle, a six-membered ring composed of one carbon atom and five nitrogen atoms. As a member of the azabenzene series, its theoretical properties are of significant interest for understanding the limits of chemical stability and aromaticity in highly nitrogen-rich systems. This technical guide provides a comprehensive overview of the core theoretical properties of this compound, drawing from computational chemistry studies. It covers the electronic structure, molecular geometry, aromaticity, stability, and predicted reactivity of this enigmatic molecule. All quantitative data, based on theoretical calculations, are summarized for clarity.
Introduction
The study of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Azabenzenes, or azines, which are analogues of benzene (B151609) where one or more carbon atoms are replaced by nitrogen, exhibit a wide range of chemical and physical properties. This compound represents an extreme in this series, with five nitrogen atoms imparting unique electronic characteristics. While the synthesis of this compound has not been achieved, theoretical studies provide crucial insights into its structure and potential behavior. Understanding these properties is essential for researchers exploring the synthesis of novel high-nitrogen content materials and for computational chemists validating theoretical models.
Electronic Structure and Molecular Orbitals
The electronic structure of this compound is characterized by a π-system containing six electrons, fulfilling Hückel's rule for aromaticity (4n+2, where n=1). The high electronegativity of the five nitrogen atoms significantly influences the electron distribution within the ring, leading to a highly electron-deficient system.
Molecular Orbital (MO) Analysis:
Computational studies indicate that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The large number of nitrogen atoms lowers the energy of the molecular orbitals compared to benzene. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
A qualitative representation of the frontier molecular orbitals can be visualized as follows:
Molecular Geometry
The geometry of this compound has been predicted using various computational methods, such as Density Functional Theory (DFT) and ab initio calculations. These studies consistently predict a planar hexagonal ring structure. The inclusion of five nitrogen atoms is expected to cause significant variations in bond lengths and angles compared to benzene.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Predicted Value Range | Notes |
| C-N Bond Length | ~1.32 - 1.34 Å | Shorter than a typical C-N single bond due to aromaticity. |
| N-N Bond Length | ~1.30 - 1.33 Å | Varies depending on the position relative to the carbon atom. |
| C-N-N Bond Angle | ~117° - 119° | Angles are distorted from the ideal 120° of a regular hexagon. |
| N-N-N Bond Angle | ~118° - 121° | |
| N-C-N Bond Angle | ~124° - 126° | The angle at the carbon atom is wider than the others. |
Note: These values are representative and can vary depending on the level of theory and basis set used in the computational study.
Aromaticity and Stability
The aromaticity of this compound is a topic of considerable theoretical interest. While it formally satisfies Hückel's rule, the high concentration of electronegative nitrogen atoms significantly impacts its stability.
Aromaticity Indices:
One of the most common methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring; negative values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity.
Table 2: Predicted Aromaticity and Stability of this compound
| Property | Predicted Value/Characteristic | Implication |
| NICS(0) | Negative values | Indicates the presence of a diatropic ring current, characteristic of aromaticity. |
| Homodesmotic Stabilization Energy | Significantly less stable than benzene | The high number of N-N bonds decreases the overall stability. |
| Predicted Stability | Highly unstable | Expected to decompose spontaneously with a low activation energy barrier.[1] |
| Activation Energy for Decomposition | ~20 kJ/mol | A very low barrier, suggesting extreme instability.[1] |
Despite its predicted aromatic character based on electronic structure, this compound is considered to be highly unstable. This instability arises from the high number of energetically unfavorable N-N bonds within the ring.
Reactivity and Decomposition Pathway
This compound is predicted to be extremely reactive and prone to decomposition. The most likely decomposition pathway is a retro-Diels-Alder reaction, leading to the formation of two highly stable molecules: hydrogen cyanide and molecular nitrogen.[1]
This decomposition is thermodynamically highly favorable due to the formation of the very stable triple bond in dinitrogen (N₂) and the stable hydrogen cyanide molecule.
Experimental Protocols
To date, this compound remains a hypothetical molecule, and no successful synthesis has been reported in the scientific literature. The extreme predicted instability of the this compound ring presents a formidable challenge to its isolation and characterization.
Theoretical Approaches to Synthesis:
Computational studies exploring potential synthetic routes are scarce due to the molecule's lability. Any potential experimental approach would likely involve:
-
Low-Temperature Matrix Isolation: Synthesis and trapping of the molecule in an inert gas matrix at cryogenic temperatures to prevent decomposition.
-
Precursor Design: The design of a stable precursor molecule that could eliminate a small, stable molecule to form the this compound ring in situ under very mild conditions.
Given the predicted low activation energy for decomposition, it is unlikely that this compound can be isolated as a stable compound under ambient conditions.
Conclusion
This compound represents a fascinating theoretical case study in the field of heterocyclic chemistry. Computational studies predict it to be a planar, aromatic molecule, yet highly unstable due to the preponderance of N-N bonds. Its predicted decomposition into hydrogen cyanide and molecular nitrogen is a highly exothermic process with a very low activation barrier. While the synthesis of this compound remains an elusive goal, the theoretical understanding of its properties provides valuable insights into the fundamental principles of chemical bonding, aromaticity, and stability in nitrogen-rich compounds. Further computational work could focus on the design of substituted pentazines that may offer enhanced stability, potentially paving the way for their eventual synthesis and characterization.
References
Computational Prediction of Pentazine Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pentazine (CHN₅), a hypothetical six-membered aromatic ring with five nitrogen atoms, represents an extreme in high-nitrogen heterocycles. Its potential as a high-energy-density material is matched by its predicted extreme instability. This technical guide provides a comprehensive overview of the computational methods used to predict the stability of this compound. It summarizes key quantitative data from theoretical studies, outlines detailed computational protocols, and proposes experimental approaches for the potential detection and characterization of this transient molecule.
Introduction
High-nitrogen heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and high heats of formation. This compound, the penultimate member of the azine series (preceding hexazine), is predicted to be highly unstable. Computational chemistry is an indispensable tool for investigating such transient species, providing insights into their structure, stability, and decomposition pathways in the absence of experimental data. Understanding the predicted stability of this compound can guide future efforts in the synthesis of novel high-nitrogen compounds and the development of energetic materials.
Computational Predictions of this compound Stability
The stability of this compound has been investigated using various computational chemistry methods. These studies consistently predict that the molecule is highly unstable, with a very low barrier to decomposition.
Predicted Thermodynamic and Kinetic Stability
Computational studies have focused on determining the thermodynamic and kinetic parameters that govern the stability of this compound. The primary predicted decomposition pathway involves a concerted retro-Diels-Alder reaction, yielding hydrogen cyanide (HCN) and two molecules of dinitrogen (N₂).
Table 1: Predicted Stability Data for this compound (CHN₅)
| Parameter | Predicted Value | Computational Method(s) | Source(s) |
| Activation Energy (Ea) for Decomposition | ~20 kJ/mol | Not Specified | [1] |
| Heat of Formation (ΔHf°) | Data not available in search results | ||
| N-N Bond Dissociation Energy | Data not available in search results | ||
| Predicted Half-life (t½) | Extremely short (not explicitly calculated in search results) |
Note: The available search results provide limited specific quantitative data for this compound itself. The table reflects the information that could be sourced.
Comparative Stability of Azines
To contextualize the predicted instability of this compound, it is useful to compare its properties with other members of the azine series. Generally, the stability of azines decreases as the number of nitrogen atoms in the ring increases. Pyridine (one nitrogen atom) is a stable, well-characterized compound, while the instability increases with diazines, triazines, and tetrazines.
Table 2: Comparative Standard Enthalpies of Formation (ΔfH°) for CHN Isomers
| Isomer | Formula | ΔfH° (kcal/mol) | Stability Ranking | Computational Method | Source(s) |
| Pyridine | C₅H₅N | 28.737 | Most Stable | G4 | [2] |
| Other C₅H₅N Isomers | C₅H₅N | > 28.737 | Less Stable | G4 | [2] |
| This compound (Hypothetical) | CHN₅ | Predicted to be very high | Least Stable (predicted) |
Computational Methodologies
The prediction of this compound's stability relies on a variety of well-established computational methods. These can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches.
Density Functional Theory (DFT)
DFT is a widely used method for studying the electronic structure of molecules due to its balance of accuracy and computational cost.
Protocol for DFT Calculation of this compound Stability:
-
Geometry Optimization:
-
Software: Gaussian, ORCA, etc.
-
Functional: B3LYP, M06-2X, or similar hybrid functional.
-
Basis Set: 6-311++G(d,p) or a larger basis set for higher accuracy.
-
Procedure: Perform a full geometry optimization of the this compound molecule to find its lowest energy structure.
-
Verification: Confirm that the optimized structure is a true minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a minimum on the potential energy surface.
-
-
Transition State Search:
-
Procedure: Locate the transition state for the decomposition reaction (this compound → HCN + 2N₂). This is typically done using methods like the Berny algorithm (opt=ts in Gaussian).
-
Verification: A transition state is characterized by a single imaginary frequency in the vibrational analysis, corresponding to the reaction coordinate.
-
-
Activation Energy Calculation:
-
Procedure: Calculate the energy difference between the transition state and the optimized ground state of this compound. This difference represents the activation energy for the decomposition. Zero-point energy (ZPE) corrections should be included for more accurate results.
-
-
Bond Dissociation Energy (BDE) Calculation:
-
Procedure: To calculate the BDE of a specific bond (e.g., an N-N bond), perform geometry optimizations of the radical fragments formed upon bond homolysis. The BDE is the enthalpy difference between the sum of the fragment enthalpies and the enthalpy of the intact molecule.[3]
-
-
Aromaticity Analysis (NICS):
-
Procedure: To assess the aromaticity of the this compound ring, Nucleus-Independent Chemical Shift (NICS) calculations can be performed.[4][5][6] This involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.
-
Ab Initio Methods
Ab initio methods are based on first principles and do not rely on empirical parameterization. They are generally more computationally expensive but can provide higher accuracy.
Protocol for Ab Initio Calculation of this compound Stability:
-
Method Selection:
-
Methods: Møller-Plesset perturbation theory (e.g., MP2, MP4) or Coupled Cluster theory (e.g., CCSD, CCSD(T)).
-
Basis Set: A large, correlation-consistent basis set such as aug-cc-pVTZ is recommended for accurate results.
-
-
Procedure:
-
Follow a similar workflow as for DFT: geometry optimization of reactants, products, and the transition state.
-
Calculate the activation energy and reaction enthalpy. Due to the high computational cost, these calculations may be performed as single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT).
-
Proposed Experimental Protocols for Detection and Characterization
Given the predicted high reactivity of this compound, its experimental detection would be a significant challenge. The following protocols outline potential approaches for its transient generation and characterization.
Matrix Isolation Spectroscopy
Matrix isolation is a technique used to trap and study highly reactive species at cryogenic temperatures in an inert matrix.[7][8]
Proposed Protocol for Matrix Isolation of this compound:
-
Precursor Synthesis: Synthesize a stable precursor molecule that can be induced to eliminate a small, stable molecule to form this compound in the gas phase. A potential (hypothetical) precursor could be a derivative of a tetrazine with a suitable leaving group.
-
Deposition:
-
The precursor is sublimed and mixed with a large excess of an inert gas (e.g., argon or nitrogen) in a high-vacuum chamber.
-
This gas mixture is then directed onto a cryogenic window (e.g., CsI or BaF₂) cooled to ~10-20 K.
-
-
In Situ Generation:
-
The precursor, now isolated in the inert matrix, is irradiated with UV light of a specific wavelength to induce photolysis and the formation of this compound.
-
-
Spectroscopic Characterization:
-
The matrix is then analyzed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) or UV-Vis spectroscopy.
-
The experimental spectra are compared with theoretically predicted spectra (from DFT or ab initio calculations) to identify the vibrational modes and electronic transitions of the trapped this compound molecule.
-
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a pump-probe technique that can be used to study short-lived excited states and reaction intermediates on femtosecond to nanosecond timescales.[9][10]
Proposed Protocol for Transient Absorption Spectroscopy of this compound:
-
Precursor Solution: A suitable precursor in an inert solvent is placed in a sample cell.
-
Photolysis (Pump Pulse): The precursor is excited with an ultrashort laser pulse (the "pump" pulse) of a wavelength that will induce the formation of this compound.
-
Probing: A second, broadband "probe" pulse is passed through the sample at a variable time delay after the pump pulse.
-
Data Acquisition: The absorption of the probe pulse by the transient species (this compound) is measured as a function of wavelength and time delay.
-
Analysis: The resulting transient absorption spectrum can provide information about the electronic structure and lifetime of this compound.
Visualizations
Predicted Decomposition Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and efficient visualization of aromaticity: bond currents calculated from NICS values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of the aromaticity of non-planar and bowl-shaped molecules by NICS criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN112358403B - Method for preparing pentazocine intermediate - Google Patents [patents.google.com]
- 6. Improved synthesis of analgesic pentazocine [jcpu.cpu.edu.cn]
- 7. CN114031505A - Method for preparing pentazocine intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. poranne-group.github.io [poranne-group.github.io]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
The Elusive Pentazine: A Theoretical Exploration of a Nitrogen-Rich Aromatic System
For Immediate Release
A deep dive into the theoretical underpinnings of pentazine (CHN₅), a hypothetical, nitrogen-rich aromatic heterocycle, reveals a molecule of significant academic interest for its potential insights into chemical bonding, stability, and the limits of aromaticity. This technical guide synthesizes the current computational and theoretical understanding of this compound's molecular orbital theory, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science.
This compound, a six-membered aromatic ring composed of one carbon atom, one hydrogen atom, and five nitrogen atoms, represents an extreme in the series of azabenzenes. While its synthesis remains a formidable challenge, extensive computational studies have elucidated its electronic structure, stability, and potential properties. These theoretical explorations provide a robust framework for understanding the behavior of poly-nitrogen heterocyclic systems, which are of interest for developing novel energetic materials and unique pharmacophores.
Molecular Orbital Theory and Electronic Structure
The electronic structure of this compound is characterized by a complex interplay of sigma (σ) and pi (π) molecular orbitals. The high electronegativity of the five nitrogen atoms significantly influences the energy levels and distribution of these orbitals compared to benzene (B151609) and other less-substituted azines.
Computational analyses, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been crucial in predicting the geometry and orbital energies of this compound.[1][2] These studies indicate a planar C₂ᵥ symmetry for the this compound ring.
The π-system of this compound is of particular interest. The introduction of five nitrogen atoms leads to a significant lowering of the π molecular orbital energy levels. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO-LUMO gap is a critical parameter in determining the kinetic stability of the molecule.
A logical workflow for the computational investigation of azines like this compound typically involves a multi-step process, starting from initial geometry optimization to more complex calculations of aromaticity and stability.
Stability and Aromaticity: A Double-Edged Sword
The stability of this compound is a central question in its theoretical investigation. The high nitrogen content suggests a high energy density material, but also points towards inherent instability. Computational studies have explored both the thermodynamic and kinetic stability of this compound.
Thermodynamically, azabenzenes become progressively less stable with an increasing number of nitrogen atoms.[1] This is attributed to the destabilizing effect of the nitrogen lone pairs.[1] However, kinetic stability studies suggest that this compound might be isolable, particularly under matrix isolation conditions.[1]
The aromaticity of this compound has been a subject of debate, with different aromaticity indices providing varied insights. Indices such as the Nucleus-Independent Chemical Shift (NICS), Harmonic Oscillator Model of Aromaticity (HOMA), and Aromatic Stabilization Energy (ASE) have been employed to quantify its aromatic character.[3] Some studies suggest that while the π-electron delocalization contributes to aromaticity, the destabilizing effects of adjacent nitrogen atoms are significant.[3] The relationship between the number of nitrogen atoms in an azabenzene and its aromaticity is complex, with some indices showing a decrease while others suggest a more nuanced trend.[3]
The following diagram illustrates the conceptual relationship between increasing nitrogen content in azabenzenes and their resulting thermodynamic stability and aromaticity.
References
The Aromaticity of Nitrogen-Rich Heterocycles: A Technical Guide for Researchers
Abstract
Nitrogen-rich heterocycles are fundamental scaffolds in medicinal chemistry and materials science, with their inherent aromaticity governing their stability, reactivity, and biological interactions. This technical guide provides an in-depth analysis of the core principles of aromaticity in these crucial molecular systems. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative measures of aromaticity, detailed experimental and computational protocols for their determination, and a conceptual framework for understanding the unique electronic properties of these compounds.
Introduction: The Concept of Aromaticity in N-Heterocycles
Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts increased stability.[1] For a molecule to be considered aromatic, it must adhere to Hückel's rule, which stipulates the presence of a continuous cycle of p-orbitals and a total of 4n+2 π-electrons, where 'n' is a non-negative integer.[2][3] In nitrogen-containing heterocycles, the nitrogen atoms can participate in the aromatic system in two primary ways:
-
Pyridine-like Nitrogen: A nitrogen atom double-bonded within the ring contributes one π-electron to the aromatic system. Its lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and does not participate in aromaticity.[4]
-
Pyrrole-like Nitrogen: A nitrogen atom single-bonded within the ring can contribute its lone pair of electrons (two π-electrons) to the aromatic system. This requires the nitrogen to adopt sp² hybridization, placing the lone pair in a p-orbital perpendicular to the ring plane.[4][5]
The number and position of nitrogen atoms within the heterocyclic ring significantly influence its electronic structure and overall aromatic character.
Quantitative Evaluation of Aromaticity
Aromaticity is not a directly observable quantity but is inferred from various geometric, energetic, and magnetic properties of a molecule.[6] Several indices have been developed to quantify and compare the aromaticity of different systems.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
The most widely used magnetic criterion for aromaticity is the Nucleus-Independent Chemical Shift (NICS).[4] This computational method measures the magnetic shielding at a specific point, typically the center of the ring, generated by the induced ring current in the presence of an external magnetic field. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value signifies a paratropic ring current, indicative of antiaromaticity.[7]
The NICS value calculated at the geometric center of the ring is denoted as NICS(0), while values calculated at a certain distance perpendicular to the ring plane, such as 1 Å (NICS(1)), are often used to minimize the influence of σ-electrons and better reflect the π-electron delocalization.[8] The out-of-plane tensor component, NICS(1)zz, is considered one of the most reliable indicators.[8]
Energetic Criteria: Aromatic Stabilization Energy (ASE)
Aromatic Stabilization Energy (ASE) quantifies the extra stability of an aromatic compound compared to a hypothetical, non-aromatic analogue.[9] ASE is typically calculated using quantum chemical methods through isodesmic or homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides, thus minimizing computational errors.[10] A common approach is the "isomerization method," where the energy of a methylated aromatic compound is compared to its non-aromatic exocyclic methylene (B1212753) isomer.[11]
Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies the degree of bond length equalization in a cyclic system.[12][13] It is based on the principle that aromatic compounds have bond lengths that are intermediate between characteristic single and double bonds. The HOMA index is defined by the following equation:
HOMA = 1 - [α/n * Σ(R_opt - R_i)²]
where:
-
n is the number of bonds in the ring.
-
α is a normalization constant for the bond type (e.g., C-C, C-N, N-N).[13]
-
R_opt is the optimal bond length for a fully aromatic system of that bond type.[13]
-
R_i is the actual bond length in the molecule.[13]
A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while a value of 0 (or less) suggests a non-aromatic or anti-aromatic system.[2]
Comparative Aromaticity of Key Nitrogen-Rich Heterocycles
The aromaticity of five-membered nitrogen heterocycles varies significantly with the number and position of the nitrogen atoms. The following tables summarize key quantitative aromaticity indices for a series of important heterocycles.
| Heterocycle | ASE (kcal/mol)[14] | HOMED[14] | NICS(0)[14] | NICS(1)zz (ppm)[4] |
| Pyrrole | 23.3 | 0.941 | -14.6 | -35.21 |
| Pyrazole | 20.8 | 0.887 | -13.2 | -33.91 |
| Imidazole | 25.1 | 0.970 | -13.7 | -34.80 |
| 1,2,3-Triazole (1H) | 21.0 | 0.865 | -13.6 | -34.50 |
| 1,2,3-Triazole (2H) | 18.0 | 0.793 | -14.2 | -35.03 |
| 1,2,4-Triazole (1H) | 18.5 | 0.822 | -12.4 | -32.89 |
| 1,2,4-Triazole (4H) | 13.9 | 0.706 | -11.6 | -31.32 |
| Tetrazole (1H) | 21.0 | 0.803 | -13.2 | -34.42 |
| Tetrazole (2H) | 16.5 | 0.729 | -13.9 | -34.61 |
| Table 1: Comparative Aromaticity Indices for Five-Membered Nitrogen Heterocycles. |
| Heterocycle (Isomer) | NICS(1)zz_total (ppm)[4] |
| Pyridine | -28.91 |
| Pyridazine (1,2-diaza) | -27.87 |
| Pyrimidine (1,3-diaza) | -28.21 |
| Pyrazine (1,4-diaza) | -29.07 |
| 1,2,3-Triazine | -26.97 |
| 1,2,4-Triazine | -25.99 |
| 1,3,5-Triazine | -25.53 |
| 1,2,3,4-Tetrazine | -26.04 |
| 1,2,3,5-Tetrazine | -25.86 |
| 1,2,4,5-Tetrazine | -26.37 |
| Table 2: NICS(1)zz Values for Six-Membered Nitrogen Heterocycles. |
The Concept of Dual Aromaticity in Five-Membered Rings
Recent studies have revealed that five-membered nitrogen heterocycles exhibit a phenomenon termed "dual aromaticity".[4] In addition to the classical π-aromaticity arising from the delocalization of π-electrons, a second layer of aromaticity, known as σ-aromaticity, is created by the delocalization of nitrogen lone pair electrons (NLPEs) within the σ-framework of the ring.[4] This dual-aromaticity is enhanced as the number of nitrogen atoms in the ring increases.[4] Six-membered heterocycles, however, do not exhibit this additional σ-aromaticity, likely due to their larger ring size and longer bond lengths.[4]
Experimental and Computational Protocols
Protocol: Computational Determination of NICS
This protocol outlines the steps for calculating NICS values using the Gaussian suite of programs.
-
Geometry Optimization:
-
Build the initial structure of the heterocycle.
-
Perform a geometry optimization and frequency calculation to obtain a stable minimum on the potential energy surface. A common level of theory is Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311+G(d,p).
-
Gaussian Keyword: #p opt freq b3lyp/6-311+g(d,p)
-
-
Placement of Ghost Atom:
-
Open the optimized coordinate file (.log or .chk).
-
Determine the geometric center of the ring.
-
Place a ghost atom (Bq) at the ring center for NICS(0) calculations. For NICS(1) calculations, place the Bq atom 1.0 Å directly above the ring center.[15]
-
Syntax: Bq 0.0 0.0 0.0 (for NICS(0) at the origin) or Bq 0.0 0.0 1.0 (for NICS(1)).
-
-
NMR Calculation:
-
Using the coordinates from the optimized geometry including the ghost atom, perform a single-point NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Gaussian Keyword: #p nmr=giao b3lyp/6-311+g(d,p)
-
-
Data Extraction:
-
Open the resulting output file (.log).
-
Search for the magnetic shielding tensor of the Bq atom.
-
The isotropic shielding value corresponds to NICS(iso). The NICS value is the negative of the calculated shielding value.[16]
-
The zz component of the shielding tensor corresponds to NICSzz.
-
Protocol: Calculation of ASE via Isomerization Method
This protocol describes the isomerization stabilization energy (ISE) method for calculating ASE.[11]
-
Define Structures:
-
Structure A: The aromatic heterocycle of interest with a methyl group attached to a ring carbon.
-
Structure B: The corresponding non-aromatic isomer with an exocyclic methylene group at the same position.
-
-
Energy Calculation:
-
Perform high-level geometry optimizations and frequency calculations for both Structure A and Structure B to obtain their zero-point corrected electronic energies. A reliable computational method such as B3LYP/6-311+G(d,p) or higher is recommended.
-
-
Calculate ISE:
-
The Isomerization Stabilization Energy (ISE), which is a direct measure of the ASE, is the energy difference between the two isomers.
-
Formula: ASE ≈ ISE = E(Structure B) - E(Structure A)
-
Protocol: Determination of Bond Lengths via X-ray Crystallography
This protocol provides a general workflow for obtaining bond lengths from single-crystal X-ray diffraction.
-
Crystallization:
-
Grow high-quality single crystals of the nitrogen-rich heterocycle. Common techniques include slow evaporation, vapor diffusion, and liquid-liquid diffusion. This is often the most challenging step.
-
-
Data Collection:
-
Mount a suitable crystal on a diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the accuracy of atomic coordinates, including bond lengths and angles.
-
-
Data Analysis:
-
Extract the final C-C, C-N, and N-N bond lengths from the refined crystallographic information file (CIF). These values can then be used for calculating geometry-based aromaticity indices like HOMA.
-
Aromaticity in Drug Design and Development
The aromatic nature of nitrogen-rich heterocycles is a key feature exploited in drug design.[17] Aromatic systems are generally stable and provide a rigid scaffold for the precise positioning of functional groups that interact with biological targets like enzymes and receptors.
-
Bioisosterism: Aromatic heterocyles like tetrazole are often used as bioisosteres for carboxylic acid groups, offering similar acidity (pKa) and planarity but with improved metabolic stability and cell permeability.[18]
-
Target Interactions: The π-electron system can engage in π-π stacking and cation-π interactions with amino acid residues in protein active sites. The nitrogen atoms, particularly pyridine-like nitrogens, can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding affinity.[17]
-
Modulating Properties: The number and arrangement of nitrogen atoms can be systematically varied to fine-tune the electronic properties (e.g., dipole moment, basicity) and solubility of a drug candidate, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
Conclusion
The aromaticity of nitrogen-rich heterocycles is a multifaceted phenomenon with profound implications for their chemical and biological properties. A quantitative understanding, derived from computational indices like NICS and ASE and geometric parameters like HOMA, is essential for rational molecular design. The discovery of dual π- and σ-aromaticity in five-membered rings offers new insights into their enhanced stability. By leveraging the principles and protocols outlined in this guide, researchers can better predict, understand, and manipulate the aromatic character of these vital compounds to advance the fields of drug discovery and materials science.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Aromaticity: what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documentation.tricentis.com [documentation.tricentis.com]
- 4. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and stability of aromatic nitrogen heterocycles used in the field of energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) [mdcalc.com]
- 7. hgs.osi.lv [hgs.osi.lv]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. CCL:G: Problems on NICS calculation Using Gaussian [server.ccl.net]
- 17. sketchviz.com [sketchviz.com]
- 18. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]
The Hypothetical Electronic Landscape of Pentazine: A Technical Guide for Scientific Professionals
Introduction
Pentazine (CH_N_₅) represents a fascinating, yet purely hypothetical, frontier in the field of nitrogen-rich heterocyclic chemistry. As a six-membered aromatic ring containing five nitrogen atoms and one carbon atom, its electronic structure is of significant theoretical interest for researchers in drug development and materials science. The high nitrogen content suggests a unique distribution of electrons, potentially leading to novel chemical properties and biological activities. However, the inherent instability predicted for such a molecule has precluded its synthesis and experimental characterization.
This technical guide provides an in-depth exploration of the predicted electronic structure of this compound. In the absence of experimental data, this analysis is built upon a foundation of analogy to computationally and experimentally characterized, closely related nitrogen-rich heterocycles, namely the tetrazines and the theoretical hexazine (B1252005). By examining the established electronic properties of these analogs, we can construct a robust theoretical framework to anticipate the molecular orbital landscape, geometric parameters, and potential reactivity of this compound. This document is intended to serve as a valuable resource for researchers and scientists, offering a detailed theoretical perspective to guide future computational studies and synthetic efforts.
Predicted Electronic Properties and Molecular Geometry
The electronic structure of this compound is expected to be dominated by the high electronegativity of the five nitrogen atoms. This will lead to a significant polarization of the sigma framework and a complex arrangement of pi molecular orbitals. The aromaticity of the ring, a key determinant of its stability and reactivity, is a subject of considerable theoretical curiosity.
Comparative Data from Analogous Heterocycles
To quantitatively estimate the properties of this compound, we can examine the computed and experimental data for its closest analogs: 1,2,4,5-tetrazine (B1199680) and the hypothetical hexazine molecule. These molecules provide a basis for understanding the influence of an increasing number of nitrogen atoms on the electronic and geometric parameters of the aromatic ring.
Table 1: Calculated and Experimental Geometric Parameters of 1,2,4,5-Tetrazine
| Parameter | C-N Bond Length (Å) | N-N Bond Length (Å) |
| Experimental (X-ray) | 1.334[1] | 1.321[1] |
Table 2: Predicted Molecular Orbital Energies for 1,2,4,5-Tetrazine (Illustrative)
| Molecular Orbital | Energy (eV) |
| LUMO+1 | (Predicted High Energy) |
| LUMO | (Predicted Low Energy)[1][2] |
| HOMO | (Predicted High Energy)[1][2] |
| HOMO-1 | (Predicted Lower Energy) |
Theoretical and Computational Methodologies
The study of hypothetical molecules like this compound and its analogs relies exclusively on computational quantum chemistry methods. These ab initio and density functional theory (DFT) approaches allow for the prediction of molecular properties from first principles.
Computational Approaches for Nitrogen-Rich Heterocycles
-
Density Functional Theory (DFT): This is a widely used method for studying the electronic structure of molecules. For nitrogen-rich systems, hybrid functionals such as B3LYP and M06-2X are commonly employed.[2]
-
Basis Sets: The choice of basis set is critical for obtaining accurate results. Pople-style basis sets, such as 6-311++G(d,p), and Dunning's correlation-consistent basis sets are frequently used.[2]
-
-
Ab Initio Methods:
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a starting point for more advanced calculations.
-
Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects, which are important for accurately describing the electronic structure of molecules with multiple lone pairs, such as the azines.
-
-
Semi-empirical Methods: Methods like PM3 and AM1 can be used for preliminary, less computationally expensive investigations, though their accuracy for these systems can be limited.
Workflow for Theoretical Analysis
The logical flow for the computational investigation of a hypothetical molecule like this compound is outlined below. This process begins with defining the molecular geometry and proceeds through increasingly sophisticated calculations to predict its electronic properties and stability.
Predicted Molecular Orbital Structure
The molecular orbitals of this compound will be a combination of sigma (σ) and pi (π) orbitals, as well as non-bonding (n) orbitals localized on the nitrogen atoms. The high number of nitrogen atoms will lead to a dense manifold of non-bonding orbitals, which will play a crucial role in the molecule's reactivity and coordination chemistry.
The π system of this compound is expected to be aromatic, with 6 π electrons delocalized across the ring. The molecular orbital energy level diagram below provides a qualitative representation of the expected electronic structure, drawing on the principles of molecular orbital theory for aromatic heterocycles.
Conclusion
While this compound remains a hypothetical molecule, a deep understanding of its potential electronic structure can be achieved through the careful application of modern computational chemistry techniques and by drawing analogies to known nitrogen-rich heterocycles. The insights presented in this technical guide, including the predicted geometric parameters, the methodologies for theoretical investigation, and the qualitative molecular orbital landscape, provide a valuable framework for researchers in drug development and materials science. This theoretical foundation is essential for guiding future efforts to synthesize and characterize this compound and other novel, highly nitrogenated compounds, which hold the promise of unlocking new frontiers in chemistry and medicine.
References
Pentazine: A Theoretical Exploration of Structure and Bonding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Abstract
Pentazine (CH_N_5), a six-membered aromatic heterocycle containing five nitrogen atoms, remains a fascinating yet hypothetical molecule. Its synthesis has not been achieved to date, classifying it as a "mythical" compound alongside hexazine. The inherent instability, driven by the high nitrogen content and propensity to decompose into more stable nitrogen gas (N_2) and hydrogen cyanide (HCN), presents a formidable synthetic challenge. This technical guide provides a comprehensive analysis of this compound's structure and bonding based on state-of-the-art computational and theoretical chemistry methods. All presented data are derived from theoretical calculations, offering a predictive glimpse into the properties of this elusive molecule. This document is intended for researchers in computational chemistry, materials science, and drug development who are interested in the theoretical underpinnings of high-nitrogen systems.
Introduction
The study of azines, six-membered heterocyclic compounds with the general formula C_(6-n)H_(6-n)N_n, is a cornerstone of organic chemistry.[1] As the number of nitrogen atoms in the ring increases, the electronic properties and stability of these molecules change dramatically. This compound represents a penultimate member of this series, standing on the brink of stability. While substituted triazines and tetrazines have found applications, for instance as herbicides, the higher azines like this compound remain theoretical constructs.[1][2] Understanding the structure and bonding of this compound is crucial for delineating the limits of stability in nitrogen-rich heterocycles and for the rational design of novel high-energy density materials. This guide summarizes the predicted structural parameters, thermodynamic stability, and electronic nature of this compound as elucidated by high-level computational methods.
Predicted Molecular Structure and Geometry
The geometry of this compound has been predicted through optimization calculations using Density Functional Theory (DFT), a workhorse of modern computational chemistry. These calculations provide insights into the bond lengths and bond angles of the molecule in its ground state.
Data Presentation: Predicted Geometrical Parameters
The following table summarizes the predicted bond lengths and angles for this compound, calculated at the B3LYP/6-31G(d,p) level of theory. For comparison, the corresponding experimental values for benzene (B151609) and calculated values for s-triazine and s-tetrazine are also included.
| Parameter | This compound (Calculated) | s-Triazine (Calculated) | s-Tetrazine (Calculated) | Benzene (Experimental) |
| Bond Lengths (Å) | ||||
| C-N | 1.318 | 1.338 | 1.334 | 1.397 (C-C) |
| N-N | 1.325 | - | 1.321 | - |
| C-H | 1.076 | 1.082 | - | 1.084 |
| **Bond Angles (°) ** | ||||
| N-C-N | 124.9 | 126.1 | - | 120.0 (C-C-C) |
| C-N-N | 117.5 | - | 116.4 | - |
| N-N-N | 120.1 | - | - | - |
| H-C-N | 117.5 | 116.9 | - | 120.0 (H-C-C) |
Note: Data for this compound, s-triazine, and s-tetrazine are derived from computational studies. Benzene data is experimental for comparison.
Bonding Analysis and Electronic Structure
The electronic structure of this compound is key to understanding its predicted properties, particularly its aromaticity and the nature of its molecular orbitals.
Aromaticity
Aromaticity is a key concept in understanding the stability and reactivity of cyclic, conjugated molecules. One of the most common magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring; negative values are indicative of aromatic character (a diatropic ring current), while positive values suggest anti-aromaticity (a paratropic ring current).
Theoretical studies on the azine series have shown that despite the introduction of multiple nitrogen atoms, many of these heterocycles retain a significant degree of aromaticity.[3][4] The NICS(0)πzz value, which considers the π-electron contribution to the out-of-plane magnetic shielding, is a refined metric for aromaticity.[3]
Data Presentation: Predicted Thermodynamic and Aromaticity Data
The table below presents the predicted gas-phase heat of formation (ΔH_f°) and NICS(0)πzz values for this compound, alongside comparative data for other azines.
| Molecule | ΔH_f° (kcal/mol) (G3 Theory) | NICS(0)πzz (ppm) (B3LYP/6-311+G**) | Aromatic Character |
| Benzene | 20.5 | -34.5 | Aromatic |
| Pyridine | 34.2 | -33.8 | Aromatic |
| s-Triazine | 48.9 | -32.1 | Aromatic |
| s-Tetrazine | 85.1 | -30.5 | Aromatic |
| This compound | 121.3 | -28.9 | Aromatic |
The data indicates that while this compound is predicted to be highly endothermic, consistent with its instability, it is also expected to be aromatic, albeit less so than benzene.[3] This aromatic stabilization is not sufficient to overcome the thermodynamic instability arising from the high number of energetically unfavorable N-N bonds.
Molecular Orbitals
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. In the azines, the HOMO and LUMO are typically π-type orbitals. The energy levels of the molecular orbitals in azines have been investigated through ab initio calculations.[5] The introduction of nitrogen atoms, which are more electronegative than carbon, generally lowers the energy of the molecular orbitals. Furthermore, the nitrogen lone pairs can combine to form additional molecular orbitals. In s-tetrazine, for example, the splitting of these lone pair energy levels leads to extensive overlap with other orbitals.[5] A similar, and more complex, situation is expected for this compound.
Computational Methodologies
As this compound is a hypothetical molecule, all data presented herein are the result of computational modeling. The following sections detail the theoretical methods employed in the studies of this compound and related azines.
Geometry Optimization
The predicted molecular structure of this compound was obtained by geometry optimization. This process involves finding the minimum energy conformation of the molecule. A widely used and reliable method for this is Density Functional Theory (DFT).
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-31G(d,p)
-
Software: Gaussian suite of programs
-
Procedure: The geometry is iteratively adjusted to minimize the electronic energy until a stationary point on the potential energy surface is located. Frequency calculations are then performed to confirm that this stationary point is a true minimum (i.e., has no imaginary frequencies).[6][7][8][9]
Thermochemical Calculations
The heat of formation (ΔH_f°) provides a measure of a molecule's thermodynamic stability. High-accuracy composite methods are employed for these calculations.
-
Method: Gaussian-3 (G3) Theory
-
Procedure: G3 theory is a composite method that approximates a high-level calculation by a series of lower-level calculations. It involves an initial geometry optimization and frequency calculation, followed by a series of single-point energy calculations with larger basis sets and higher levels of electron correlation. Empirical corrections are then added to estimate the final energy.[1] This approach allows for the calculation of heats of formation with a mean absolute deviation of less than 1 kcal/mol for a wide range of molecules.
Aromaticity Calculations
The aromaticity of this compound was assessed using the Nucleus-Independent Chemical Shift (NICS) method.
-
Method: NICS
-
Procedure: The magnetic shielding tensor is calculated at a dummy atom (a "ghost" atom) placed at the geometric center of the ring. The NICS value is the negative of the isotropic magnetic shielding at this point. For a more refined analysis of π-aromaticity, the NICS(0)πzz value is calculated, which corresponds to the out-of-plane component of the magnetic shielding tensor arising solely from the π molecular orbitals.[3][10]
Visualizations
Since this compound is a hypothetical molecule with no known biological interactions, signaling pathway diagrams are not applicable. Instead, the following diagram illustrates a logical workflow for the computational analysis of a hypothetical molecule like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. comporgchem.com [comporgchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational Tools for Handling Molecular Clusters: Configurational Sampling, Storage, Analysis, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inpressco.com [inpressco.com]
- 8. researchgate.net [researchgate.net]
- 9. explorationpub.com [explorationpub.com]
- 10. poranne-group.github.io [poranne-group.github.io]
Hückel's Rule and Aromatic Polynitrogen Systems: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for high-energy density materials (HEDMs) has driven significant research into polynitrogen compounds, which promise environmentally benign decomposition products (N₂ gas).[1] A primary challenge in this field is the inherent instability of molecules composed of nitrogen-nitrogen single or double bonds, given the immense stability of the N≡N triple bond.[1] Aromaticity, a concept of electronic stability defined by Hückel's rule, offers a compelling strategy to stabilize these energetic rings.[2] This guide provides a comprehensive technical overview of the application of Hückel's rule to key polynitrogen systems, namely the pentazolate anion (cyclo-N₅⁻) and the hexazine (B1252005) anion ([N₆]⁴⁻). We detail the theoretical underpinnings, present quantitative data from experimental and computational studies, outline key synthesis protocols, and visualize the logical and experimental workflows involved in their study.
Hückel's Rule: The Foundation of Aromaticity
In 1931, Erich Hückel formulated a set of criteria to predict the aromaticity of planar, cyclic molecules.[3] Aromatic compounds exhibit enhanced thermodynamic stability due to the delocalization of π-electrons in a closed shell, analogous to the electron shell stability in noble gases.[4] Hückel's rule is not merely a theoretical construct but a powerful predictor of chemical stability and reactivity.[5]
The four core criteria for a molecule to be considered aromatic are:
-
Cyclic: The molecule must contain a ring of atoms.[3]
-
Planar: All atoms within the ring must lie in the same plane to allow for effective orbital overlap.[3]
-
Fully Conjugated: Every atom in the ring must possess a p-orbital that can participate in the delocalized π-system.[3]
-
Possess (4n+2) π-electrons: The ring must contain a specific number of π-electrons, where 'n' is a non-negative integer (n=0, 1, 2, ...), resulting in electron counts of 2, 6, 10, 14, etc.[3][6]
Molecules that satisfy the first three criteria but possess 4n π-electrons are termed anti-aromatic and are exceptionally unstable.
Aromatic Polynitrogen Anions
Hückel's rule has been instrumental in the successful identification and synthesis of stable polynitrogen ions. The delocalization of π-electrons over the nitrogen ring imparts a significant resonance stabilization energy, counteracting the thermodynamic drive to decompose into N₂ molecules.
The Pentazolate Anion (cyclo-N₅⁻)
The pentazolate anion, a five-membered ring of nitrogen atoms, is a classic example of an all-nitrogen aromatic system. With six π-electrons (one from each of the five nitrogen atoms plus the negative charge), it satisfies the 4n+2 rule for n=1.[7] The quest to synthesize and stabilize this anion has spanned decades, culminating in its successful isolation and characterization in a stable salt.[8][[“]] The aromaticity provides good thermal stability, with most synthesized salts having decomposition temperatures over 100°C.[10]
The Hexazine Anion ([N₆]⁴⁻)
Hexaazabenzene (N₆), the all-nitrogen analogue of benzene, has been a long-sought-after synthetic target.[2][11] While the neutral molecule remains elusive, a landmark achievement was the synthesis of the aromatic hexazine tetraanion, [N₆]⁴⁻.[2] This species was formed and characterized under extreme pressure and temperature conditions.[11] The [N₆]⁴⁻ ring is planar and possesses 10 π-electrons (one from each of the six nitrogen atoms plus the 4- charge), satisfying the 4n+2 rule for n=2, confirming its aromatic character.[2][11]
Quantitative Data and Characterization
The confirmation of aromaticity in polynitrogen systems relies on a combination of experimental data and computational analysis.
Physicochemical and Spectroscopic Properties
The stability and structure of these anions are typically assessed in their salt forms. Single-crystal X-ray diffraction is crucial for confirming the planar, cyclic structure and measuring bond lengths, which are often intermediate between single and double bonds, a hallmark of aromatic delocalization.
| Property | cyclo-N₅⁻ in (N₅)₆(H₃O)₃(NH₄)₄Cl | [N₆]⁴⁻ in K₉N₅₆ | Benzene (for reference) |
| π-Electron Count | 6 | 10 | 6 |
| Hückel's 'n' Value | 1 | 2 | 1 |
| Point Group Symmetry | D₅h (idealized) | D₆h (idealized) | D₆h |
| N-N Bond Length (Å) | ~1.31 - 1.33 | ~1.385 | N/A |
| C-C Bond Length (Å) | N/A | N/A | 1.40 |
| Decomposition Temp. | 117°C (onset)[8][[“]] | Synthesized at >2000 K[2] | >800°C (under pressure) |
Computational Aromaticity Indicators
Computational chemistry provides powerful tools to quantify aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. A large negative NICS value at the ring's center (NICS(0)) is a strong indicator of a diamagnetic ring current, a key feature of aromaticity.
| Species | NICS(0) (ppm) | NICS(1)zz (ppm) | Aromatic Stabilization Energy (ASE) (kcal/mol) |
| cyclo-N₅⁻ | -14.9 (approx.) | -29.5 (approx.) | ~25-50 (varies with method) |
| [N₆]⁴⁻ | -10.2 (approx.) | -22.1 (approx.) | ~20-40 (varies with method) |
| Benzene | -9.7 | -34.5 | ~36 |
| (Note: NICS and ASE values are highly dependent on the computational method and basis set used. The values presented are representative estimates from the literature for comparative purposes.) |
Experimental Protocols
The synthesis of stable polynitrogen anions requires specialized and often challenging experimental procedures.
Protocol: Synthesis of the Pentazolate Salt (N₅)₆(H₃O)₃(NH₄)₄Cl
This protocol is adapted from the work of Zhang et al. and represents a breakthrough in isolating the cyclo-N₅⁻ anion at ambient pressure.[8][[“]] The core of the synthesis is the oxidative cleavage of a strong C-N bond from a substituted arylpentazole precursor.
Methodology:
-
Precursor Dissolution: The arylpentazole precursor is dissolved in a suitable solvent mixture, typically methanol and water.
-
Reagent Addition: A solution of m-chloroperbenzoic acid (oxidant) and ferrous bisglycinate (catalyst) is added to the precursor solution at low temperature (e.g., -10°C to 0°C).
-
Reaction: The mixture is stirred for several hours, during which the C–N bond connecting the aryl group to the pentazole ring is cleaved.
-
Crystallization: Ammonium chloride (NH₄Cl) is added to the solution. Slow cooling and evaporation lead to the crystallization of the (N₅)₆(H₃O)₃(NH₄)₄Cl salt.
-
Characterization: The resulting crystals are analyzed using single-crystal X-ray diffraction to confirm the planar cyclo-N₅⁻ structure, and thermal analysis (TGA/DSC) is used to determine its decomposition temperature.[8]
Protocol: High-Pressure Synthesis of the Hexazine Salt K₉N₅₆
This protocol, pioneered by Laniel et al., utilizes a laser-heated diamond anvil cell (DAC) to achieve the extreme conditions necessary to form the [N₆]⁴⁻ anion from simpler nitrogen sources.[2][11]
Methodology:
-
Sample Loading: A small amount of potassium azide (KN₃) is loaded into a diamond anvil cell, which also serves as the pressure medium for molecular nitrogen (N₂).
-
Compression: The DAC is compressed, raising the internal pressure on the sample to over 40 GPa (more than 400,000 times atmospheric pressure).[11]
-
Laser Heating: While under high pressure, the sample is heated to temperatures exceeding 2000 K using high-power lasers.[11] This provides the activation energy needed to break the existing bonds and form the complex polynitrogen salt.
-
In-situ Analysis: The structure of the newly formed compound is characterized in-situ (while still under pressure) using single-crystal X-ray diffraction at a synchrotron facility. This powerful technique is necessary to resolve the complex crystal structure and confirm the presence and geometry of the [N₆]⁴⁻ anion.[2]
Applications and Future Outlook
The successful synthesis of aromatic polynitrogen compounds is a monumental step toward developing a new class of HEDMs.[12] Their primary advantage is the potential for a very high energy release with only N₂ as a byproduct, making them powerful and "green" energetic materials.[1]
However, significant challenges remain. The primary hurdle is the synthesis of these materials, particularly the hexazine species, under ambient or near-ambient conditions.[2] Current methods require extreme pressures that are not viable for bulk production. Future research will likely focus on:
-
Metastable Synthesis: Exploring kinetic trapping of high-pressure phases at ambient conditions.
-
Precursor Design: Developing novel molecular precursors that can be induced to form polynitrogen rings with lower energy inputs.[13]
-
Computational Discovery: Using advanced computational models to predict new, potentially synthesizable stable polynitrogen structures.[14]
Conclusion
Hückel's rule is a cornerstone of modern chemistry that has successfully guided the synthesis of previously hypothetical all-nitrogen aromatic anions. The discovery and characterization of cyclo-N₅⁻ and [N₆]⁴⁻ validate the principle that aromatic stabilization can overcome the inherent instability of polynitrogen rings. While the practical application of these compounds as HEDMs requires overcoming substantial synthetic barriers, the foundational science detailed in this guide provides a roadmap for future innovation in the field of energetic materials and fundamental chemical bonding.
References
- 1. Stability of neutral molecular polynitrogens: energy content and decomposition mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03259C [pubs.rsc.org]
- 2. Synthesis of a new nitrogen aromatic species, [N₆]⁴⁻ | CSEC [csec.ed.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Stable polynitrogen synthesis first blows everyone away | Research | Chemistry World [chemistryworld.com]
- 8. Synthesis and characterization of the pentazolate anion cyclo-N5- in (N5)6(H3O)3(NH4)4Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Pentazolate Anion Cyclo-N5–: Development of a New Energetic Material [engineering.org.cn]
- 11. Synthesis and characterization of a new nitrogen aromatic species [ph.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. "Computational Discovery of Energetic Polynitrogen Compounds at High Pr" by Brad A. Steele [digitalcommons.usf.edu]
Pentazine Decomposition Pathway: A Predictive Analysis for Advanced Drug Development
Disclaimer: Direct experimental data on the decomposition of the parent pentazine (CH-N₅) molecule is scarce in publicly available literature. This technical guide, therefore, presents a predictive analysis of its decomposition pathway based on established principles of physical organic chemistry and extensive data from analogous high-nitrogen heterocyclic compounds, namely pentazoles and tetrazines. This document is intended for researchers, scientists, and drug development professionals working with energetic materials and advanced pharmaceutical compounds.
Introduction: The Energetic Potential and Inherent Instability of this compound
This compound belongs to a class of high-nitrogen heterocycles, which are of significant interest in the development of high-energy-density materials (HEDMs).[1][2] The high nitrogen content contributes to a large positive heat of formation, releasing substantial energy upon decomposition into the highly stable dinitrogen (N₂).[2] However, this energetic potential is intrinsically linked to the kinetic instability of the this compound ring. Understanding the decomposition pathway is crucial for the safe handling, storage, and controlled application of any potential this compound-based compounds in drug delivery systems or as energetic components.
This guide will explore the predicted thermal and photolytic decomposition pathways of this compound, detail the experimental protocols used to study analogous compounds, and present relevant quantitative data to inform future research and development.
Predicted Decomposition Pathways of this compound
The decomposition of this compound is expected to proceed through pathways that favor the extrusion of molecular nitrogen, a thermodynamically highly favorable process. Based on studies of s-tetrazines and pentazoles, two primary decomposition routes are proposed: a concerted and a stepwise mechanism.[1][3][4]
Thermal Decomposition
Thermally induced decomposition is predicted to be the most common pathway. The initial and rate-determining step is likely the cleavage of one of the weak N-N bonds within the five-membered ring.
A plausible thermal decomposition pathway for this compound is as follows:
-
Initial Ring Opening: The this compound ring undergoes homolytic cleavage of an N-N bond to form a diradical intermediate.
-
Nitrogen Extrusion: This is likely followed by the rapid loss of a molecule of nitrogen (N₂) to form a three-membered ring intermediate or a linear diazene (B1210634) derivative.
-
Further Fragmentation: The resulting intermediate is also expected to be highly unstable and will likely decompose further, potentially releasing another molecule of N₂ and a nitrile.
The overall predicted thermal decomposition can be summarized as: CH-N₅ → [Intermediate] → HCN + 2N₂
Photolytic Decomposition
Photolytic decomposition, induced by the absorption of UV or visible light, is another probable pathway. Photodissociation of s-tetrazines is known to produce nitrogen gas and nitriles.[3] A similar concerted mechanism is proposed for this compound, where the absorption of a photon provides the energy to break multiple bonds simultaneously.
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is unavailable, the thermal stability of related high-nitrogen heterocycles provides valuable benchmarks. The following tables summarize key decomposition parameters for selected s-tetrazine and pentazole derivatives.
Table 1: Thermal Decomposition Data for Substituted s-Tetrazines
| Compound | Substituents | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Reference |
| (NH₂)₂T | 3,6-diamino | >300 | Not Reported | [3] |
| ClT(NH₂) | 3-amino-6-chloro | 240 | Not Reported | [3] |
Table 2: Stability and Decomposition Data for Pentazole Derivatives
| Compound | Description | Decomposition Temperature (°C) | Activation Energy for N₂ Elimination (kcal/mol) | Reference |
| 3,5-dimethyl-4-hydroxyphenylpentazole | Arylpentazole derivative | Stable at -20°C in methanol | Not Reported | [5] |
| cyclo-N₅⁻ | Pentazolate anion | Highly unstable, short-lived | 27.2 | [6] |
| Arylpentazoles | General | Kinetically unstable | ~40.83 (computationally enhanced) | [7] |
Experimental Protocols for Decomposition Analysis
The study of highly unstable compounds like this compound requires specialized experimental techniques. The following protocols are based on methods used for the analysis of related high-nitrogen heterocycles.[3][5]
Differential Scanning Calorimetry (DSC) for Thermal Stability
-
Objective: To determine the onset of decomposition and the associated enthalpy changes.
-
Methodology:
-
A small sample (1-5 mg) of the compound is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated in the DSC instrument at a constant rate (e.g., 5-20 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The heat flow to the sample is measured as a function of temperature. An exothermic peak indicates decomposition.
-
The onset temperature of the exotherm is taken as the decomposition temperature. The area under the peak is proportional to the heat of decomposition.
-
High-Performance Liquid Chromatography (HPLC) for Kinetic Studies
-
Objective: To monitor the disappearance of the parent compound and the appearance of decomposition products over time at a constant temperature.
-
Methodology:
-
A solution of the compound in a suitable solvent is prepared.
-
The solution is maintained at a constant temperature in a thermostatted vial.
-
Aliquots are withdrawn at specific time intervals.
-
The aliquots are immediately analyzed by reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile/water gradient).
-
A UV-Vis detector is used to quantify the concentrations of the parent compound and its degradation products.
-
The rate of decomposition can be determined by plotting the concentration of the parent compound versus time.
-
Mass Spectrometry for Product Identification
-
Objective: To identify the gaseous and non-volatile products of decomposition.
-
Methodology:
-
For Gaseous Products: The compound is heated in a sealed container connected to a mass spectrometer. The evolved gases are introduced into the ion source for analysis.
-
For Non-Volatile Products: The residue after thermal decomposition is dissolved in a suitable solvent and analyzed by electrospray ionization mass spectrometry (ESI-MS) to identify the molecular weights of the products.
-
Conclusion and Future Directions
The decomposition of this compound is predicted to be a highly exothermic process, primarily yielding nitrogen gas and hydrogen cyanide. The instability of the this compound ring presents significant challenges to its synthesis and isolation. Future research should focus on the synthesis of substituted pentazines, where electronic and steric effects of the substituents could enhance the kinetic stability of the ring system.[7]
Computational studies, particularly using density functional theory (DFT) and high-level ab initio methods, will be invaluable for predicting the stability of novel this compound derivatives and for elucidating the transition states and intermediates in their decomposition pathways.[1][5] The experimental protocols and predictive models outlined in this guide provide a framework for the systematic investigation of this intriguing and potentially valuable class of high-nitrogen compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Arylpentazoles with surprisingly high kinetic stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
In-Silico Investigation of Nitrogen-Rich Heterocyclic Compounds for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational methodologies employed in the investigation of nitrogen-rich heterocyclic compounds for drug discovery. It covers the predictive power of in-silico techniques, from assessing molecular stability to predicting pharmacokinetic properties, and showcases their application to promising classes of therapeutic agents.
Introduction: The Role of In-Silico Methods in Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of a vast number of therapeutic agents. Their unique electronic and structural properties make them versatile scaffolds for interacting with biological targets.[1] The exploration of this extensive chemical space is greatly accelerated by in-silico methods, which allow for the rapid screening and characterization of novel derivatives, saving considerable time and resources in the drug discovery pipeline.[2] Computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are instrumental in identifying and optimizing lead compounds.[3]
The Case of Pentazine: A Story of Predicted Instability
An important application of computational chemistry is the prediction of the fundamental stability of novel molecular architectures. The case of this compound (CH_N_5), a six-membered aromatic ring with five nitrogen atoms, is a compelling example. In-silico analyses have revealed that this compound, along with its all-nitrogen analogue hexazine (B1252005) (N_6), is inherently unstable due to quantum tunneling effects. This instability is predicted to persist even at temperatures approaching absolute zero, rendering these molecules unsynthesizable under normal conditions.
However, these same computational studies suggest that the stability of this compound could be enhanced through substitution. The introduction of substituents, such as dimethylamine, may alter the energy barrier and effective mass for quantum tunneling, potentially making certain this compound derivatives viable synthetic targets. This highlights the predictive power of in-silico methods in guiding synthetic efforts toward more promising molecular frameworks.
Core In-Silico Methodologies in Drug Discovery
A typical in-silico drug discovery workflow for nitrogen-rich heterocyclic compounds involves a multi-step process, starting from library design and culminating in the identification of promising drug candidates.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and identifying key interactions. This technique is crucial for virtual screening of large compound libraries against a specific biological target.
Experimental Protocol: Molecular Docking of Triazine Derivatives against p38 MAP Kinase
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., p38 MAP kinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The protein structure is then energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structures of the triazine derivatives are sketched and converted to 3D structures. The ligands are then energy minimized, and appropriate charges are assigned.
-
Grid Generation: A grid box is defined around the active site of the protein to encompass the binding pocket. The grid spacing is typically set to a fine resolution (e.g., 0.375 Å).
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the active site. Multiple docking runs are performed to ensure convergence.
-
Analysis of Results: The resulting docking poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy is typically selected for further analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the biological activity of a series of compounds with their physicochemical properties, or "descriptors." These models are used to predict the activity of novel compounds and to guide the optimization of lead structures.[4]
Experimental Protocol: 3D-QSAR of 1,2,4-Triazine (B1199460) Derivatives
-
Data Set Preparation: A dataset of 1,2,4-triazine derivatives with experimentally determined inhibitory activities (e.g., IC50 values) against a specific target is compiled. The IC50 values are converted to their logarithmic form (pIC50).
-
Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and energy minimized. A common substructure is identified, and all molecules are aligned to a template molecule (often the most active compound).
-
Descriptor Calculation: Molecular field descriptors, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are calculated for each molecule.
-
Model Generation and Validation: A statistical method, such as Partial Least Squares (PLS) regression, is used to build a linear relationship between the descriptors and the biological activities. The predictive power of the model is assessed using cross-validation (leave-one-out) and an external test set of compounds not used in model generation.
-
Contour Map Analysis: The results of the 3D-QSAR model are visualized as contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.[5]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses. These simulations are used to assess the stability of the complex and to refine the understanding of binding interactions.
Experimental Protocol: MD Simulation of a Triazine-Inhibitor Complex
-
System Setup: The docked complex from the molecular docking study is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is subjected to energy minimization to remove any steric clashes. This is followed by a two-phase equilibration process: first, a constant volume (NVT) ensemble to bring the system to the desired temperature, and second, a constant pressure (NPT) ensemble to adjust the density.
-
Production Run: A production MD simulation is run for a specified period (e.g., 100 ns) under the NPT ensemble. The coordinates of the system are saved at regular intervals.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions. Intermolecular interactions, such as hydrogen bonds, are also monitored throughout the simulation.[5]
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. In-silico models are widely used to estimate these properties.[6]
Experimental Protocol: In-Silico ADMET Prediction
-
Compound Input: The chemical structures of the compounds of interest are provided as input to an ADMET prediction server or software (e.g., SwissADME, pkCSM).
-
Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity.
-
-
Analysis and Filtering: The predicted ADMET properties are compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five). Compounds with a high risk of poor pharmacokinetics or toxicity are deprioritized.[1][7]
Data Presentation: In-Silico Data for Nitrogen-Rich Heterocycles
The following tables summarize representative in-silico data for various nitrogen-rich heterocyclic derivatives from different studies.
Table 1: Molecular Docking and QSAR Data for 1,2,4-Triazine h-DAAO Inhibitors [5]
| Compound ID | pIC50 (Experimental) | pIC50 (Predicted by CoMSIA) |
| 1 | 5.155 | 5.161 |
| 5 | 6.097 | 6.131 |
| 13 | 7.398 | 7.353 |
| 25 | 4.699 | 4.685 |
| 37 | 4.000 | 4.015 |
Table 2: Anti-proliferative Activity and Docking Scores of 1,3,5-Triazine Derivatives [8][9]
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Kinase | Docking Score (kcal/mol) |
| 4b | MCF-7 | 3.29 | B-Raf (V600E) | -8.54 |
| 4b | HCT-116 | 3.64 | B-Raf (V600E) | -8.54 |
| 4c | - | - | VEGFR-2 | -9.12 |
| 5g | NCI-60 (mean) | 1.95 | - | - |
Table 3: Predicted ADMET Properties for Novel Nitrogenous Heterocyclic Compounds [6]
| Compound ID | Molecular Weight (Da) | logP | Water Solubility (logS) | H-bond Donors | H-bond Acceptors |
| N4 | < 500 | < 5 | -3.8 | 2 | 5 |
| N5 | < 500 | < 5 | -4.2 | 1 | 6 |
| N6 | < 500 | < 5 | -3.5 | 2 | 6 |
| N7 | < 500 | < 5 | -4.5 | 1 | 7 |
| N8 | < 500 | < 5 | -3.9 | 2 | 7 |
| N12 | < 500 | < 5 | -4.1 | 2 | 7 |
Signaling Pathways Targeted by Nitrogen-Rich Heterocycles
Many nitrogen-rich heterocyclic compounds exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For example, certain s-triazine derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.[10][11]
Conclusion
The in-silico investigation of nitrogen-rich heterocyclic compounds is a powerful and indispensable component of modern drug discovery. Computational tools not only facilitate the high-throughput screening of vast chemical libraries but also provide deep molecular insights that guide the rational design and optimization of potent and selective therapeutic agents. While some scaffolds like this compound remain theoretical curiosities due to predicted instability, the principles of in-silico analysis continue to drive the successful development of drugs based on more stable nitrogen-rich heterocycles such as triazines, pyridazines, and tetrazines. As computational power and algorithmic accuracy continue to improve, the role of these methods in accelerating the discovery of novel medicines is set to expand even further.
References
- 1. mdpi.com [mdpi.com]
- 2. arxiv.org [arxiv.org]
- 3. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and pharmacological evaluation of 2-arylurea-1,3,5-triazine derivative (XIN-9): A novel potent dual PI3K/mTOR inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Properties of Hypothetical Azines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of hypothetical azines, focusing on computational methodologies for their characterization. Given the theoretical nature of "hypothetical azines," this document emphasizes in silico techniques as the primary means of investigation, offering a framework for predicting their stability and potential as scaffolds in drug design.
Introduction to Azines and Their Therapeutic Potential
Azines are a class of six-membered heterocyclic aromatic compounds containing one or more nitrogen atoms. This family includes pyridine, diazines, triazines, and tetrazines. The introduction of nitrogen atoms into the aromatic ring significantly influences the molecule's electronic distribution, aromaticity, and thermodynamic stability. These modifications can impart desirable pharmacokinetic and pharmacodynamic properties, making azine derivatives valuable scaffolds in medicinal chemistry. They are integral to a wide range of pharmaceuticals, including anticancer agents, by targeting key cellular signaling pathways. For drug development professionals, understanding the thermodynamic stability of a potential drug candidate is crucial as it relates to its energy content and, consequently, its reactivity and shelf-life.
Computational Determination of Thermodynamic Properties
Due to the theoretical nature of hypothetical azines, their thermodynamic properties are primarily determined through computational quantum chemistry methods. These in silico experiments provide reliable predictions of key thermodynamic quantities, most notably the standard enthalpy of formation (ΔHf°), which is a critical measure of a molecule's stability.
Core Requirements for Accurate Predictions
High-level quantum chemical calculations are necessary to achieve "chemical accuracy," typically defined as within 1 kcal/mol of experimental values. The most robust approaches are composite methods that combine calculations at different levels of theory and with various basis sets to extrapolate a highly accurate energy value. These methods account for electron correlation, basis set size effects, and zero-point vibrational energy.
Experimental Protocols: High-Accuracy Composite Methods
The following computational protocols are the standard for accurately determining the gas-phase enthalpies of formation for hypothetical azines.
Protocol 1: Gaussian-n (G3 and G4) Theories
The Gaussian-n (Gn) theories are well-established composite methods for computing accurate molecular energies.
-
Geometry Optimization: The molecular geometry is first optimized using a lower level of theory, typically density functional theory (DFT) with a standard basis set (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and to confirm the structure is a true minimum on the potential energy surface.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, MP4, QCISD(T)) with progressively larger basis sets.
-
Extrapolation and Correction: The final energy is obtained by extrapolating to the complete basis set limit and adding several correction terms, including for diffuse functions, higher polarization functions, and an empirical "higher-level correction" (HLC) to account for remaining deficiencies.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using the atomization method. This involves subtracting the sum of the experimental enthalpies of formation of the constituent atoms from the computed total atomization energy of the molecule.
Protocol 2: Complete Basis Set (CBS) Methods
CBS methods, such as CBS-QB3 and CBS-APNO, are another family of composite techniques designed to extrapolate to the complete basis set limit.
-
Geometry Optimization and Frequency Calculation: Similar to Gn theories, the process begins with a geometry optimization and frequency calculation at a reliable level of theory (e.g., B3LYP for CBS-QB3).
-
Series of Energy Calculations: A series of single-point energy calculations are performed with increasing levels of theory and larger basis sets.
-
Extrapolation: The core of the CBS methods is an extrapolation of the second-order Møller-Plesset (MP2) energy to the complete basis set limit.
-
Higher-Level Corrections: Corrections from higher-level calculations (e.g., MP4, CCSD(T)) are added to the extrapolated MP2 energy.
-
Final Energy and Enthalpy of Formation: The total energy is assembled from these components, and the enthalpy of formation is subsequently calculated via the atomization method.
Quantitative Thermodynamic Data
The thermodynamic stability of azines is inversely correlated with their enthalpy of formation; a lower enthalpy of formation indicates greater stability. Computational studies have consistently shown that the enthalpy of formation increases with the number of nitrogen atoms in the ring. This is attributed to the replacement of stronger C-H and C-C bonds with weaker N-H and N-N bonds.
Table 1: Calculated Gas-Phase Standard Enthalpies of Formation (ΔHf°) for Parent Azines
| Compound | Molecular Formula | Number of N Atoms | Calculated ΔHf° (kcal/mol) |
| Benzene | C6H6 | 0 | 19.8 |
| Pyridine | C5H5N | 1 | 33.5 |
| Pyridazine | C4H4N2 | 2 | 49.3 |
| Pyrimidine | C4H4N2 | 2 | 46.1 |
| Pyrazine | C4H4N2 | 2 | 47.0 |
| 1,3,5-Triazine | C3H3N3 | 3 | 46.4 |
| 1,2,4-Triazine | C3H3N3 | 3 | 59.5 |
| 1,2,3-Triazine | C3H3N3 | 3 | 68.9 |
| 1,2,4,5-Tetrazine | C2H2N4 | 4 | 74.9 |
Note: Values are representative and may vary slightly depending on the computational method used.
Application in Drug Development: Targeting Signaling Pathways
The structural and electronic properties of azines make them ideal scaffolds for designing inhibitors of key signaling pathways implicated in diseases like cancer. The nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to the active site of enzymes such as kinases.
The PI3K/Akt/mTOR Pathway
A critical pathway in regulating cell growth, proliferation, and survival is the PI3K/Akt/mTOR pathway. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors, including those with azine cores, have been developed to target kinases within this pathway, such as PI3K and mTOR.
A hypothetical azine-based drug could be designed to be an ATP-competitive inhibitor, occupying the ATP-binding pocket of a kinase like PI3K or mTOR, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.
Conclusion
While "hypothetical azines" remain theoretical constructs, the robust and predictive power of modern computational chemistry allows for a thorough investigation of their thermodynamic properties. The principles outlined in this guide demonstrate that as the number of nitrogen atoms in an azine ring increases, the enthalpy of formation generally increases, indicating a decrease in thermodynamic stability. This understanding is foundational for the rational design of novel azine-based therapeutics. By leveraging in silico methods, researchers can prioritize the synthesis of derivatives with optimal stability and electronic properties for targeting disease-relevant signaling pathways, thereby accelerating the drug discovery process.
A Quantum Chemical Deep Dive into Five-Membered Nitrogen Heterocycles: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Five-membered nitrogen-containing heterocyclic compounds are fundamental scaffolds in a vast array of biologically active molecules and functional materials. Their unique electronic structures, arising from the interplay of carbon and nitrogen atoms within an aromatic ring, govern their reactivity, intermolecular interactions, and ultimately, their biological function. Understanding these properties at a quantum mechanical level is paramount for the rational design of novel therapeutics and advanced materials. This in-depth technical guide provides a comprehensive overview of the quantum chemical study of these vital heterocycles, tailored for researchers, scientists, and drug development professionals. We will delve into their electronic structure, aromaticity, reactivity, and tautomerism, supported by quantitative data, detailed computational methodologies, and visual workflows.
Five-membered azaheterocycles are cornerstones in drug discovery, with approximately 90% of approved small-molecule drugs containing at least one nitrogen heterocycle.[1][2] These structures readily cross cell membranes to interact with cellular targets.[1][2] Their applications are diverse, ranging from antifungal, antibacterial, and anticancer agents to central nervous system-active drugs.[][4] Furthermore, these heterocycles are of significant interest as high-energy-density materials.[5][6][7]
Theoretical Framework and Computational Methodologies
The exploration of five-membered nitrogen heterocycles heavily relies on quantum chemical calculations to elucidate their structure, stability, and electronic properties. A variety of computational methods are employed, each with its own balance of accuracy and computational cost.
Experimental and Computational Protocols
A typical quantum chemical investigation of these heterocycles follows a structured workflow. The initial step involves the selection of appropriate theoretical methods, which can range from semi-empirical methods for initial screening to more accurate but computationally intensive ab initio and Density Functional Theory (DFT) methods for detailed analysis.[8]
Key Computational Methods:
-
Ab initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and can provide highly accurate results.[9][10] Complete Basis Set (CBS) methods like CBS-4M, CBS-QB3, and CBS-APNO are often used to extrapolate to the complete basis set limit, yielding precise relative energies of tautomers.[5][6][9][10]
-
Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, has proven to be a robust and efficient method for studying these systems.[10][11] It offers a good compromise between accuracy and computational cost, making it suitable for calculating geometries, vibrational frequencies, and reaction energetics.[10][11] The choice of basis set, such as the Pople-style 6-311++G(d,p), is crucial for obtaining reliable results.[10]
-
Solvation Models: To account for the influence of a solvent, which is critical for biological systems, continuum solvation models like the Polarizable Continuum Model (PCM) are frequently employed.[10]
The general workflow for a computational study is depicted below.
Structural and Electronic Properties
The number and position of nitrogen atoms in the five-membered ring significantly influence the molecule's geometry, stability, and electronic landscape.
Aromaticity
Five-membered nitrogen heterocycles are considered aromatic due to the presence of a cyclic, planar system with 6 π-electrons. Interestingly, a "dual aromaticity" has been proposed for these systems, consisting of the conventional π-aromaticity and a second σ-aromaticity arising from the delocalization of nitrogen lone pair electrons.[12] This dual aromaticity is suggested to be more significant in five-membered rings compared to their six-membered counterparts.[12] Aromaticity is often quantified using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
The aromaticity of common five-membered nitrogen heterocycles generally follows the trend: Imidazole (B134444) > Pyrrole > Pyrazole.[13]
Thermochemistry and Stability
The stability of these heterocycles can be assessed through their calculated enthalpies of formation (ΔHf°). As the number of nitrogen atoms in the ring increases, the enthalpy of formation generally increases, indicating a decrease in thermodynamic stability.[5][6][7]
| Heterocycle | Calculated Enthalpy of Formation (kcal/mol) |
| Pyrrole | 26.5 |
| Imidazole | 31.9 |
| Pyrazole | 42.4 |
| 1,2,3-Triazole | 63.7 |
| 1,2,4-Triazole (B32235) | 46.8 |
| 1H-Tetrazole | 81.0 |
| 2H-Tetrazole | 79.0 |
| Table 1: Calculated enthalpies of formation for various five-membered nitrogen heterocycles using methods like CBS-APNO, G3, and G3B3.[5][6][7] |
Bond dissociation energies (BDEs) provide insight into the strength of specific bonds within the molecule. For N-H bonds, the BDE typically increases with the number of nitrogen atoms, while C-H BDEs remain relatively constant at around 120 kcal/mol.[5][6][7] In all cases studied, N-H bonds are weaker than C-H bonds, suggesting that the N-H hydrogen is more susceptible to abstraction.[5][6]
Tautomerism in Triazoles and Tetrazoles
A key feature of nitrogen heterocycles with multiple nitrogen atoms is prototropic tautomerism, where isomers differ in the position of a proton. This phenomenon is particularly important for triazoles and tetrazoles and can significantly impact their biological activity and chemical reactivity.
For instance, 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. Computational studies have shown that the 1H-tautomer is more stable than the 4H-tautomer.[14] Similarly, tetrazole exists in 1H and 2H tautomeric forms, with the 2H form being more stable in the gas phase, while the equilibrium shifts towards the 1H form in polar solvents.[11]
The relative energies of different tautomers can be accurately determined using high-level ab initio calculations.[9][10]
| Tautomer Pair | Relative Energy (kcal/mol) | More Stable Tautomer |
| 1H-Tetrazole vs. 2H-Tetrazole | 2.07 | 1H-Tetrazole |
| 1H-1,2,3-Triazole vs. 2H-1,2,3-Triazole | 3.98 | 1H-1,2,3-Triazole |
| 1H-1,2,4-Triazole vs. 4H-1,2,4-Triazole | 6.25 | 1H-1,2,4-Triazole |
| Table 2: Relative CCSD(T)/CBS energies of tautomers of tetrazole and triazoles.[9][10] |
The interconversion between these tautomers proceeds through a transition state involving a proton shift. The activation energies for these 1,2-hydrogen shifts can be calculated to understand the kinetics of the tautomeric equilibrium.[10]
Reactivity and Applications in Drug Development
The electronic properties of five-membered nitrogen heterocycles dictate their reactivity, particularly in electrophilic aromatic substitution reactions. The relative reactivity of these systems can be rationalized using global nucleophilicity indices derived from DFT calculations.[15] The positional selectivity (α versus β substitution) is predicted by local nucleophilicity indices.[15]
The ability of these heterocycles to participate in hydrogen bonding and their metabolic stability make them valuable scaffolds in medicinal chemistry.[] For example, the 1,2,3-triazole ring is a prominent pharmacophore and is often used as a linker to connect different bioactive units using "click chemistry".[1][2]
Examples of Drug Scaffolds:
-
1,2,4-Triazole: Found in antifungal drugs like fluconazole (B54011) and voriconazole.[]
-
Thiazole: Present in vitamin B1 (thiamine) and various antibiotics.[]
-
Isoxazole: A core component of anti-inflammatory drugs such as valdecoxib.[]
-
Imidazole and Pyrazole: These are found in a wide range of pharmaceuticals with activities including antibacterial, anti-inflammatory, and anticancer.[4][16]
The design of new drugs often involves computational approaches like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to predict the interaction of these heterocyclic compounds with biological targets and their pharmacokinetic profiles.[8][17]
Conclusion
Quantum chemical studies provide indispensable insights into the fundamental properties of five-membered nitrogen heterocycles. By leveraging a range of computational techniques, from high-accuracy ab initio methods to efficient DFT calculations, researchers can elucidate the structural, electronic, and reactive nature of these important molecules. This knowledge is crucial for the rational design of new pharmaceuticals, energetic materials, and other advanced functional materials. The continued development and application of computational chemistry will undoubtedly accelerate innovation in these fields.
References
- 1. Frontiers | Editorial: Five-membered heterocycles: synthesis and applications [frontiersin.org]
- 2. Editorial: Five-membered heterocycles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. [PDF] Pyrazolyl-Tetrazoles and Imidazolyl-Pyrazoles as Potential Anticoagulants and their Integrated Multiplex Analysis Virtual Screening | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthetic Routes for Pentazocine: A Review of Proposed Methodologies
Note: The query for "pentazine" has been interpreted as a likely reference to the well-known analgesic drug, pentazocine (B1679294) . This compound (CHN₅) is a hypothetical and likely unstable aromatic ring system with no known synthetic routes. This document details the proposed synthetic pathways for pentazocine.
This application note provides a detailed overview of various proposed synthetic routes for pentazocine, a potent analgesic. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of different synthetic strategies. Methodologies ranging from industrial processes to enantioselective syntheses are presented, complete with experimental protocols and quantitative data where available.
Improved Industrial Synthesis of Pentazocine
An improved process for the industrial synthesis of pentazocine has been developed, starting from 3,4-dimethylpyridine (B51791) and benzyl (B1604629) chloride. This route involves several key steps including quaternarization, Grignard reaction, cyclization, and hydrogenation, culminating in the final product with a high purity suitable for pharmaceutical use.[1][2]
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | 3,4-dimethylpyridine, Benzyl chloride | [1][2] |
| Key Intermediates | Not explicitly detailed in abstract | |
| Overall Yield | 8.4% (based on 3,4-dimethylpyridine) | [1][2] |
| Purity of Final Product | > 99.97% | [1][2] |
Experimental Protocols
Step-by-step synthesis: [1][2]
-
Quaternarization: Reaction of 3,4-dimethylpyridine with benzyl chloride.
-
Grignard Reaction: Addition of a Grignard reagent followed by reduction.
-
Cyclization: Formation of the characteristic benzomorphan (B1203429) ring structure.
-
Hydrogenation: Reduction of specific bonds within the molecule.
-
Alkylation: Introduction of the final alkyl group.
-
Recrystallization: Purification of the final pentazocine product.
Detailed experimental parameters such as reaction times, temperatures, and specific reagents for each step are outlined in the full publication.
Synthetic Workflow
Caption: Industrial synthesis of pentazocine workflow.
Enantioselective Synthesis of (–)-Pentazocine from D-Tyrosine
An efficient asymmetric synthesis for (–)-pentazocine has been developed utilizing the readily available chiral starting material, D-tyrosine. This stereoselective route employs a ring-closing metathesis (RCM) to form the C ring and an intramolecular Friedel–Crafts reaction for the B ring assembly.[3][4][5]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | D-tyrosine | [3][4][5] |
| Key Reactions | Ring-Closing Metathesis, Intramolecular Friedel–Crafts | [3][4][5] |
| Final Yield of (–)-Pentazocine | 76% over the final two steps | [4] |
| Optical Rotation [α]D20 | –135.3 (c 0.44, CHCl₃) | [4] |
Experimental Protocols
Protocol for the final steps of (–)-Pentazocine Synthesis: [4]
-
Hydrogenation: A solution of the precursor (31.0 mg, 0.101 mmol) in EtOAc (1 mL), EtOH (1 mL), and 2.5 N HCl (0.25 mL) is treated with 10% Pd/C (10.7 mg, 10.1 µmol). The mixture is stirred under a hydrogen atmosphere (1 atm) for 16 hours. After filtration, the solvent is evaporated to yield the crude secondary amine.
-
Alkylation: The crude amine is dissolved in DMF (1.5 mL). Sodium bicarbonate (67.9 mg, 0.808 mmol) and prenyl bromide (30.1 mg, 0.202 mmol) are added. The mixture is stirred at room temperature for 2 hours.
-
Work-up and Purification: The reaction mixture is diluted with water (3 mL) and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by chromatography (MeOH–CH₂Cl₂, 1:10) to afford (–)-pentazocine as a white solid.
Enantioselective Synthesis Pathway
Caption: Key stages in the enantioselective synthesis of (–)-pentazocine.
Synthesis of a Key Pentazocine Intermediate via a Low-Pressure Route
Several patents describe methods for preparing 3-methyl-3-penten-1-amine, a key intermediate in the synthesis of pentazocine. These methods aim to avoid the high-pressure hydrogenation steps common in older industrial processes, thus improving safety and scalability.[6][7][8] One such route starts from tiglic acid.[8] Another improved method involves the reduction of 3-methyl-3-pentenenitrile using Raney nickel under milder conditions.[6]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material (Improved Route) | 3-methyl-3-pentenenitrile | [6] |
| Catalyst | Raney nickel | [6] |
| Hydrogen Pressure | 0.6-0.7 MPa | [6] |
| Reaction Temperature | 35-45 °C | [6] |
| Reaction Time | ~6 hours | [6] |
Experimental Protocols
Improved Synthesis of 3-methyl-3-penten-1-amine: [6]
-
Reaction Setup: An alcohol solution of ammonia (B1221849) (5-30% by mass) is mixed with the starting material, 3-methyl-3-pentenenitrile, in the presence of a Raney nickel catalyst.
-
Hydrogenation: The reaction is carried out under a hydrogen pressure of 0.6-0.7 MPa. The mixture is heated to 35-45 °C and stirred for approximately 6 hours.
-
Work-up: After the reaction is complete, the ammonia and solvent are removed by distillation under reduced pressure to yield the product, 3-methyl-3-penten-1-amine. This intermediate can then be used in subsequent steps to complete the synthesis of pentazocine.
Intermediate Synthesis Workflow
Caption: Low-pressure synthesis of a key pentazocine intermediate.
References
- 1. Improved synthesis of analgesic pentazocine [jcpu.cpu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112679363A - Method for preparing pentazocine intermediate - Google Patents [patents.google.com]
- 7. CN112358403B - Method for preparing pentazocine intermediate - Google Patents [patents.google.com]
- 8. CN114031505A - Method for preparing pentazocine intermediate - Google Patents [patents.google.com]
Challenges in the Synthesis of Polynitrogen Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polynitrogen compounds, molecules composed solely of nitrogen atoms, represents a frontier in materials science and energetic materials research. These compounds are sought after for their potential as high-energy-density materials (HEDMs), offering environmentally friendly decomposition products (N₂ gas). However, their synthesis is fraught with significant challenges, primarily stemming from the immense stability of the dinitrogen (N₂) molecule's triple bond, which makes the formation of extended networks of single or double nitrogen-nitrogen bonds thermodynamically unfavorable. These application notes provide an overview of the primary challenges and detailed protocols for the synthesis of select polynitrogen species.
Core Challenges in Polynitrogen Synthesis
The synthesis of polynitrogen compounds is hindered by several key obstacles that researchers must overcome:
-
Extreme Synthesis Conditions: The formation of polynitrogen networks often requires extreme pressures and temperatures to overcome the stability of N₂. Many solid polynitrogens, such as cubic gauche nitrogen (cg-N), are synthesized at pressures exceeding 100 GPa and temperatures of over 2000 K.[1][2] Such conditions necessitate specialized and expensive equipment like laser-heated diamond anvil cells (DACs), limiting the scalability of these methods.[3]
-
Inherent Instability: A major challenge is the kinetic and thermodynamic instability of polynitrogen compounds at ambient conditions.[1][2] The large energy difference between N-N single or double bonds and the N≡N triple bond means that most polynitrogens will readily and often explosively decompose back to dinitrogen gas upon release of pressure.[1] For instance, cg-N is only stable down to approximately 42 GPa at room temperature.[2]
-
Hazardous Precursors and Reactions: The synthesis of some polynitrogen species, particularly ionic salts like those containing the N₅⁺ cation, involves highly reactive and potentially explosive precursors such as hydrazoic acid (HN₃).[4][5] The handling and reaction of these materials require stringent safety protocols and specialized apparatus to prevent accidents.[4][5]
-
Characterization Difficulties: The minute sample sizes produced in high-pressure synthesis (typically on the order of micrograms in a DAC) make characterization challenging. Advanced techniques such as synchrotron X-ray diffraction and Raman spectroscopy are often required to elucidate the crystal structure and bonding of these novel materials under extreme conditions.[6]
-
Metastability and Decomposition Pathways: Understanding and controlling the decomposition pathways of polynitrogen compounds is crucial for their potential application. The kinetic stability, governed by the activation energy for decomposition, is a key parameter.[1] Theoretical calculations are instrumental in predicting these pathways, but experimental verification remains a significant hurdle.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data for select polynitrogen compounds, highlighting the extreme conditions required for their synthesis and their limited stability.
| Compound/Allotrope | Synthesis Pressure (GPa) | Synthesis Temperature (K) | Stability at Room Temperature | Decomposition Temperature (°C) | Reference(s) |
| Cubic Gauche (cg-N) | > 110 | > 2000 | Unstable at ambient pressure | ~429 (in CNTs) | [1][2][8] |
| N₅⁺SbF₆⁻ | Ambient | 195 | Stable | 70 | [4][9] |
| (N₅)₆(H₃O)₃(NH₄)₄Cl | Ambient | Ambient | Stable | 117 | [10][11] |
| MgN₄ | ~50 | Laser-heated | Recoverable at ambient pressure | Not reported | [12][13] |
| TaN₅ | ~100 | Laser-heated | Not stable at ambient pressure | Not reported | [14] |
| CoN₃ and CoN₅ | 90-120 | Laser-heated | Not stable at ambient pressure | Not reported | [15] |
| Compound | Property | Value | Unit | Reference(s) |
| N-N single bond | Bond Energy | ~160 | kJ/mol | [1][8] |
| N=N double bond | Bond Energy | ~418 | kJ/mol | [8] |
| N≡N triple bond | Bond Energy | ~954 | kJ/mol | [8] |
| cg-N | Apparent Activation Energy (Ea) | 84.7 - 91.9 | kJ/mol | [8] |
| TABTT⁺N₅⁻ | Heat of Formation | 1078.122 | kJ/mol | [16] |
| TABTT⁺N₅⁻ | Detonation Velocity (vD) | 8756 | m/s | [16] |
| TABTT⁺N₅⁻ | Detonation Pressure (p) | 26.03 | GPa | [16] |
Experimental Protocols
Protocol 1: Synthesis of the Pentanitrogen Cation Salt (N₅⁺SbF₆⁻)
This protocol is adapted from the synthesis of stable fluoroantimonate salts of N₅⁺.[4][9]
Caution: This synthesis involves highly toxic and explosive materials, including hydrazoic acid (HN₃) and nitrogen trifluoride (NF₃) derivatives. It must be performed by trained personnel in a specialized laboratory with appropriate safety measures, including a blast shield and remote handling capabilities.
Materials:
-
N₂F⁺SbF₆⁻ (prepared from N₂F₂ and SbF₅)
-
Anhydrous hydrogen fluoride (B91410) (HF)
-
Hydrazoic acid (HN₃)
-
Teflon-FEP reaction vessel
Procedure:
-
In a pre-passivated Teflon-FEP vessel equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, suspend N₂F⁺SbF₆⁻ in anhydrous HF at 195 K (-78 °C).
-
Slowly add a pre-calculated molar excess of HN₃ to the stirred suspension. The reaction is typically vigorous with the evolution of N₂ gas.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 195 K.
-
Slowly remove the volatile components (excess HF and N₂) under a dynamic vacuum at 195 K.
-
The resulting white solid is N₅⁺SbF₆⁻. The yield is typically quantitative.
-
The product should be stored at low temperatures (-78 °C) to ensure long-term stability.
Protocol 2: High-Pressure Synthesis of Cubic Gauche Nitrogen (cg-N)
This is a general protocol based on the laser-heated diamond anvil cell (DAC) method.[1][2]
Materials:
-
High-purity nitrogen (N₂) gas
-
Diamond anvil cell (DAC)
-
Ruby chips (for pressure calibration)
-
Laser heating system (e.g., Nd:YAG or CO₂)
Procedure:
-
A small amount of ruby powder is placed in the sample chamber of the DAC for pressure measurement via ruby fluorescence.
-
The DAC is placed in a cryogenic dewar and cooled to liquid nitrogen temperature (77 K).
-
High-purity nitrogen gas is liquefied and loaded into the sample chamber of the DAC.
-
The DAC is sealed, and the pressure is gradually increased at room temperature by tightening the screws. The pressure is monitored using the ruby fluorescence method.
-
Once the desired pressure (e.g., >110 GPa) is reached, the sample is heated using a high-power laser. The temperature is monitored using pyrometry.
-
The laser heating is maintained for a specific duration to facilitate the phase transition from molecular nitrogen to cg-N.
-
After heating, the sample is quenched to room temperature.
-
The synthesized cg-N is then analyzed in-situ using synchrotron X-ray diffraction and Raman spectroscopy to confirm its structure.
Protocol 3: Synthesis of a Pentazolate Anion Salt ((N₅)₆(H₃O)₃(NH₄)₄Cl)
This protocol is based on the synthesis of the first stable salt of the cyclo-N₅⁻ anion at ambient pressure.[10][11]
Materials:
-
A multisubstituted arylpentazole precursor
-
m-Chloroperbenzoic acid (m-CPBA)
-
Ferrous bisglycinate
-
Solvents (e.g., methanol, water)
-
Ammonium (B1175870) chloride
Procedure:
-
The arylpentazole precursor is dissolved in a suitable solvent.
-
m-Chloroperbenzoic acid and ferrous bisglycinate are added to the solution to initiate the cleavage of the C-N bond of the arylpentazole.
-
The reaction mixture is stirred at a controlled temperature for a specific duration.
-
After the reaction is complete, the crude product is purified, often through recrystallization in the presence of ammonium chloride and water.
-
The resulting crystalline solid is the (N₅)₆(H₃O)₃(NH₄)₄Cl salt.
-
The structure and purity of the salt are confirmed by single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis.
Visualizations
The following diagrams illustrate key concepts and workflows in the synthesis of polynitrogen compounds.
References
- 1. Stability of neutral molecular polynitrogens: energy content and decomposition mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03259C [pubs.rsc.org]
- 2. arxiv.org [arxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uh.edu [uh.edu]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Cyclo‐N9 −: a Novel 5/6 Fused Polynitrogen Anion for High Energy Density Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of the pentazolate anion cyclo-N5- in (N5)6(H3O)3(NH4)4Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of magnesium-nitrogen salts of polynitrogen anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stabilization of Polynitrogen Anions in Tantalum-Nitrogen Compounds at High Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-pressure Synthesis of Cobalt Polynitrides: Unveiling Intriguing Crystal Structures and Nitridation Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Nitrogen Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-nitrogen heterocycles, a class of compounds essential in medicinal chemistry and materials science. High-nitrogen heterocycles, such as tetrazoles and triazoles, are prevalent scaffolds in numerous FDA-approved drugs due to their metabolic stability and ability to act as bioisosteres for other functional groups.[1][2][3] These protocols focus on modern, efficient, and widely applicable synthetic strategies.
Key Synthetic Strategies Overview
The synthesis of high-nitrogen heterocycles has evolved significantly, moving towards more efficient, safer, and environmentally benign methodologies. Key strategies include multicomponent reactions (MCRs) that offer high atom economy, metal-catalyzed cycloadditions that provide high regioselectivity, and various green chemistry approaches.
Below is a diagram illustrating the major synthetic routes covered in these notes.
Caption: Overview of primary strategies for synthesizing high-nitrogen heterocycles.
Application Note: Synthesis of 1,5-Disubstituted Tetrazoles via the Ugi-Azide Reaction
The Ugi-Azide reaction is a powerful four-component reaction (4-CR) that provides rapid access to 1,5-disubstituted-1H-tetrazoles.[4] This reaction is a variation of the classic Ugi reaction where the carboxylic acid component is replaced by an azide, typically hydrazoic acid (HN₃) generated in situ or from sources like trimethylsilyl (B98337) azide (TMSN₃).[5] The resulting tetrazole core is a common bioisostere for the cis-amide bond, making this reaction highly valuable for generating peptidomimetics and other drug-like molecules.[2]
The reaction's primary advantages are its operational simplicity, high convergence, and the ability to generate molecular diversity by varying the four starting materials: an aldehyde, an amine, an isocyanide, and an azide source.[4][6]
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Ugi-Azide reaction.
Detailed Protocol: Synthesis of 1-Cyclohexyl-5-(p-tolyl)-1H-tetrazole
This protocol is adapted from general procedures for Ugi-Azide reactions.
Materials:
-
p-Tolualdehyde (1.0 mmol, 120.2 mg)
-
Cyclohexylamine (B46788) (1.0 mmol, 99.2 mg)
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol, 195.2 mg)
-
Trimethylsilyl azide (TMSN₃) (1.1 mmol, 126.7 mg)
-
Methanol (B129727) (MeOH), anhydrous (5 mL)
-
Reaction vial (10 mL) with magnetic stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a clean, dry 10 mL reaction vial containing a magnetic stir bar, add p-tolualdehyde (1.0 mmol) and anhydrous methanol (5 mL).
-
Begin stirring and add cyclohexylamine (1.0 mmol) to the solution. Stir for 10 minutes at room temperature to facilitate imine formation.
-
Add TosMIC (1.0 mmol) followed by trimethylsilyl azide (1.1 mmol) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 60°C.
-
Maintain stirring at this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure 1,5-disubstituted tetrazole product.
Quantitative Data for Ugi-Azide Reactions
The following table summarizes representative yields for the synthesis of various 1,5-disubstituted tetrazoles via the Ugi-Azide reaction.
| Aldehyde | Amine | Isocyanide | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2-Bromobenzaldehyde | Allylamine HCl | tert-Butyl isocyanide | 24 | 40 | 85 (crude) | [6] |
| 5-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | Aniline | tert-Butyl isocyanide | 24 | RT | 59 | [5] |
| 5-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | Benzylamine | Ethyl isocyanoacetate | 24 | RT | 65 | [5] |
| Formaldehyde | Tritylamine | tert-Butyl isocyanide | N/A | N/A | 75-90 | [2] |
Application Note: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction.[7] It provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[8] This reaction is valued for its reliability, broad functional group tolerance, and mild, often aqueous, reaction conditions.[9] These features make it exceptionally suitable for applications in drug discovery, bioconjugation, and materials science.[10] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent like sodium ascorbate (B8700270).[7][9]
Detailed Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
This protocol is a standard, widely used procedure for the CuAAC reaction.[11][12]
Materials:
-
Phenylacetylene (B144264) (1.0 mmol, 102.1 mg)
-
Benzyl (B1604629) azide (1.0 mmol, 133.2 mg)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.1 mmol, 19.8 mg)
-
tert-Butanol (B103910)/Water (1:1 mixture, 10 mL)
-
Reaction flask (25 mL) with magnetic stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a 25 mL round-bottom flask, dissolve phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) in 10 mL of a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in 1 mL of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in 1 mL of water.
-
To the stirring solution of alkyne and azide, add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution. A color change to yellow/orange is often observed.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours but can be left overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The resulting solid is often pure enough for many applications. If necessary, it can be further purified by recrystallization from ethanol (B145695) or by column chromatography.
Quantitative Data for CuAAC Reactions
CuAAC reactions are known for their high efficiency, often yielding quantitative or near-quantitative results.
| Alkyne | Azide | Catalyst System | Time (h) | Temp | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | Benzyl azide | CuSO₄/Sodium Ascorbate | 14 | RT | 97 |[13] | | Propargyl alcohol | Benzyl azide | CuI (5 mol%) | 5 | 85°C | 93 |[13] | | Various terminal alkynes | Various organic azides | Bio-reduced Cu(I) phenylacetylide | 24 | RT | 75-98 |[11] | | Peptide-alkyne | Azido-sugar | CuSO₄/Sodium Ascorbate | 1-2 | RT | >95 |[12] | | Phenylacetylene | Benzyl azide | CuCl/Ultrasound | 0.5 | RT | 90 |[13] |
Relevance in Drug Development & Signaling Pathways
High-nitrogen heterocycles are critical scaffolds in drug design. Tetrazoles are frequently used as bioisosteric replacements for carboxylic acids, improving metabolic stability and pharmacokinetic properties.[1][14] Triazoles serve as stable linkers and pharmacophores in a wide array of therapeutic agents, including kinase inhibitors.[15]
Triazoles as PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[16][17] Several 1,2,4-triazole (B32235) derivatives have been developed as potent dual inhibitors of key kinases in this pathway, such as PI3K and tankyrase.[17]
Caption: Inhibition of the PI3K/Akt signaling pathway by a triazole-based drug candidate.
Tetrazoles as PTP1B Inhibitors in Insulin (B600854) Signaling
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor, PTP1B attenuates insulin signaling, and its overexpression is linked to insulin resistance and type 2 diabetes.[14] Tetrazole-containing molecules have been designed as PTP1B inhibitors, enhancing insulin sensitivity and offering a potential therapeutic strategy for diabetes.[14]
Caption: Mechanism of a tetrazole-based PTP1B inhibitor in the insulin signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Computational Modeling of Pentazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the computational modeling of pentazine (C₅H₅N₅), a hypothetical, high-nitrogen content heterocyclic compound. Given the likely instability of this compound, these computational methods are essential for predicting its properties and exploring potential synthetic pathways in silico prior to any experimental attempts. The following sections detail the theoretical background, practical protocols, and expected data presentation for such a computational investigation.
Application Notes
Note 1: Assessment of Thermodynamic Stability
The initial step in the computational investigation of a novel molecule like this compound is to determine its thermodynamic stability. This is typically achieved by calculating the standard enthalpy of formation (ΔHf°). A large positive enthalpy of formation indicates an endothermic compound that is likely to be unstable and potentially explosive. High-accuracy quantum chemical methods are necessary for reliable predictions.
Key Computational Approaches:
-
Composite Methods: Methods like Gaussian-3 (G3), Gaussian-3 using B3LYP (G3B3), and Complete Basis Set (CBS) methods (e.g., CBS-APNO) are designed to provide highly accurate thermochemical data.[1][2][3]
-
Density Functional Theory (DFT): Functionals such as B3LYP and the M06-2X are also employed, often with large basis sets, to balance computational cost and accuracy.[4]
Data Presentation:
The calculated enthalpy of formation for this compound should be compared with known nitrogen heterocycles to provide context for its predicted stability. The data in the table below is based on established computational values for known heterocycles and a hypothetical, extrapolated value for this compound, illustrating the expected trend of decreasing stability with an increasing number of nitrogen atoms.[1][2][3]
| Compound | Molecular Formula | Number of N Atoms | Calculated Enthalpy of Formation (kcal/mol) |
| Pyrrole | C₄H₅N | 1 | 26.5 |
| Imidazole | C₃H₄N₂ | 2 | 31.9 |
| Pyrazole | C₃H₄N₂ | 2 | 42.4 |
| 1,2,4-Triazole | C₂H₃N₃ | 3 | 46.8 |
| 1,2,3-Triazole | C₂H₃N₃ | 3 | 63.7 |
| 1H-Tetrazole | CH₂N₄ | 4 | 81.0 |
| This compound (Hypothetical) | CHN₅ | 5 | >100 (Predicted) |
Note 2: Evaluation of Kinetic Stability and Decomposition Pathways
A compound can be thermodynamically unstable but kinetically stable if there is a significant energy barrier to its decomposition. Computational modeling can identify the most likely decomposition pathways and calculate the activation energies (Ea) for these processes. For this compound, a probable decomposition pathway is the retro-Diels-Alder reaction, leading to the extrusion of molecular nitrogen (N₂).
Computational Workflow:
-
Reactant and Product Optimization: The geometries of the this compound molecule and its potential decomposition products (e.g., a triazine fragment and N₂) are optimized.
-
Transition State (TS) Search: A search for the transition state connecting the reactant and products is performed. This identifies the highest energy point along the reaction coordinate.
-
Frequency Analysis: Vibrational frequency calculations are performed on all structures to confirm they are true minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).
-
Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactant, including ZPVE corrections.
Data Presentation:
The calculated activation energies for various potential decomposition pathways of this compound should be tabulated to identify the most favorable decomposition route.
| Decomposition Reaction | Pathway Description | Predicted Activation Energy (Ea) (kcal/mol) |
| C₅H₅N₅ → C₄H₅N₃ + N₂ | Retro-Diels-Alder | (Hypothetical Value) 20 |
| C₅H₅N₅ → C₃H₃N₃ + C₂H₂N₂ | Ring Cleavage | (Hypothetical Value) 35 |
| C₅H₅N₅ → 5/2 N₂ + 5 CH | Complete Decomposition | (Hypothetical Value) > 50 |
Note 3: In Silico Design and Analysis of Synthetic Pathways
Computational chemistry can be a powerful tool for proposing and evaluating potential synthetic routes to novel compounds.[5] By modeling the reaction energies and activation barriers of hypothetical synthetic steps, researchers can prioritize more promising synthetic strategies. For a molecule like this compound, a potential route could involve the cycloaddition of a diazine with a diazonium salt, although this is purely speculative.
Computational Steps:
-
Model the reactants, intermediates, transition states, and products for each step in the proposed synthesis.
-
Calculate the reaction energy profile to determine if each step is thermodynamically favorable (exergonic) or unfavorable (endergonic).
-
Calculate the activation energy for each step to assess the kinetic feasibility.
Experimental Protocols
Protocol 1: Geometry Optimization and Frequency Calculation
This protocol outlines the steps for performing a standard geometry optimization and frequency analysis using DFT, a common method for studying molecular structures and vibrations.[4][6]
1. Input File Preparation:
- Create an input file for the quantum chemistry software (e.g., Gaussian, ORCA).
- Specify the molecular charge and multiplicity (typically 0 and 1 for a neutral, closed-shell molecule).
- Provide the initial atomic coordinates of the this compound molecule in a suitable format (e.g., Z-matrix or Cartesian coordinates).
2. Calculation Keywords:
- Method: Specify the DFT functional, for example, M06-2X or B3LYP.[4]
- Basis Set: Choose a basis set appropriate for the system, such as 6-311+G(d,p).
- Job Type: Use the Opt keyword for geometry optimization and Freq for frequency calculation. These can often be combined (e.g., Opt Freq).
- Solvation (Optional): If solvent effects are to be considered, include a solvent model like the Polarizable Continuum Model (PCM).
3. Execution and Analysis:
- Run the calculation using the quantum chemistry software.
- After completion, verify that the optimization converged successfully.
- Check the output of the frequency calculation. A true minimum on the potential energy surface will have zero imaginary frequencies.
- The final, optimized geometry and the calculated vibrational frequencies can be visualized and analyzed.
Protocol 2: High-Accuracy Thermochemical Calculation
This protocol describes the procedure for obtaining a reliable enthalpy of formation using a composite method like G3B3.[1][2][3]
1. Prerequisite:
- A successful geometry optimization and frequency calculation must be performed beforehand (see Protocol 1), typically at a lower level of theory (e.g., B3LYP/6-31G(d)).
2. Input File for G3B3 Calculation:
- Use the optimized geometry from the previous step as the input structure.
- In the software input file, specify the keyword for the composite method, for example, G3B3.
3. Running the Calculation:
- Execute the calculation. G3B3 calculations are computationally more demanding than standard DFT calculations as they involve a series of single-point energy calculations with different methods and basis sets.
4. Data Extraction:
- Upon successful completion, the output file will contain the G3B3 enthalpy of formation at 298.15 K. This value can then be used for the stability analysis as described in Application Note 1.
Protocol 3: Transition State (TS) Searching
This protocol details the process of locating the transition state for a chemical reaction, such as the decomposition of this compound.
1. Initial Guess Structure:
- Generate an initial guess for the transition state geometry. This can be done by manually modifying the reactant geometry towards the product or by using a linear interpolation between the reactant and product structures.
- The quality of the initial guess is crucial for the success of the TS search.
2. TS Search Input File:
- Use the guess structure in the input file.
- Specify a TS optimization keyword, such as Opt=(TS,CalcFC,NoEigentest).
- TS: Indicates a search for a transition state.
- CalcFC: Forces the calculation of the force constants at the initial step, which is often necessary for a successful search.
- NoEigentest: Prevents the optimizer from stopping if the initial structure does not have the correct curvature.
3. Execution and Verification:
- Run the TS search calculation.
- Once the optimization has converged, a frequency calculation must be performed on the resulting structure to verify that it is a true transition state.
- A valid transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
4. Intrinsic Reaction Coordinate (IRC) Calculation:
- To confirm that the located TS connects the desired reactants and products, perform an IRC calculation. This calculation follows the reaction path downhill from the TS to the reactant on one side and the product on the other.
Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflows and pathways described in these notes.
Caption: Computational workflow for modeling this compound.
Caption: Energy profile for a hypothetical decomposition pathway.
Caption: A hypothetical multi-step synthesis pathway for this compound.
References
- 1. Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. Scientists use computational modeling to guide a difficult chemical synthesis | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. chemrevlett.com [chemrevlett.com]
Pentazine: A Theoretical High-Energy Density Material
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentazine (CHN₅) is a hypothetical aromatic heterocyclic molecule composed of a six-membered ring with five nitrogen atoms and one carbon atom. As a member of the azine family, it is a nitrogen-rich compound of significant interest to the field of high-energy density materials (HEDMs). Computational studies predict that the high nitrogen content and the inherent strain of the N-N bonds within the this compound ring would release a substantial amount of energy upon decomposition, primarily yielding environmentally benign nitrogen gas (N₂). However, this compound remains a purely theoretical construct, as it has not yet been synthesized. Its predicted high instability poses a significant synthetic challenge. In contrast, the related pentazolate anion (cyclo-N₅⁻) has been successfully synthesized and stabilized in various salt forms, offering a practical avenue for the study of polynitrogen compounds. These application notes provide an overview of the predicted properties of this compound based on computational studies and detailed protocols for the synthesis of the experimentally accessible pentazolate anion, a key stepping stone in the exploration of polynitrogen HEDMs.
Introduction
The quest for advanced high-energy density materials (HEDMs) is driven by the demand for superior performance in propulsion and energetic applications. An ideal HEDM would possess high density, a large positive heat of formation, and produce a high volume of gaseous products upon detonation, all while maintaining a reasonable degree of stability for safe handling and storage. Polynitrogen compounds, molecules composed primarily of nitrogen atoms, are particularly promising candidates due to the large energy difference between the N≡N triple bond in dinitrogen gas (N₂) and the single or double bonds in polynitrogen structures.
This compound (CHN₅) has been a subject of theoretical investigation as a potential HEDM. Its high nitrogen content (84.3% by mass) and predicted energetic properties make it an attractive, albeit hypothetical, target. Computational chemistry provides the only current means to estimate the potential of this compound as an HEDM.
While the synthesis of neutral this compound remains an open challenge, significant progress has been made in the synthesis and stabilization of the aromatic pentazolate anion (cyclo-N₅⁻). The successful isolation of this anion in the form of stable salts, such as (N₅)₆(H₃O)₃(NH₄)₄Cl, represents a major breakthrough in polynitrogen chemistry.[1] The study of these stable pentazolate salts provides invaluable experimental insight into the nature of polynitrogen systems and serves as a foundation for the potential future synthesis of molecules like this compound.
These application notes will summarize the computationally predicted properties of this compound and provide detailed experimental protocols for the synthesis of the stable pentazolate salt, (N₅)₆(H₃O)₃(NH₄)₄Cl.
Predicted Properties of this compound (CHN₅)
The properties of the hypothetical this compound molecule have been investigated through various computational methods, including ab initio and density functional theory (DFT) calculations. These studies provide theoretical estimates of its energetic characteristics.
Table 1: Predicted Properties of this compound (CHN₅)
| Property | Predicted Value | Method | Reference |
| Molecular Weight | 83.05 g/mol | - | PubChem |
| Heat of Formation (Gas Phase) | +400 to +600 kJ/mol | Ab initio / DFT | Theoretical Studies |
| Density | ~1.5 - 1.7 g/cm³ | Computational Prediction | Theoretical Studies |
| Detonation Velocity | ~9.0 - 10.0 km/s | Computational Prediction | Theoretical Studies |
| Detonation Pressure | ~35 - 45 GPa | Computational Prediction | Theoretical Studies |
Note: The values presented are estimates from various computational studies and should be considered theoretical predictions. The actual properties of this compound, if synthesized, may differ.
The highly positive predicted heat of formation for this compound indicates a significant release of energy upon decomposition. The primary decomposition products are expected to be nitrogen gas (N₂) and hydrogen cyanide (HCN). The predicted high detonation velocity and pressure are comparable to or exceed those of conventional high explosives, highlighting its potential as a powerful energetic material. However, these same properties are indicative of a molecule with extreme instability, which is the primary barrier to its synthesis and practical application.
Signaling Pathways and Logical Relationships
The instability of this compound is a key characteristic. Computational studies suggest a low activation energy barrier for its decomposition, making it prone to spontaneous breakdown.
Caption: Predicted instability and decomposition pathway of this compound.
Experimental Protocols: Synthesis of the Pentazolate Anion
Given the hypothetical nature of this compound, this section focuses on the experimentally verified synthesis of the stable pentazolate salt, (N₅)₆(H₃O)₃(NH₄)₄Cl. This protocol is based on the method of cleaving a C-N bond in an arylpentazole precursor.[1]
Caution: The synthesis of polynitrogen compounds should only be attempted by trained professionals in a well-equipped laboratory with appropriate safety measures in place. These compounds are potentially explosive and should be handled with extreme care.
Materials and Equipment
-
3,5-dimethyl-4-hydroxyphenylpentazole (DMHPP)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Ferrous bisglycinate [Fe(Gly)₂]
-
Methanol (MeOH)
-
Deionized water
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Magnetic stirrer with cooling capabilities
-
Standard laboratory glassware
-
Filtration apparatus
-
Crystallization dishes
Experimental Workflow
Caption: Workflow for the synthesis of (N₅)₆(H₃O)₃(NH₄)₄Cl.
Step-by-Step Protocol
-
Preparation of the Arylpentazole Precursor Solution:
-
In a reaction vessel equipped with a magnetic stirrer and cooled to -20 °C, dissolve a specific molar quantity of 3,5-dimethyl-4-hydroxyphenylpentazole (DMHPP) in methanol.
-
-
Preparation of the Reagent Solutions:
-
In a separate flask, prepare a solution of ferrous bisglycinate [Fe(Gly)₂] in deionized water.
-
In another flask, prepare a solution of m-chloroperbenzoic acid (m-CPBA) in methanol. The molar ratio of DMHPP to Fe(Gly)₂ to m-CPBA should be optimized based on literature, typically around 1:0.5:2.
-
-
Oxidative Cleavage Reaction:
-
To the cooled DMHPP solution, slowly add the ferrous bisglycinate solution while maintaining the temperature at -20 °C.
-
Following the addition of the iron salt, add the m-CPBA solution dropwise over a period of 1-2 hours. The temperature must be carefully controlled to prevent runaway reactions.
-
After the addition is complete, allow the reaction mixture to stir at a controlled low temperature (e.g., -15 to -20 °C) for approximately 24 hours.
-
-
Isolation of the Pentazolate Salt:
-
After the reaction period, filter the mixture to remove any solid byproducts.
-
To the filtrate, add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Acidify the solution by the slow addition of a dilute hydrochloric acid (HCl) solution until the pH is in the acidic range.
-
Allow the solution to stand at a low temperature (e.g., 4 °C) for crystallization to occur. The formation of the (N₅)₆(H₃O)₃(NH₄)₄Cl salt is facilitated by the presence of hydronium, ammonium, and chloride ions which stabilize the pentazolate ring.[1]
-
-
Collection and Characterization:
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water and then with a cold organic solvent like diethyl ether.
-
Dry the crystals under vacuum.
-
The structure and purity of the synthesized salt should be confirmed using analytical techniques such as single-crystal X-ray diffraction, Raman spectroscopy, and elemental analysis.
-
Conclusion
This compound remains an elusive yet tantalizing target for the high-energy density materials community. Computational studies consistently predict its remarkable energetic properties, but its inherent instability presents a formidable synthetic barrier. The successful synthesis and characterization of the pentazolate anion in stable salt forms have provided a crucial experimental platform to explore the chemistry of polynitrogen compounds. The protocols outlined in these notes for the synthesis of the (N₅)₆(H₃O)₃(NH₄)₄Cl salt offer a reliable method for researchers to access this important class of materials. Further research into the stabilization of polynitrogen systems, potentially through the use of substituents or matrix isolation techniques, may one day lead to the realization of this compound and other novel high-nitrogen HEDMs. Continued collaboration between theoretical and experimental chemists will be paramount in advancing this exciting and challenging field.
References
Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and versatile synthetic methods to access these scaffolds is a cornerstone of modern organic chemistry and drug discovery. These application notes provide detailed protocols and comparative data for several key classical and modern methods for the synthesis of these important compounds.
Paal-Knorr Pyrrole (B145914) Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the construction of substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][2] This method is valued for its operational simplicity and generally provides good to excellent yields of the desired pyrrole derivatives.[3]
Reaction Mechanism
The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal. Subsequent dehydration of this intermediate yields the final aromatic pyrrole ring.[1][2][4][5]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Quantitative Data
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline (B41778) | HCl (cat.), Methanol (B129727) | Reflux, 15 min | ~52 | [1] |
| Hexane-2,5-dione | Various amines | Silica-supported sulfuric acid | Room Temp, Solvent-free | 98 (in 3 min) | [3] |
| 1,4-Dione | Primary amine | [HMIM]HSO₄ | Ultrasonic irradiation, RT | High | [3] |
| 1,4-Diketones | Gaseous ammonia | Teflon AF-2400 tube-in-tube reactor | Flow | 33-100 | [3] |
Experimental Protocols
Protocol 1: Conventional Heating - Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [1]
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Protocol 2: Microwave-Assisted Synthesis [1]
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv).
-
Add the chosen solvent (e.g., Ethanol, Acetic Acid) and catalyst (e.g., Acetic Acid, Iodine), if required. For solvent-free conditions, omit the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
References
Application Notes and Protocols for the In-Situ Generation of Reactive Nitrogen Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in-situ generation of various reactive nitrogen intermediates (RNIs). These methods are critical for studying the diverse roles of RNIs in cellular signaling, physiology, and pathology, and are valuable tools in drug discovery and development.
Introduction to Reactive Nitrogen Intermediates
Reactive nitrogen intermediates are a group of signaling molecules derived from nitric oxide (NO) or its metabolites. They play crucial roles in a wide array of physiological and pathophysiological processes, including vasodilation, neurotransmission, immune responses, and oxidative stress. The ability to generate these transient and highly reactive molecules in-situ allows for controlled experimental investigations into their biological effects.
This guide covers the in-situ generation of four key RNIs:
-
Nitric Oxide (NO): A fundamental signaling molecule produced endogenously by nitric oxide synthases (NOS).
-
Peroxynitrite (ONOO⁻): A potent oxidizing and nitrating agent formed from the reaction of nitric oxide and superoxide.
-
Nitroxyl (HNO): The one-electron reduced and protonated form of nitric oxide with distinct chemical and biological properties.
-
Dinitrogen Trioxide (N₂O₃): A potent nitrosating agent involved in the formation of S-nitrosothiols.
In-Situ Generation of Nitric Oxide (NO)
Nitric oxide can be generated in-situ through enzymatic reactions or via the decomposition of chemical donors.
Enzymatic Generation via Nitric Oxide Synthase (NOS)
The endogenous production of NO is catalyzed by a family of nitric oxide synthase (NOS) enzymes, which convert L-arginine to L-citrulline and NO.[1] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] Measuring the activity of these enzymes is a primary method for studying endogenous NO production.
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[2][3] For accurate assessment of total NO generation, nitrate is first converted to nitrite, and then the total nitrite is measured.[4]
Materials:
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[1]
-
Purified NOS enzyme or cell/tissue lysate[5]
-
L-arginine (substrate)[1]
-
NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (H4B) (cofactors)[1]
-
Calmodulin (for eNOS/nNOS)[1]
-
Nitrate Reductase
-
Griess Reagent 1 (e.g., sulfanilamide (B372717) in phosphoric acid)[6]
-
Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[6]
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in cold NOS Assay Buffer containing protease inhibitors.[5] Centrifuge to pellet debris and collect the supernatant.[5]
-
Nitrate Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in NOS Assay Buffer.[1]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Blank: Assay Buffer
-
Standards: Nitrite standard dilutions
-
Samples: Cell/tissue extract
-
-
Reaction Initiation: Prepare a master mix containing L-arginine and cofactors in NOS Assay Buffer. Add this mix to the sample wells. To initiate the reaction, add the NOS enzyme solution.[1]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).[1]
-
Nitrate Reduction (for total NO measurement): Add nitrate reductase and its cofactors to all wells and incubate to convert nitrate to nitrite.
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]
-
Calculation: Subtract the blank absorbance from all readings. Plot the standard curve and determine the nitrite concentration in the samples.
This radiochemical assay measures the conversion of L-[³H]arginine to L-[³H]citrulline, providing a direct and sensitive measure of NOS activity.[7]
Materials:
-
L-[³H]arginine
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Reaction Buffer (containing NADPH, cofactors, and calmodulin)
-
Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation fluid and counter
Procedure:
-
Protein Extraction: Homogenize tissues or cells in ice-cold Homogenization Buffer and centrifuge to obtain the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing Reaction Buffer and L-[³H]arginine.
-
Assay:
-
Separation of L-[³H]citrulline:
-
Apply the reaction mixture to a column containing equilibrated Dowex resin. The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.[7]
-
-
Quantification: Collect the eluate, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[7]
Chemical Donors of Nitric Oxide (NONOates)
Diazeniumdiolates, commonly known as NONOates, are a class of compounds that spontaneously release NO under physiological conditions. The rate of NO release is dependent on the specific NONOate structure, pH, and temperature.
Quantitative Data on NO Release from NONOates:
| NONOate Donor | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor |
| Diethylamine NONOate | ~2 minutes | ~1.5 |
| Spermine NONOate | ~39 minutes | ~1.7 |
| PAPA NONOate | ~15 minutes | ~1.5 |
| NOC-5 | ~93 minutes | Not specified |
Data compiled from multiple sources. Half-lives are approximate and can vary with experimental conditions.[4][8]
Materials:
-
NONOate of choice (e.g., Spermine NONOate)
-
Cell culture medium
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the NONOate in a suitable solvent (e.g., 10 mM NaOH). Store on ice.
-
Cell Treatment:
-
Grow cells to the desired confluency in a multi-well plate.
-
Immediately before treatment, dilute the NONOate stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the NONOate-containing medium.
-
-
Incubation: Incubate the cells for the desired period. The NONOate will decompose and release NO.
-
Downstream Analysis: Proceed with the desired downstream assays to assess the effects of NO on the cells.
In-Situ Generation of Peroxynitrite (ONOO⁻)
Peroxynitrite is a highly reactive RNI formed from the near-diffusion-limited reaction of nitric oxide with superoxide.
Chemical Donors of Peroxynitrite (SIN-1)
3-morpholinosydnonimine (SIN-1) is a chemical donor that decomposes in aqueous solution to simultaneously generate nitric oxide and superoxide, which then rapidly react to form peroxynitrite.[9] This method is particularly useful for cell culture experiments where a continuous, low-level generation of peroxynitrite is desired.[9]
Materials:
-
SIN-1 (3-morpholinosydnonimine)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Cultured cells or other biological samples
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of SIN-1 in a suitable solvent (e.g., 10 mM HCl).
-
Generation of Peroxynitrite: Dilute the SIN-1 stock solution to the desired final concentration in the experimental buffer (pH 7.4). The decomposition of SIN-1 and subsequent generation of peroxynitrite will begin immediately upon dilution in the neutral pH buffer.[9] The rate of generation is dependent on the SIN-1 concentration.
-
Application: Add the SIN-1 solution to the cell culture or biological sample to study the effects of in-situ generated peroxynitrite.
Quantitative Data on Peroxynitrite Generation from SIN-1:
The kinetics of peroxynitrite formation from SIN-1 are complex and depend on factors such as pH and the presence of other reactants. The rate of the reaction can be monitored using fluorescent probes.[10]
In-Situ Generation of Nitroxyl (HNO)
Nitroxyl has emerged as a signaling molecule with distinct pharmacology from nitric oxide.[11] It can be generated in-situ from chemical donors.
Chemical Donors of Nitroxyl
Angeli's salt (Na₂N₂O₃) and Piloty's acid are two commonly used donors that release HNO under physiological conditions.[12][13]
Materials:
-
Angeli's salt (Sodium trioxodinitrate)
-
Experimental buffer (e.g., PBS, pH 7.4)
Procedure:
-
Stock Solution Preparation: Prepare a fresh stock solution of Angeli's salt in 10 mM NaOH. Keep the solution on ice and use it promptly.
-
HNO Generation: Dilute the Angeli's salt stock solution into the experimental buffer at the desired final concentration. Decomposition to release HNO will occur at neutral pH.
-
Application: Introduce the HNO-generating solution to the biological system of interest.
Quantitative Data on HNO Donor Release:
| HNO Donor | Release Conditions | Half-life |
| Angeli's Salt | pH 7.4 | ~2.5 minutes |
| Piloty's Acid | pH 7.4 (aerobic) | Very slow, primarily releases NO |
| Piloty's Acid | Basic pH (anaerobic) | Releases HNO |
Data compiled from multiple sources. Half-lives are approximate.[12][13]
In-Situ Generation of Dinitrogen Trioxide (N₂O₃)
Dinitrogen trioxide is a potent nitrosating agent that can be formed from the reaction of nitric oxide with nitrogen dioxide or through the acidification of nitrite.[14][15]
Generation from Acidified Nitrite
In an acidic environment, nitrite can be converted to nitrous acid, which can then lead to the formation of N₂O₃.
Materials:
-
Sodium nitrite (NaNO₂)
-
Acidic buffer (e.g., citrate (B86180) buffer, pH 3-5)
-
Biological sample in a suitable buffer
Procedure:
-
Nitrite Solution: Prepare a solution of sodium nitrite in a neutral buffer.
-
Acidification: Carefully add the acidic buffer to the nitrite solution to lower the pH. This will initiate the formation of N₂O₃. The reaction is rapid.
-
Application: Immediately introduce the N₂O₃-generating solution to the biological sample to study S-nitrosation or other effects.
Note: This method generates N₂O₃ in a burst. The concentration and lifetime of N₂O₃ will depend on the concentrations of nitrite and acid, as well as the presence of other reactive species.
Detection and Quantification of RNI
A variety of methods are available for the detection and quantification of RNIs, including fluorescent probes and chemiluminescence assays.
Protocol: Detection of RNI using Fluorescent Probes
Fluorescent probes are available for the detection of specific RNIs. For example, diaminofluoresceins (DAF) are commonly used for NO, while boronate-based probes can detect peroxynitrite.[2][16]
General Procedure:
-
Probe Loading: Incubate cells with the fluorescent probe according to the manufacturer's instructions.
-
RNI Generation: Induce in-situ generation of the target RNI using one of the methods described above.
-
Imaging: Use fluorescence microscopy to visualize the change in fluorescence intensity within the cells, indicating the presence of the RNI.
-
Quantification: The change in fluorescence intensity can be quantified using image analysis software.
Applications in Drug Development
The in-situ generation of RNIs is a valuable tool in drug development for several applications:
-
High-Throughput Screening (HTS): HTS assays can be designed to screen for compounds that inhibit or enhance the activity of NOS enzymes.[17] These assays often utilize the Griess reaction in a 96- or 384-well plate format.
-
Mechanism of Action Studies: Generating specific RNIs in-situ allows researchers to investigate the mechanisms by which drugs exert their effects on RNI-mediated signaling pathways.
-
Development of NO-Donating Drugs: The principles of in-situ RNI generation are applied in the design of prodrugs that release NO or other RNIs at a specific target site.[18]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways and experimental workflows can aid in understanding and designing experiments.
Signaling Pathway of Nitric Oxide (NO)
Caption: Nitric Oxide (NO) signaling pathway.
Experimental Workflow for NOS Inhibition Assay
Caption: Workflow for a NOS inhibitor screening assay.
S-Nitrosylation Signaling Pathway via N₂O₃
Caption: S-Nitrosylation pathway mediated by N₂O₃.
References
- 1. A Chemiluminescent Probe for HNO Quantification and Real-time Monitoring in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. physoc.org [physoc.org]
- 4. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NO+, NO, and NO- donation by S-nitrosothiols: implications for regulation of physiological functions by S-nitrosylation and acceleration of disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-nitrosothiols as nitric oxide-donors: chemistry, biology and possible future therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Chemistry of Nitroxyl-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Genetically Encoded Fluorescent Nitric Oxide (NO•) Probes, the geNOps, for Real-time Imaging of NO• Signals in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Amino-3'-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. S-Nitrosothiols: a class of nitric oxide-donor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Matrix Isolation of Reactive Nitrogen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Nitrogen Species (RNS) play a pivotal role in a vast array of physiological and pathological processes, including signal transduction, immune response, and the progression of neurodegenerative diseases and cancer. However, their high reactivity and short lifetimes make them notoriously difficult to study under physiological conditions. Matrix isolation is a powerful experimental technique that allows for the trapping and stabilization of these transient species at cryogenic temperatures within an inert solid matrix.[1][2][3] This environment prevents diffusion and bimolecular reactions, enabling detailed spectroscopic characterization of their structural and electronic properties.[4][5] These application notes provide detailed protocols and data for the study of key RNS using matrix isolation spectroscopy.
Core Principles of Matrix Isolation
The matrix isolation technique, pioneered by Pimentel and Porter in the 1950s, involves the co-deposition of a precursor of the species of interest, highly diluted in an inert gas (e.g., argon, neon, or nitrogen), onto a cryogenic substrate.[2][6] The inert gas forms a solid, transparent matrix that cages the individual molecules of the reactive species, preventing them from reacting with each other. The trapped species can then be studied at leisure using various spectroscopic methods, most commonly Fourier Transform Infrared (FTIR) and UV-Vis spectroscopy.[4][6]
Key experimental parameters include:
-
Matrix Gas: Noble gases (Ar, Ne) are preferred for their inertness and optical transparency.[2][7] Nitrogen can also be used but may interact more strongly with the guest species.[5]
-
Temperature: The substrate is typically cooled to temperatures between 4 K and 20 K using a closed-cycle helium cryostat to ensure the matrix is rigid.[2][6]
-
Concentration: A high matrix-to-sample ratio (typically 1000:1 or greater) is crucial to ensure proper isolation of the guest molecules.[6][8]
-
Generation of Reactive Species: RNS can be generated in situ within the matrix by photolysis of a stable precursor or generated externally and then co-deposited with the matrix gas.[2]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for a matrix isolation experiment and a simplified representation of RNS signaling pathways.
Application Notes and Protocols
Nitrogen Dioxide (NO₂) and its Dimer (N₂O₄)
Nitrogen dioxide is a key intermediate in many chemical processes and a significant environmental pollutant. In the solid state and at low temperatures, it readily dimerizes to form dinitrogen tetroxide.
Experimental Protocol:
-
Precursor: Gaseous NO₂ is used as the precursor.
-
Matrix Preparation: A gaseous mixture of NO₂ and argon (or nitrogen) with a molar ratio of 1:1000 to 1:500 is prepared in a vacuum line.[4]
-
Deposition: The gas mixture is slowly deposited onto a CsI or KBr window cooled to approximately 10-15 K.
-
Spectroscopic Measurement: FTIR spectra are recorded before and after deposition, and after any subsequent annealing or photolysis steps.
Data Presentation:
| Species | Matrix | Temperature (K) | Vibrational Mode | Frequency (cm⁻¹) |
| NO₂ | Argon | 10 | ν₃ (asym. stretch) | 1610.5 |
| N₂O₄ | Argon | 10 | ν₁₁ (asym. stretch) | 1750.2 |
| N₂O₄ | Argon | 10 | ν₉ (asym. stretch) | 1262.5 |
| N₂O₄ | Argon | 10 | ν₅ (sym. stretch) | 1327.0 |
Dinitrogen Trioxide (N₂O₃)
Dinitrogen trioxide exists as a mixture of isomers, with the asymmetric form (asym-N₂O₃) being the most stable. Matrix isolation allows for the trapping and characterization of different isomers.[9][10]
Experimental Protocol:
-
Precursor Generation: N₂O₃ is typically generated by the reaction of nitric oxide (NO) and nitrogen dioxide (NO₂) or by the photolysis of N₂O₄. For co-deposition, a mixture of NO, NO₂, and Ar (e.g., 1:1:1000) is used.[10]
-
Deposition: The gaseous mixture is deposited onto a cold substrate (13 K).
-
Isomer Generation: Irradiation with a XeCl excimer laser (308 nm) can be used to convert asym-N₂O₃ to the symmetric (sym-N₂O₃) and trans-cis isomers.[9][10]
-
Spectroscopic Measurement: FTIR spectra are recorded to monitor the formation and interconversion of the isomers.
Data Presentation:
| Species | Matrix | Temperature (K) | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| asym-N₂O₃ | Argon | 13 | N=O stretch | 1827.9 | [9][10] |
| asym-N₂O₃ | Argon | 13 | NO₂ asym. stretch | 1618.2 | [9][10] |
| asym-N₂O₃ | Argon | 13 | NO₂ sym. stretch | 1302.3 | [9][10] |
| sym-N₂O₃ | Argon | 13 | N=O asym. stretch | 1688.6 | [9][10] |
| trans-cis N₂O₃ | Argon | 13 | N=O stretch | 1704.5 | [9][10] |
| trans-cis N₂O₃ | Argon | 13 | N=O stretch | 1665.7 | [9][10] |
Nitroxyl (HNO)
Nitroxyl is a highly reactive molecule with significant biological implications. Its transient nature makes it an ideal candidate for matrix isolation studies.
Experimental Protocol:
-
Precursor Generation: HNO can be generated in the gas phase from the reaction of a gaseous base with a solid HNO donor like Piloty's acid.[11] Alternatively, photolysis of a suitable precursor like formaldoxime (B1209246) (CH₂NOH) isolated in the matrix can be employed.
-
Matrix Preparation: The precursor is co-deposited with a large excess of argon onto a cryogenic substrate.
-
in situ Generation: For photolytic generation, the matrix is irradiated with a suitable UV light source.
-
Spectroscopic Characterization: FTIR and mass spectrometry are used to identify the characteristic vibrational frequencies and mass-to-charge ratio of HNO.[11] Isotopic labeling (e.g., using ¹⁵N) is crucial for unambiguous identification.[11]
Data Presentation:
| Species | Matrix | Temperature (K) | Vibrational Mode | Frequency (cm⁻¹) |
| H¹⁴NO | Argon | < 20 | N-H stretch | ~3400 |
| H¹⁴NO | Argon | < 20 | N=O stretch | ~1560 |
| H¹⁵NO | Argon | < 20 | N=O stretch | ~1530 |
(Note: The exact frequencies can vary depending on the specific matrix environment and precursor used. The values presented are approximate based on gas-phase and theoretical data.)
Peroxynitrite (ONOO⁻)
Peroxynitrite is a potent oxidizing and nitrating agent formed from the reaction of nitric oxide and superoxide. Its high reactivity in biological systems necessitates trapping techniques for detailed study.
Experimental Protocol:
-
Precursor Generation: Generating the peroxynitrite anion in the gas phase for matrix isolation is challenging. A potential approach involves the co-deposition of a stable peroxynitrite salt (e.g., from a heated solid sample) with the matrix gas. Another strategy is the in situ generation through the reaction of co-deposited NO and O₂⁻ (generated, for example, by electron bombardment of an O₂/Ar mixture).
-
Deposition: The precursors are co-deposited with a large excess of argon onto a cryogenic substrate.
-
Spectroscopic Characterization: FTIR and UV-Vis spectroscopy are used for identification. The UV-Vis spectrum of peroxynitrite is characterized by a broad absorption maximum around 302 nm.
Data Presentation:
| Species | Matrix | Temperature (K) | Spectroscopic Feature | Wavenumber/Wavelength |
| ONOO⁻ | Argon | < 20 | O-N stretch | ~1015 cm⁻¹ |
| ONOO⁻ | Argon | < 20 | N=O stretch | ~1600 cm⁻¹ |
| ONOO⁻ | Argon | < 20 | UV-Vis Absorption Max | ~302 nm |
(Note: The vibrational frequencies for matrix-isolated peroxynitrite are based on theoretical calculations and data from condensed-phase studies, as direct matrix isolation FTIR data is scarce in the literature.)
Concluding Remarks
The matrix isolation technique provides an invaluable tool for the detailed investigation of the structure, bonding, and reactivity of transient reactive nitrogen species.[1][12] The protocols and data presented here offer a foundation for researchers to explore the fundamental properties of these important molecules. The insights gained from such studies are crucial for understanding their roles in biological systems and for the development of novel therapeutic strategies targeting RNS-mediated pathways.
References
- 1. Infrared Spectrum of Matrix‐Isolated (NO)2 | Semantic Scholar [semanticscholar.org]
- 2. Matrix isolation - Wikipedia [en.wikipedia.org]
- 3. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 6. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 7. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Laser Ablation Techniques in Heterocycle Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laser Ablation in Liquid (LAL) is an emerging and versatile technique traditionally employed for the synthesis of nanoparticles.[1][2][3] This method involves the irradiation of a solid target submerged in a liquid with a high-power pulsed laser. The intense laser pulses ablate the target material, creating a high-temperature and high-pressure plasma plume at the solid-liquid interface.[2] Rapid quenching of this plasma by the surrounding liquid leads to the formation of various nanostructures.[3] While extensively studied for inorganic nanomaterials, the application of LAL and related laser-based techniques for the synthesis of organic molecules, particularly heterocycles, represents a novel and promising frontier.
This application note explores the potential of laser ablation techniques for the formation of heterocyclic compounds, a critical structural motif in pharmaceuticals and functional materials. The underlying principle is the use of laser energy to induce chemical transformations in organic precursors, either by direct ablation of a solid organic target or by initiating reactions in a liquid medium containing the precursors.[4] The high-energy plasma environment generated during laser ablation can provide the necessary activation energy for bond breaking and formation, leading to cyclization and the synthesis of heterocyclic rings.[5]
Mechanism of Heterocycle Formation via Laser Ablation
The formation of heterocycles via laser ablation is proposed to occur through a series of complex physical and chemical processes within the laser-induced plasma.
-
Plasma Formation: A focused, high-energy laser pulse strikes the surface of a target material (either a solid organic precursor or a precursor dissolved/suspended in a liquid). This rapid energy deposition vaporizes and ionizes the material, creating a dense plasma plume.[2]
-
Molecular Fragmentation and Radical Generation: Within the extreme conditions of the plasma (high temperature and pressure), the organic precursor molecules undergo fragmentation, breaking covalent bonds and generating a variety of reactive species, including radicals, ions, and other short-lived intermediates.[5]
-
Reaction and Cyclization: As the plasma rapidly expands and cools due to interaction with the surrounding liquid, these highly reactive fragments collide and recombine. This recombination can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, ultimately resulting in the cyclization and formation of heterocyclic rings.
-
Quenching and Stabilization: The surrounding liquid rapidly quenches the newly formed molecules, preventing their decomposition and stabilizing the heterocyclic products.[3]
Quantitative Data
The application of laser ablation for the synthesis of specific heterocyclic compounds is an emerging field of research. As such, comprehensive quantitative data on reaction yields, selectivity, and scalability are not yet widely available in peer-reviewed literature. The primary focus of existing research has been on the synthesis of nanoparticles and the characterization of ablation processes. The data presented below is generalized from typical Pulsed Laser Ablation in Liquid (PLAL) experiments for nanoparticle synthesis and should be considered as a starting point for optimization in heterocyclic synthesis.
Table 1: Typical Laser Parameters for Ablation in Liquids
| Parameter | Typical Range | Unit |
| Laser Type | Nd:YAG, Excimer, Fiber | - |
| Wavelength (λ) | 1064, 532, 355, 248 | nm |
| Pulse Duration (τ) | 100 fs - 10 ns | s |
| Pulse Energy (E) | 1 - 100 | mJ |
| Repetition Rate (f) | 1 - 100 | Hz |
| Fluence (F) | 0.1 - 10 | J/cm² |
| Ablation Time (t) | 5 - 60 | min |
Experimental Protocols
The following protocols provide a general framework for conducting laser ablation experiments for the potential synthesis of heterocyclic compounds. These should be adapted based on the specific precursors and target heterocycles.
Protocol 1: Laser Ablation of a Solid Organic Precursor
This protocol is suitable for organic precursors that are stable solids at room temperature.
1. Materials and Equipment:
- Pulsed Laser System (e.g., Q-switched Nd:YAG laser)
- Optical components (mirrors, focusing lens)
- Motorized X-Y stage
- Glass vessel (beaker or cuvette)
- Solid organic precursor target (pressed pellet)
- Solvent (e.g., acetonitrile, methanol, water)
- Magnetic stirrer and stir bar
2. Experimental Setup:
- Press the solid organic precursor into a dense pellet to serve as the ablation target.
- Mount the target at the bottom of the glass vessel.
- Fill the vessel with the chosen solvent to a level that covers the target by at least 1 cm.
- Place the vessel on a magnetic stirrer and add a stir bar to ensure circulation of the liquid.
- Position the entire assembly on a motorized X-Y stage to allow for continuous movement of the target, preventing drilling at a single spot.
- Direct the laser beam through the optical setup and focus it onto the surface of the target.
3. Procedure:
- Set the desired laser parameters (wavelength, pulse energy, repetition rate).
- Start the magnetic stirrer and the motorized stage.
- Begin laser irradiation of the target.
- Continue ablation for the predetermined time.
- After ablation, turn off the laser and stop the stirrer and stage.
- Collect the resulting solution containing the reaction products.
- Analyze the solution using appropriate analytical techniques (e.g., HPLC, GC-MS, NMR) to identify and quantify the heterocyclic products.
Protocol 2: Laser-Induced Reaction in a Liquid Medium
This protocol is suitable for precursors that are soluble or can be suspended in a liquid.
1. Materials and Equipment:
- Pulsed Laser System
- Optical components
- Sealed quartz cuvette or reaction cell
- Organic precursors
- Solvent
- Magnetic stirrer and stir bar (if applicable)
2. Experimental Setup:
- Prepare a solution or suspension of the organic precursors in the chosen solvent.
- Transfer the solution/suspension to a sealed quartz cuvette.
- Place the cuvette in the path of the laser beam.
- Focus the laser beam into the center of the liquid volume.
3. Procedure:
- Set the desired laser parameters.
- Begin laser irradiation of the solution.
- If using a stirrer, ensure continuous mixing.
- Irradiate the solution for the specified duration.
- After the reaction, allow the solution to cool.
- Analyze the product mixture using appropriate analytical methods.
Safety Precautions
-
Laser Safety: Laser ablation systems involve high-power lasers. Appropriate laser safety goggles must be worn at all times. The laser beam path should be enclosed to prevent accidental exposure.
-
Chemical Safety: Handle all organic precursors and solvents in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used.
-
Pressure Build-up: Laser ablation in a liquid can generate gaseous byproducts, leading to pressure build-up in a sealed container. Ensure the reaction vessel is designed to handle potential pressure increases or is equipped with a pressure relief mechanism.
Conclusion
Laser ablation offers a unique, non-thermal approach to inducing chemical reactions for the potential synthesis of heterocyclic compounds. The high-energy plasma environment provides a means to overcome activation barriers and explore novel reaction pathways. While still in its nascent stages for organic synthesis, the technique holds promise for the discovery of new methodologies in heterocycle formation. Further research is needed to elucidate the reaction mechanisms, optimize reaction conditions, and quantify product yields for specific heterocyclic targets. The protocols outlined in this application note provide a foundation for researchers to explore this exciting and innovative application of laser technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles Engineering by Pulsed Laser Ablation in Liquids: Concepts and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isms.illinois.edu [isms.illinois.edu]
- 5. Laser synthesis of nanoparticles in organic solvents – products, reactions, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Instability in Polynitrogen Compounds
Welcome to the technical support center for researchers working with polynitrogen compounds. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address the unique challenges associated with the synthesis, handling, and storage of these high-energy materials.
Frequently Asked Questions (FAQs)
Q1: Why are the polynitrogen compounds I synthesize so unstable?
A1: The inherent instability of polynitrogen compounds stems from their nature as high-energy density materials (HEDMs). These molecules are composed of single and/or double N-N bonds. There is a very large energy difference between these bonds and the highly stable triple bond in dinitrogen (N₂). Consequently, polynitrogen compounds have a strong thermodynamic driving force to decompose into N₂ gas, a process that releases significant amounts of energy.[1][2] For a material to be practically useful, it must not only release a large amount of energy but also possess a substantial energy barrier to decomposition to allow for its synthesis and storage.[1][2]
Q2: What structural features contribute to greater stability in polynitrogen compounds?
A2: The molecular structure plays a critical role in determining the kinetic stability of a polynitrogen compound. Generally, caged and prismatic structures exhibit higher decomposition barriers compared to linear chains or simple rings.[1][2] This increased stability is because the decomposition of a caged structure requires the simultaneous breaking of multiple chemical bonds.[1] Theoretical studies have shown that specific prismatic structures can be expected to have higher energy densities while remaining very stable with respect to unimolecular decomposition.[2]
Q3: My polynitrogen salt is unstable. How can I improve its stability?
A3: For ionic polynitrogen species like the pentazenium cation (N₅⁺), the choice of the counter-anion is crucial for the stability of the resulting salt. Large, weakly coordinating anions with diffuse charge are most effective. For example, N₅⁺AsF₆⁻ is only marginally stable, whereas salts with fluoroantimonates, such as N₅⁺SbF₆⁻ and N₅⁺Sb₂F₁₁⁻, are surprisingly stable, with N₅⁺SbF₆⁻ being stable up to 70°C.[3] The thermal stability of N₅⁺ salts is influenced by the degree of electron transfer from the counterion to the N₅⁺ cation during decomposition.[4]
Q4: Can I stabilize neutral polynitrogen compounds without using extreme pressures?
A4: While high pressure is a common method for synthesizing and stabilizing polynitrogen species,[5][6] several chemical strategies can enhance stability under more accessible conditions:
-
Complexation: Forming complexes with other energetic compounds, such as HMX or CL-20, can significantly increase the decomposition barrier.[7]
-
Oxygen Coordination: The addition of oxygen atoms to polynitrogen rings (e.g., cyclo-N₄ and cyclo-N₆) can increase both thermodynamic and kinetic stability by effectively separating the σ and π electron systems.[8][9]
-
Surface Passivation: For bulk structures like cubic gauche polynitrogen (cg-N), instability at ambient pressure can be caused by surface decomposition. Theoretical studies show that saturating the surface dangling bonds with hydrogen atoms can stabilize the material at ambient conditions and elevated temperatures.[10]
Troubleshooting Guides
Issue 1: Spontaneous Decomposition of Product During Synthesis
Your experiment aims to synthesize a polynitrogen compound, but the product decomposes violently or uncontrollably as it is formed.
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Many polynitrogen compounds are thermally sensitive. Maintain cryogenic temperatures (e.g., using liquid nitrogen or a dry ice/acetone bath) throughout the synthesis and isolation steps. |
| Inappropriate Solvent | The solvent may be reacting with the product or intermediates. Ensure the solvent is anhydrous and inert. Solvents like SO₂ or anhydrous HF are often used for metathetical reactions involving sensitive salts like N₅⁺SbF₆⁻.[3] |
| Unstable Intermediates | The synthetic route may proceed through highly unstable intermediates. Re-evaluate the reaction mechanism. Consider alternative precursors or a different synthetic pathway. |
| Presence of Impurities | Catalytic impurities (e.g., trace metals, water) can initiate decomposition. Use high-purity, scrupulously dried reagents and glassware. |
Issue 2: Isolated Product Decomposes Rapidly Under Ambient Conditions
You have successfully isolated a polynitrogen compound at low temperatures, but it decomposes when brought to ambient temperature and pressure.
| Possible Cause | Suggested Solution |
| Inherent Instability | The compound may only be metastable under cryogenic conditions or high pressure.[6] Characterization may need to be performed in situ at low temperatures. |
| Sensitivity to Air/Moisture | The compound may react with atmospheric oxygen or water. Handle and store the product under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. |
| Photochemical Decomposition | Exposure to light, especially UV, can trigger decomposition. Protect the sample from light at all times by using amber vials or wrapping containers in aluminum foil. |
| Mechanical Sensitivity | The material may be sensitive to shock or friction. Handle the material with extreme care, avoiding grinding, scraping, or rapid changes in pressure. |
Issue 3: Failure to Form a Stable Polynitrogen Salt (Ionic Compounds)
Attempts to synthesize a salt of a polynitrogen ion (e.g., N₅⁺ or cyclo-N₅⁻) result in decomposition or the inability to isolate a stable product.
| Stabilization Parameters for N₅⁺ Salts | |
| Counter-anion | Reported Stability |
| AsF₆⁻ | Marginally stable[3] |
| SbF₆⁻ | Stable up to 70-80°C[3] |
| Sb₂F₁₁⁻ | High stability[3] |
| B(CF₃)₄⁻ | High theoretical activation enthalpy[4] |
| PF₆⁻ | Moderate theoretical activation enthalpy[4] |
| AlF₆⁻ | Low theoretical activation enthalpy[4] |
Troubleshooting Steps:
-
Re-evaluate the Counter-anion: As shown in the table above, the choice of counter-anion is critical. If using a less stable anion like AsF₆⁻, consider switching to a more robust option like SbF₆⁻.
-
Check Metathesis Reaction Conditions: Ensure the solvent is appropriate for the reaction and does not interact with the ions. Anhydrous SO₂ is a common solvent for these reactions.[3]
-
Purify Precursors: Impurities in the starting materials can lead to unwanted side reactions or catalyze the decomposition of the desired product. The synthesis of N₅⁺ salts, for example, requires high-purity N₂F⁺ or N₂F₂ precursors.[3]
Experimental Protocols & Visualizations
Protocol 1: General Handling of Air- and Temperature-Sensitive Polynitrogen Compounds
This protocol outlines the basic workflow for manipulating polynitrogen compounds that are sensitive to ambient conditions.
Methodology:
-
Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and cooled under vacuum or in a desiccator before being transferred to an inert atmosphere glovebox.
-
Inert Atmosphere: All manipulations, including weighing, transferring, and reactions, must be performed in a glovebox with low (<1 ppm) oxygen and water levels.
-
Low Temperature: Pre-cool a reaction vessel using an external cryobath (e.g., liquid nitrogen, -196°C; or dry ice/acetone, -78°C) before introducing reagents.
-
Reagent Addition: Add reagents slowly and in a controlled manner to manage any exothermic processes. Use a pre-cooled syringe or cannula for liquid transfers.
-
Isolation: If the product precipitates, it should be filtered at low temperature within the glovebox using a pre-cooled filtration apparatus.
-
Storage: The final product must be stored in a sealed, airtight container under an inert atmosphere at or below the temperature at which it was found to be stable (e.g., in a freezer at -80°C inside the glovebox).
Caption: Workflow for handling sensitive polynitrogen compounds.
Logical Flowchart: Troubleshooting Product Instability
This diagram provides a logical pathway for diagnosing the cause of unexpected product decomposition.
Caption: Diagnostic flowchart for polynitrogen instability.
Signaling Pathway: Stabilization via Counter-Ion Selection
This diagram illustrates the conceptual pathway of how a suitable counter-ion stabilizes a polynitrogen cation, preventing its decomposition.
References
- 1. Stability of neutral molecular polynitrogens: energy content and decomposition mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03259C [pubs.rsc.org]
- 2. Stability of neutral molecular polynitrogens: energy content and decomposition mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of Polynitrogen Anions in Tantalum-Nitrogen Compounds at High Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pathway To Pure Polynitrogen | Carnegie Science [carnegiescience.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 9. Stability of polynitrogen compounds: the importance of separating the sigma and pi electron systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
Technical Support Center: Stabilizing High-Nitrogen Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stabilization of high-nitrogen compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stabilization of high-nitrogen compounds through cocrystallization, salt formation, and polymer inclusion.
Cocrystallization Troubleshooting
Q1: My cocrystallization experiment did not yield any crystals, only an oil or amorphous solid. What should I do?
A1: Oiling out or forming an amorphous solid instead of crystals is a common issue in cocrystallization. Here are several troubleshooting steps:
-
Solvent Selection: The solvent plays a crucial role in cocrystallization. If you are observing oiling out, your compound might be too soluble in the chosen solvent. Try a solvent in which the compound has lower solubility. Conversely, if no precipitation occurs, the compound may not be soluble enough. A solvent system with varying polarities might be necessary.
-
Cooling Rate: Rapid cooling can favor the formation of amorphous material over crystalline solids. Try slowing down the cooling rate. You can achieve this by placing the crystallization vessel in an insulated container or a dewar flask to cool gradually.
-
Supersaturation Level: The solution might be too supersaturated, leading to rapid precipitation and the formation of an amorphous solid instead of well-ordered crystals. Try using a more dilute solution.
-
Seed Crystals: If you have a small amount of the desired cocrystal, adding a seed crystal to the supersaturated solution can induce crystallization. If you don't have a seed crystal, you can try scratching the inside of the glass vessel with a glass rod to create nucleation sites.
-
Alternative Crystallization Techniques: If slow cooling from a solution is not working, consider other techniques such as:
-
Solvent Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble, and place this in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.
-
Slurry Conversion: Stirring a mixture of the high-nitrogen compound and the coformer in a small amount of solvent where both are sparingly soluble can lead to the formation of the more stable cocrystal over time.
-
Grinding: Neat grinding or liquid-assisted grinding of the two components can sometimes yield cocrystals, especially for screening purposes.
-
Q2: I obtained crystals, but they are not the desired cocrystal. How can I confirm this and what are the next steps?
A2: It is possible to crystallize one of the starting materials instead of the cocrystal. To confirm the identity of your crystals, you should use analytical techniques such as:
-
Powder X-ray Diffraction (PXRD): This is a powerful technique to identify crystalline phases. The PXRD pattern of a true cocrystal will be unique and different from the patterns of the individual starting materials or a simple physical mixture.
-
Differential Scanning Calorimetry (DSC): A cocrystal will typically exhibit a single, sharp melting point that is different from the melting points of the individual components.
-
Spectroscopy (FTIR, Raman, NMR): Changes in the vibrational modes (FTIR, Raman) or chemical shifts (solid-state NMR) can indicate the formation of new intermolecular interactions characteristic of a cocrystal.
If you have confirmed that you have not formed a cocrystal, you should revisit your experimental design, considering factors like stoichiometry and coformer selection.
Salt Formation Troubleshooting
Q1: My salt screening experiment resulted in a glassy material instead of a crystalline salt. What is the problem?
A1: The formation of a glassy or amorphous material during salt screening can be due to several factors:
-
High Solubility: The salt form may be highly soluble in the chosen solvent system, preventing crystallization upon solvent evaporation.[1]
-
Insufficient Time for Nucleation: Rapid solvent evaporation does not allow sufficient time for crystal nucleation and growth.[1]
-
Incomplete Proton Transfer: For a salt to form, there needs to be a significant difference in the pKa values of the acidic and basic components (a general rule of thumb is a ΔpKa > 2-3).[1] If the proton transfer is not favorable, a salt will not form.
Troubleshooting Steps:
-
Solvent Choice: Experiment with a variety of solvents, including anti-solvents, to control the solubility and evaporation rate.
-
Temperature Cycling: Employing temperature cycling during the experiment can sometimes promote crystallization.
-
Check pKa Values: Ensure there is a sufficient pKa difference between your high-nitrogen compound and the chosen counterion.
Q2: The formed salt is not stable and disproportionates back to the free base/acid. How can I prevent this?
A2: Disproportionation can occur, especially in the presence of moisture, if the salt is not thermodynamically stable.
-
Counterion Selection: Choose a counterion that forms a more stable crystal lattice with your compound.
-
Control Humidity: Store the salt under dry conditions to minimize exposure to moisture, which can facilitate disproportionation.
-
Formulation: If the salt is intended for a formulation, ensure that the excipients are compatible and do not promote disproportionation.
Polymer Inclusion Troubleshooting
Q1: The polymer-bonded explosive (PBX) I formulated has poor mechanical properties (e.g., it is too brittle or too soft). How can I improve this?
A1: The mechanical properties of a PBX are highly dependent on the binder system and the filler-binder interaction.
-
Binder Composition: The choice of polymer and plasticizer is critical. For example, hydroxyl-terminated polybutadiene (B167195) (HTPB) is a common polymer used to create a tough, elastomeric binder once cured.[2] The type and amount of plasticizer will also significantly affect the flexibility of the final product.
-
Cross-linking: The degree of cross-linking in the polymer matrix is crucial. In polyurethane-based systems, the ratio of isocyanate to hydroxyl groups and the use of cross-linking agents like trimethylolpropane (B17298) can be adjusted to modify the mechanical properties.[2]
-
Curing Conditions: The curing time and temperature will affect the extent of the cross-linking reaction. Ensure that the curing process is carried out under the recommended conditions for the specific binder system.
Q2: I am observing compatibility issues between the high-nitrogen compound and the polymer binder. What are the signs and how can I address this?
A2: Incompatibility can manifest as chemical reactions between the filler and the binder, leading to gas evolution, changes in color, or degradation of the material over time.
-
Component Selection: Ensure that the chosen polymer, plasticizer, and other additives are chemically compatible with the high-nitrogen compound. For example, some energetic binders like polyGLYN have been shown to be compatible with common energetic fillers like RDX.
-
Vacuum Stability Tests: This test can be used to assess the compatibility of the components by measuring the amount of gas evolved at an elevated temperature.
-
Coating of Filler Particles: In some cases, coating the high-nitrogen compound particles with a thin layer of a compatible material before incorporating them into the polymer matrix can improve stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for stabilizing high-nitrogen compounds?
A1: The main strategies to enhance the stability of high-nitrogen compounds include:
-
Cocrystallization: This involves combining the high-nitrogen compound with a suitable coformer to create a new crystalline structure with improved properties, such as higher thermal stability and reduced sensitivity to impact.[3][4][5]
-
Salt Formation: For high-nitrogen compounds with acidic or basic functional groups, forming a salt with a suitable counterion can significantly improve physicochemical properties like stability and solubility.
-
Inclusion in a Polymer Matrix: Dispersing the high-nitrogen compound within a polymer binder can enhance its mechanical properties and reduce its sensitivity to external stimuli.[2][6] This is a common technique for producing polymer-bonded explosives (PBXs).
Q2: How do I select a suitable coformer for cocrystallization?
A2: The selection of a coformer is a critical step in cocrystal engineering. A good coformer should be able to form robust intermolecular interactions (e.g., hydrogen bonds, halogen bonds) with the high-nitrogen compound. Computational tools, such as electrostatic potential maps, can be used to predict favorable interactions.[5] Experimental screening using techniques like differential scanning calorimetry (DSC) can also be employed to identify potential coformers.
Q3: What analytical techniques are essential for characterizing stabilized high-nitrogen compounds?
A3: A combination of analytical techniques is necessary to fully characterize the stabilized compound and confirm the success of the stabilization strategy:
-
Single-Crystal and Powder X-ray Diffraction (SCXRD/PXRD): To determine the crystal structure and confirm the formation of a new crystalline phase.
-
Thermal Analysis (DSC, TGA): To evaluate the thermal stability, including melting point and decomposition temperature.
-
Spectroscopy (FTIR, Raman, NMR): To probe the intermolecular interactions and confirm the chemical structure.
-
Sensitivity Testing (Impact and Friction): To assess the safety characteristics of the stabilized material.
Q4: What safety precautions should be taken when working with high-nitrogen compounds?
A4: High-nitrogen compounds are often energetic materials and must be handled with extreme care. Always follow established safety protocols for handling explosives, which include:
-
Working in a designated and properly equipped laboratory.
-
Using appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective clothing.
-
Handling only small quantities of material.
-
Avoiding friction, impact, and electrostatic discharge.
-
Storing the compounds in appropriate containers and in a designated storage location away from heat, sparks, and incompatible materials.
Data Presentation
Table 1: Comparison of Thermal Decomposition Temperatures of a High-Nitrogen Compound Before and After Stabilization
| Compound/System | Decomposition Onset Temperature (°C) | Reference |
| BTATz (neat) | ~240 | [5] |
| BTATz-2,3-DNB (cocrystal) | ~250 | [5] |
| BTATz-4-NA (cocrystal) | ~260 | [5] |
| HMX (neat) | ~280 | [7] |
| HMX/AP (cocrystal) | ~285 | [7] |
| HNTO/AN (1:3 cocrystal) | ~230 | [8] |
Table 2: Impact Sensitivity of High-Nitrogen Compounds with and without a Polymer Binder
| Compound/System | Impact Sensitivity (J) | Reference |
| HMX (neat) | 7-8 | [9] |
| PVTNP-g-GAPs (energetic polymer) | >40 | [9] |
| RDX (neat) | 7-8 | [10] |
| RDX in PU (GAP) binder | Higher than RDX neat (qualitative) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Cocrystal Screening by Slow Evaporation
-
Solubility Assessment: Determine the solubility of the high-nitrogen compound and the potential coformers in a range of solvents to identify suitable crystallization solvents.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the high-nitrogen compound in a selected solvent at a slightly elevated temperature.
-
Coformer Addition: Add the coformer in a specific stoichiometric ratio (e.g., 1:1, 1:2, 2:1) to the solution.
-
Dissolution: Gently heat and stir the mixture until all solids are dissolved.
-
Crystallization: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Crystal Isolation and Analysis: Once crystals have formed, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the crystals using PXRD and DSC to confirm cocrystal formation.[11]
Protocol 2: General Procedure for Salt Screening
-
Counterion Selection: Based on the pKa of the high-nitrogen compound, select a range of pharmaceutically acceptable counterions.
-
Solvent Selection: Choose a variety of solvents with different polarities.
-
Experiment Execution (in parallel):
-
In an array of vials, dissolve the high-nitrogen compound in each of the selected solvents.
-
Add a stoichiometric amount of each counterion (as a solution or solid) to the respective vials.
-
Allow the solvent to evaporate slowly or induce precipitation by adding an anti-solvent.
-
-
Solid Form Analysis: Analyze any resulting solids by techniques such as PXRD, DSC, and microscopy to identify the formation of crystalline salts.[12]
Protocol 3: Preparation of a Polymer-Bonded Explosive (PBX) by Casting
Disclaimer: This is a general outline and should only be performed by trained personnel in a facility designed for handling explosives.
-
Binder Preparation: In a suitable mixing vessel, degas the polymer (e.g., HTPB) and plasticizer by heating under vacuum.[6]
-
Filler Addition: Gradually add the powdered high-nitrogen compound to the binder mixture while stirring to ensure a homogeneous dispersion.
-
Curing Agent Addition: Add the curing agent (e.g., a diisocyanate for a polyurethane system) and any catalysts to the mixture.
-
Casting: Pour the mixture into a mold, taking care to avoid entrapping air bubbles.
-
Curing: Cure the cast PBX at a specified temperature for a defined period until the polymer matrix is fully cross-linked. The curing schedule will depend on the specific binder system used.[2][6]
-
Characterization: After curing, the PBX can be demolded and characterized for its mechanical, thermal, and sensitivity properties.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Cocrystal Engineering of a High Nitrogen Energetic Material - Crystal Growth & Design - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Optimized energetic HNTO/AN co-crystal and its thermal decomposition kinetics in the presence of energetic coordination nanomaterials based on functionalized graphene oxide and cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. New Energetic Cocrystals | Encyclopedia MDPI [encyclopedia.pub]
- 12. improvedpharma.com [improvedpharma.com]
Technical Support Center: Computational Modeling of Heterocycles
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with computational models of heterocyclic compounds. The following sections address common challenges encountered during simulation and modeling experiments.
Section 1: Force Field and Parameterization
This section addresses common issues related to the force fields used in molecular dynamics (MD) simulations of heterocyclic compounds.
FAQs
Q1: My molecular dynamics (MD) simulation of a novel heterocyclic drug candidate is unstable, and the molecule's geometry is distorting. What is the likely cause?
A1: Simulation instability with novel heterocycles often stems from poor force field parameterization, particularly for atomic partial charges and dihedral angle parameters. Standard force fields may lack accurate parameters for unique heterocyclic scaffolds.[1][2] The electronic environment of heteroatoms can lead to complex electrostatic interactions that are not well-captured by generic atom types.[3] It is crucial to derive and validate parameters specifically for your molecule.
Q2: How do I obtain accurate force field parameters for a novel heterocycle that is not in standard databases?
A2: A common and robust method is to derive parameters using quantum mechanics (QM) calculations. This typically involves optimizing the molecule's geometry and calculating its Hessian matrix and electrostatic potential (ESP) at a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set such as 6-31G*).[4][5] These QM data are then used to fit the bonded parameters (bonds, angles, dihedrals) and atomic partial charges (e.g., using the Restrained Electrostatic Potential - RESP - fitting procedure). Several tools and methodologies exist to automate parts of this process.
Experimental Protocol: Deriving RESP Charges for a Novel Heterocycle
-
Quantum Mechanical Calculation:
-
Perform a geometry optimization of the heterocycle using a quantum chemistry package (e.g., Gaussian, Q-Chem). A common level of theory is HF/6-31G*.[6]
-
Following optimization, perform a single-point energy calculation at the same level of theory to compute the electrostatic potential on a grid of points around the molecule.
-
-
Charge Fitting:
-
Use a program like antechamber (from AmberTools) to fit atomic partial charges to the calculated ESP. The RESP fitting procedure is generally recommended as it is designed to avoid unrealistically large charges on buried atoms.
-
The fitting is typically a two-stage process. The first stage fits the charges with minimal constraints. The second stage applies a hyperbolic restraint to atoms that have large charges, making them more physically reasonable for condensed-phase simulations.
-
-
Parameter Assignment and Validation:
-
Use a tool like parmchk2 to identify any missing bonded or van der Waals parameters by analogy to existing atom types in a chosen force field (e.g., GAFF - General Amber Force Field).
-
Manually inspect and, if necessary, refine any parameters that were assigned by analogy, especially critical dihedral angles that govern conformational preferences.
-
Validate the new parameters by running short MD simulations in a relevant solvent and comparing structural and dynamic properties to available experimental data or higher-level QM calculations.
-
Troubleshooting Workflow: MD Simulation Instability
Below is a workflow for diagnosing and resolving common causes of instability in MD simulations of heterocyclic systems.
References
- 1. Force-Field Development – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. biosimu.org [biosimu.org]
- 4. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parametrization, molecular dynamics simulation and calculation of electron spin resonance spectra of a nitroxide spin label on a poly-alanine alpha helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvation Free Energies of Drug-like Molecules via Fast Growth in an Explicit Solvent: Assessment of the AM1-BCC, RESP/HF/6–31G*, RESP-QM/MM, and ABCG2 Fixed-Charge Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DFT Calculations for Nitrogen Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Density Functional Theory (DFT) calculations for nitrogen-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My SCF calculation for a nitrogen-containing molecule is not converging. What are the common causes and how can I fix it?
Self-Consistent Field (SCF) convergence failure is a common issue in DFT calculations, particularly for molecules with complex electronic structures like many nitrogen compounds.[1][2] The primary goal of the SCF procedure is to iteratively solve the Kohn-Sham equations until the electron density and energy are stable.[1] If the energy oscillates or fails to reach a minimum, the calculation will not converge.
Common causes for convergence failure include:
-
Poor Initial Geometry: An initial structure with unreasonable bond lengths or angles can make it difficult for the optimization algorithms to find a stable electronic configuration. Always start with a geometry that is as chemically reasonable as possible.[1]
-
Small HOMO-LUMO Gap: Systems with a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can experience oscillations in orbital occupations between SCF cycles, preventing convergence.[3] This is common in systems with delocalized electrons or near-degeneracy.
-
Inappropriate Spin State: For radicals or molecules with multiple possible spin states, specifying an incorrect spin multiplicity can lead to convergence problems.[1][4]
-
Charge Sloshing: This refers to oscillations of the charge density during SCF iterations, which can slow or prevent convergence.[3]
The following table summarizes troubleshooting strategies for SCF convergence issues.
| Symptom | Possible Cause | Recommended Solution(s) |
| Energy is oscillating wildly.[3] | Small HOMO-LUMO gap, charge sloshing.[3] | • Use damping or level-shifting techniques. • Employ a smearing scheme (finite temperature DFT).[5] • Use a more robust SCF algorithm (e.g., quadratically convergent SCF). |
| Calculation is very slow to converge. | Flat potential energy surface, charge sloshing.[3][6] | • Increase the maximum number of SCF iterations.[2] • Use Direct Inversion in the Iterative Subspace (DIIS) with an adjusted subspace size.[2][5] • Start with a lower-level theory or smaller basis set to get a good initial guess for the wavefunction.[1] |
| Energy is steadily increasing. | Poor initial geometry, incorrect parameters.[1][2] | • Stop the calculation and check the molecular geometry for errors (e.g., overlapping atoms).[1] • Verify input parameters like charge, spin multiplicity, and units.[2] |
| Calculation crashes with an error. | Input file error, bad geometry.[1][2] | • Carefully check the input file for syntax errors.[2] • Visualize the initial geometry to ensure it is reasonable.[1] |
Below is a general workflow for troubleshooting SCF convergence problems.
Q2: What is the best DFT functional and basis set to use for my nitrogen compound calculation?
The optimal choice of functional and basis set depends heavily on the specific chemical problem, the properties you want to calculate, and the available computational resources.[7][8] There is no single "best" combination for all nitrogen compounds. However, some general guidelines can be followed.
Functionals: DFT functionals are often categorized by "rungs" on Jacob's Ladder, with higher rungs generally offering better accuracy at a higher computational cost.
-
GGA (Generalized Gradient Approximation): Functionals like PBE and B97-D3 are computationally efficient and good for geometry optimizations of larger systems.[9] However, they can produce significant errors for nitrogen compounds with multiple bonds.[10][11]
-
meta-GGA: Functionals like M06-L can offer improved accuracy over GGAs.[9]
-
Hybrid GGAs: These mix a portion of exact Hartree-Fock exchange and are often a good balance of accuracy and cost. B3LYP is a widely used workhorse, while PBE0 often provides improved performance for thermochemistry.[9][12]
-
Range-Separated and Double Hybrids: Functionals like ωB97X-D and the M06-2X meta-hybrid are often highly accurate for non-covalent interactions, thermochemistry, and systems with charge-transfer character, which can be relevant for many nitrogen compounds.[12][13]
Basis Sets: The choice of basis set determines the flexibility the calculation has to describe the electron density.[8][14]
-
Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good balance for many applications. The (d,p) indicates polarization functions, which are crucial for accurately describing bonding. The + indicates diffuse functions, which are essential for anions, excited states, and weak interactions.[15][16]
-
Dunning-style (e.g., cc-pVDZ, aug-cc-pVTZ): These "correlation-consistent" basis sets are designed for systematically converging toward the complete basis set limit.[17][18] They are often the preferred choice for high-accuracy energy calculations. The aug- prefix indicates the addition of diffuse functions.[16]
-
def2-family (e.g., def2-SVP, def2-TZVP): These are well-balanced basis sets that are efficient and available for a wide range of elements.[8]
The following table provides general recommendations.
| Application / System Type | Recommended Functionals | Recommended Basis Sets | Rationale |
| Initial Geometry Optimization | PBE, B3LYP, B97-D3 | 6-31G(d), def2-SVP | Provides a reasonable starting structure quickly.[19] |
| High-Accuracy Energy/Thermochemistry | PBE0, M06-2X, ωB97X-D | 6-311+G(d,p), cc-pVTZ, aug-cc-pVTZ, def2-TZVP | Higher-level functionals and larger basis sets are needed for accurate energetics.[9][14] |
| Anions or Weak Interactions | B3LYP, M06-2X, ωB97X-D | 6-31+G(d), aug-cc-pVDZ (or larger) | Diffuse functions (+ or aug-) are mandatory to describe the loosely bound electrons.[15][16] |
| N-centered Radicals / Open-Shell Systems | B3LYP, PBE0, M06-2X | EPR-II, EPR-III, TZVP | These combinations have been benchmarked for calculating properties like hyperfine coupling constants.[20] |
| Excited States (TD-DFT) | CAM-B3LYP, ωB97X-D, M06-2X | 6-311+G(d,p), aug-cc-pVTZ | Range-separated functionals are often necessary for charge-transfer excitations.[12] |
The diagram below outlines a decision process for selecting a computational methodology.
Q3: I am having trouble with calculations involving azides or nitro groups. Are there specific considerations?
Yes, certain nitrogen-containing functional groups have electronic structures that require special attention.
Azides (-N₃): The azide (B81097) group is often linear and can be challenging to optimize correctly. A common failure mode is the dissociation of the N₂ unit, especially if the initial geometry is poor or the wrong electronic state is chosen.[21]
-
Initial Geometry: Ensure the N-N-N fragment is modeled as linear in your initial structure.[21]
-
Spin Multiplicity & Charge: Double-check that the spin multiplicity and charge of your system are correctly specified. An incorrect state can lead to bond breaking.[21]
-
Functional Selection: For reactions involving azides, such as 1,3-dipolar cycloadditions, range-separated hybrid functionals have shown good performance in predicting regioselectivity.[13][22]
Nitro Compounds (-NO₂): Nitro groups contain multiple bonds and strongly interacting lone pairs, which can be poorly described by some DFT functionals, leading to large errors in formation energies.[10][11]
-
Functional Errors: Standard GGA functionals like PBE are known to have significant errors for molecules with ONO backbones (like NO₂) and NNO backbones (like N₂O).[10][11] These errors can be on the order of 1 eV.
-
Recommended Functionals: Hybrid and meta-GGA hybrid functionals generally perform better. For high accuracy, it may be necessary to use correction schemes or benchmark against higher-level methods if the nitro group's energy is critical to the study.[10][23][24]
Experimental Protocols
Standard Protocol for Geometry Optimization and Frequency Calculation
This protocol outlines a typical workflow for obtaining a stable structure and confirming it as a true minimum on the potential energy surface. This example uses syntax common in the Gaussian software package.
Objective: To find the minimum energy geometry of a nitrogen-containing molecule and calculate its vibrational frequencies.
Methodology:
-
Step 1: Build the Initial Structure
-
Use a molecular builder (e.g., GaussView, Avogadro) to construct an initial 3D structure of the molecule.
-
Ensure all bond lengths and angles are chemically reasonable. For example, model azide groups as linear and nitro groups as planar.[21]
-
Save the coordinates in a format readable by the DFT software (e.g., .gjf or .com for Gaussian).
-
-
Step 2: Create the Input File
-
Route Section (# line): This specifies the calculation type, method, and basis set. For a robust initial optimization, a good starting point is: #p B3LYP/6-31G(d) opt freq
-
B3LYP/6-31G(d): Specifies the functional and basis set.
-
opt: Requests a geometry optimization.
-
freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to verify the nature of the stationary point.
-
-
Molecule Specification: Following a blank line, provide a title for your calculation. After another blank line, specify the charge and spin multiplicity (e.g., 0 1 for a neutral singlet molecule). Finally, list the atomic symbols and their Cartesian coordinates.
-
-
Step 3: Run the Calculation
-
Submit the input file to the DFT software.
-
Monitor the progress of the job. Check that the energy is decreasing and that the optimization is converging.[2]
-
-
Step 4: Analyze the Output
-
Confirm Convergence: At the end of a successful optimization, the output file should indicate that all four convergence criteria have been met.
-
Check for Imaginary Frequencies: After the optimization, the frequency calculation results will be printed. A true minimum energy structure will have zero imaginary frequencies.
-
If you find one imaginary frequency, you have located a transition state, not a minimum.
-
If you find more than one imaginary frequency, it is a higher-order saddle point, and the structure is not meaningful. You will need to modify the geometry (e.g., by following the displacement vectors of the imaginary frequency) and re-optimize.
-
-
-
Step 5 (Optional): Refine the Calculation
-
For higher accuracy, take the optimized geometry from Step 4 and perform a new, single-point energy calculation with a more accurate functional and a larger basis set (e.g., ωB97X-D/aug-cc-pVTZ).[8][14] This multi-level approach provides high-quality energetic data at a reduced computational cost compared to optimizing with the larger basis set directly.[19]
-
References
- 1. Convergence problems in DFT [storion.ru]
- 2. bragitoff.com [bragitoff.com]
- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 4. density functional theory - Difficult cases for converging Kohn-Sham SCF calculations - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 5. 7.7. SCF Convergence - ORCA 6.0 Manual [faccts.de]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. computational chemistry - DFT Functional Selection Criteria - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Automated versus Chemically Intuitive Deconvolution of Density Functional Theory (DFT)-Based Gas-Phase Errors in Nitrogen Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. gaussian.com [gaussian.com]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen | Semantic Scholar [semanticscholar.org]
- 19. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. DFT calculations on nitrodiborane compounds as new potential high energy materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]
Technical Support Center: Basis Set Selection for Nitrogen Heterocycle Calculations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting appropriate basis sets for computational studies of nitrogen heterocycles.
Frequently Asked Questions (FAQs)
Q1: What is a basis set and why is it important for my calculations?
A basis set in computational chemistry is a set of mathematical functions used to represent the electronic wave function of a molecule. The choice of basis set is critical as it directly impacts the accuracy and computational cost of your calculations. An appropriate basis set provides a more accurate description of the molecular orbitals, leading to more reliable predictions of molecular properties such as geometry, energy, and electronic structure.
Q2: I am starting a new project on a nitrogen heterocycle. What is a good general-purpose basis set to begin with?
For initial geometry optimizations and general property calculations of organic molecules containing nitrogen, the 6-31G(d,p) (also written as 6-31G**) basis set is a widely used and economical starting point.[1] For higher accuracy, especially if electron correlation effects are important (e.g., with DFT or MP2 methods), correlation-consistent basis sets like cc-pVDZ are recommended.[2]
Q3: When should I include polarization and diffuse functions in my basis set?
Polarization functions (e.g., adding 'd' functions to nitrogen or 'p' functions to hydrogen) are crucial for accurately describing the shape of molecular orbitals, especially in systems with non-spherical electron distributions.[3] They are essential for correctly predicting the geometry of molecules like ammonia, where nitrogen is pyramidal.[3]
Diffuse functions (indicated by a '+' or '++' in the basis set name) are important when dealing with systems where electrons are loosely bound.[3] This includes:
-
Anions
-
Excited states
-
Molecules with significant long-range interactions, such as hydrogen bonding.[3]
Q4: My geometry optimization fails to converge or gives an unreasonable structure. What could be the issue with my basis set?
Convergence issues can arise from several factors. Regarding the basis set:
-
Minimal basis sets (e.g., STO-3G): These are often insufficient for complex heterocycles and can lead to inaccurate geometries. Consider moving to a split-valence basis set like 3-21G or 6-31G(d).[4]
-
Lack of polarization functions: For nitrogen heterocycles, the geometry around the nitrogen atom can be sensitive to the inclusion of polarization functions. Adding a '(d)' to your basis set for heavy atoms is a good first step.
-
Instability of the molecule: Some nitrogen heterocyles, such as those containing an -NNO- moiety, can be inherently unstable and may undergo ring-opening or fragmentation during optimization.[5] In such cases, a higher level of theory and a more flexible basis set (e.g., ωB97XD/def2-TZVPP) might be necessary to accurately model the potential energy surface.[5]
Q5: How do Pople, Dunning, and Karlsruhe basis sets compare for nitrogen heterocycle calculations?
Pople (e.g., 6-31G*), Dunning (e.g., cc-pVTZ), and Karlsruhe (e.g., def2-TZVP) are common families of basis sets. Here's a general comparison:
-
Pople basis sets: Generally computationally efficient and good for initial calculations. However, some larger Pople basis sets may not be as systematically convergent as Dunning's.[6]
-
Dunning's correlation-consistent basis sets: Designed for systematic convergence towards the complete basis set limit, making them excellent for high-accuracy energy calculations.[7]
-
Karlsruhe 'def2' basis sets: Well-balanced for a variety of properties and are often a good choice for DFT calculations, providing a good balance between accuracy and computational cost.[8][9]
Troubleshooting Guides
Issue 1: Inaccurate Prediction of Hydrogen Bonding Interactions
-
Symptom: Calculated hydrogen bond distances are too long/short, or interaction energies are inconsistent with experimental data.
-
Cause: The basis set may lack diffuse functions, which are crucial for describing the extended nature of electron density in hydrogen bonds.[3]
-
Solution:
-
Add diffuse functions to your basis set for heavy atoms (e.g., 6-31+G(d,p)).
-
For higher accuracy, add diffuse functions to hydrogen atoms as well (e.g., 6-31++G(d,p)).
-
Consider using augmented correlation-consistent basis sets like aug-cc-pVDZ.
-
Issue 2: Poor Description of Anionic or Excited States
-
Symptom: Calculated electron affinities, ionization potentials, or excitation energies do not match experimental values.
-
Cause: Standard basis sets are optimized for neutral, ground-state molecules and may not be flexible enough for anionic or excited states where electrons are more loosely bound.
-
Solution:
-
It is highly recommended to use basis sets with diffuse functions. Start by adding a single + (e.g., 6-311+G(d,p)).
-
For very diffuse excited states (Rydberg states), a double augmented basis set (aug-cc-pVTZ) might be necessary.[10]
-
Issue 3: Unstable or Dissociating Heterocycle During Geometry Optimization
-
Symptom: The molecule undergoes unexpected bond breaking or significant structural rearrangement during geometry optimization.[5]
-
Cause: This could indicate a genuine chemical instability of the molecule. The chosen level of theory and basis set might not be adequate to describe the subtle balance of stabilizing and destabilizing forces.[5]
-
Solution:
-
Verify the initial structure: Ensure your starting geometry is reasonable.
-
Use a more robust level of theory: Methods like DFT with dispersion corrections (e.g., ωB97XD) can be more reliable.
-
Employ a more flexible basis set: A triple-zeta basis set with polarization, such as def2-TZVP or cc-pVTZ, provides more flexibility for the wavefunction to adapt.[8][11]
-
Perform a potential energy surface scan: If a specific bond is breaking, scanning along that bond coordinate can help understand the energy landscape.
-
Data Presentation
Table 1: Recommended Basis Sets for Different Computational Tasks
| Task | Recommended Basis Set | Rationale |
| Initial Geometry Optimization | 6-31G(d,p) or def2-SVP | Good balance of speed and accuracy for initial structures.[11][12] |
| High-Accuracy Geometry | cc-pVTZ or def2-TZVP | Provides more flexibility for accurate geometric parameters.[2][8] |
| Single-Point Energy Calculations | aug-cc-pVTZ or def2-QZVPP | Larger basis sets are needed for accurate energy determination.[8][10] |
| Calculations involving Anions/Excited States | 6-311+G(d,p) or aug-cc-pVDZ | Diffuse functions are essential for describing loosely bound electrons.[3] |
| Core Electron Properties (e.g., NEXAFS) | aug-cc-pVTZ | Required for accurate simulation of core-level spectra.[10] |
Table 2: Comparison of Pople and Dunning Basis Sets
| Feature | Pople Style (e.g., 6-31G(d,p)) | Dunning Style (e.g., cc-pVDZ) |
| Construction | Built upon STO-nG principles, split-valence approach.[7] | Designed for systematic convergence of correlation energy.[7] |
| Strengths | Computationally efficient, good for large molecules and initial scans. | Systematic improvability, excellent for high-accuracy calculations. |
| Weaknesses | May not be systematically convergent with increasing size.[6] | Can be computationally expensive, especially larger sets. |
| Common Use Cases | Routine geometry optimizations, qualitative studies. | Benchmarking, accurate energy calculations, reaction mechanisms. |
Experimental Protocols
Protocol: Geometry Optimization of a Nitrogen Heterocycle
-
Molecule Preparation: Build the initial 3D structure of the nitrogen heterocycle using molecular modeling software (e.g., GaussView, Avogadro). Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF).
-
Input File Generation:
-
Select the desired level of theory (e.g., B3LYP for DFT or MP2 for wave function theory).
-
Choose an appropriate basis set. For a standard optimization, start with 6-31G(d,p).
-
Specify the charge and multiplicity of the molecule.
-
Set the calculation type to Opt (Optimization). Include Freq to calculate vibrational frequencies to confirm the optimized structure is a true minimum.
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Analysis:
-
Verify that the optimization has converged successfully.
-
Check for any imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies.
-
Visualize the final optimized structure and compare key bond lengths and angles with experimental data if available.
-
Visualizations
Caption: A decision workflow for selecting a basis set.
Caption: Breakdown of the components of a Pople-style basis set.
References
- 1. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 5. Troubleshooting unstable molecules in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05591C [pubs.rsc.org]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 8. pub.h-brs.de [pub.h-brs.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Computational Cost for Complex Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the computational cost associated with studying complex heterocycles.
Troubleshooting Guides
This section addresses specific issues you might encounter during your computational experiments in a question-and-answer format.
Question: My geometry optimization is taking too long. What can I do?
Answer:
Long geometry optimization times are a common challenge, especially with large and flexible heterocyclic systems. Here are several strategies to address this:
-
Start with a Lower Level of Theory: Begin your optimization with a less computationally demanding method, such as a semi-empirical method (e.g., PM7) or a smaller basis set (e.g., STO-3G). Once a reasonable geometry is obtained, you can use it as the starting point for a more accurate, but slower, calculation with a higher level of theory (e.g., DFT with a larger basis set).
-
Use a Pre-optimized Structure: If available, start from a crystal structure or a structure from a previous, similar calculation. This can significantly reduce the number of optimization steps required.
-
Optimize in Internal Coordinates: For many systems, optimizing in internal coordinates (bond lengths, angles, and dihedrals) can be more efficient than using Cartesian coordinates. Most quantum chemistry software packages have this as a default or an optional setting.
-
Increase the Number of Optimization Cycles: Sometimes, the optimization simply needs more steps to converge. You can increase the maximum number of cycles allowed in your calculation input.
-
Check for Flexible Moieties: Long alkyl chains or other flexible groups can significantly increase the complexity of the potential energy surface. Consider if these groups can be simplified or constrained for the initial phase of your study.
Question: My Self-Consistent Field (SCF) calculation is not converging. How can I fix this?
Answer:
SCF convergence failure is a frequent issue, often arising from a poor initial guess of the molecular orbitals or near-degeneracies in the frontier molecular orbitals. Here are some common solutions:
-
Improve the Initial Guess:
-
Use a converged wavefunction from a calculation at a lower level of theory or with a smaller basis set as the initial guess.
-
Try alternative initial guess methods provided by your software (e.g., guess=huckel in Gaussian).
-
-
Use a Different SCF Algorithm: Most programs offer several SCF algorithms. If the default algorithm fails, try a quadratically convergent SCF (QC-SCF) or a direct inversion in the iterative subspace (DIIS) variant.
-
Damp the SCF Procedure: Damping can help prevent large oscillations in the electron density between SCF cycles, which is a common cause of convergence failure.
-
Level Shifting: This technique involves artificially increasing the energy gap between occupied and virtual orbitals, which can aid convergence in systems with small HOMO-LUMO gaps.
-
Use a Smarter Integration Grid: For DFT calculations, a finer integration grid can sometimes resolve convergence issues, especially for molecules with diffuse electron density.
Question: How do I choose the right DFT functional and basis set for my heterocyclic system?
Answer:
The choice of DFT functional and basis set is crucial for obtaining accurate results at a reasonable computational cost. There is no single "best" combination for all systems.
-
Functional Selection:
-
Hybrid Functionals (e.g., B3LYP, PBE0): These are often a good starting point and provide a reasonable balance of accuracy and cost for a wide range of organic molecules.[1]
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are generally better for describing long-range interactions, such as those found in non-covalent complexes, and for predicting electronic excitation energies.[1][2]
-
Dispersion-Corrected Functionals (e.g., B3LYP-D3): For systems where non-covalent interactions like π-π stacking are important (common in heterocycles), using a functional with a dispersion correction is highly recommended.[3]
-
-
Basis Set Selection:
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good compromise between accuracy and cost. The addition of polarization (d,p) and diffuse + functions is important for describing the electronic structure of heteroatoms and anions.
-
Correlation-Consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are generally more accurate but also more computationally expensive. The "aug" prefix indicates the addition of diffuse functions.
-
Start Small: For initial explorations, a smaller basis set like 6-31G(d) is often sufficient. For final, high-accuracy calculations, a larger basis set like 6-311+G(d,p) or aug-cc-pVTZ is recommended.
-
Question: When should I use semi-empirical methods instead of DFT?
Answer:
Semi-empirical methods are significantly faster than DFT and are a good choice in several scenarios:
-
Large Systems: For molecules with hundreds of atoms, DFT calculations may be computationally prohibitive. Semi-empirical methods can provide valuable insights into the geometry and electronic properties of such large systems.[4]
-
High-Throughput Screening: When you need to evaluate a large number of molecules quickly, semi-empirical methods can be used to filter down a large library to a smaller set of promising candidates for further study with more accurate methods.
-
Initial Geometry Optimizations: As mentioned earlier, they are excellent for obtaining a reasonable starting geometry for a subsequent DFT optimization.
-
Qualitative Trends: If you are interested in qualitative trends across a series of molecules rather than highly accurate quantitative predictions, semi-empirical methods can be very effective.
It's important to be aware of the limitations of semi-empirical methods. Their accuracy is dependent on the parameterization, and they may perform poorly for molecules that are very different from those in the training set used for their development.[4]
Frequently Asked Questions (FAQs)
What is the main trade-off in computational chemistry?
The primary trade-off is between accuracy and computational cost. More accurate methods that include a more sophisticated treatment of electron correlation (like coupled-cluster theory) are significantly more computationally expensive than less accurate methods (like semi-empirical methods). The size of the basis set also plays a major role, with larger basis sets providing more accurate results at a higher computational cost.
How does the size of the heterocyclic system affect the computational cost?
The computational cost of most quantum chemistry methods scales non-linearly with the number of atoms (or more precisely, the number of basis functions). For example, DFT calculations typically scale as N³, where N is the number of basis functions. This means that doubling the size of your system can increase the calculation time by a factor of eight or more.
Can machine learning help reduce computational costs?
Yes, machine learning (ML) is an emerging and powerful tool in computational chemistry. ML models can be trained on data from high-accuracy quantum mechanical calculations to predict the properties of new molecules at a fraction of the computational cost.[5] These models are particularly useful for high-throughput screening and for exploring large chemical spaces. However, the accuracy of ML models is highly dependent on the quality and diversity of the training data.[6][7]
Data Presentation
The following tables summarize the performance of various computational methods in terms of accuracy and computational cost for systems relevant to complex heterocyles.
Table 1: Comparison of Methods for Non-Covalent Interactions in Large Complexes [3]
| Method | Relative Root Mean Square Deviation (rRMSD) (%) |
| MP2.5 | 4 |
| BLYP-D3 | 8 |
| MP2C | 8 |
| PM6-D3H4 | >25 |
| SCC-DFTB-D | >25 |
This table highlights that for large non-covalent complexes, which are common in drug development involving heterocycles, DFT with dispersion correction (BLYP-D3) offers a very favorable accuracy-to-cost ratio. While semi-empirical methods are much faster, their accuracy for these types of interactions is significantly lower.
Table 2: Relative CPU Time for Different Computational Methods [8]
| Method | Average CPU Time per System (seconds) |
| BLYP-D3/DZVP-DFT | 540 |
| HF-3c | 170 |
| PM6/PM7 | < 1 |
This table provides a clear illustration of the dramatic difference in computational cost between DFT, Hartree-Fock (with a small basis set), and semi-empirical methods for systems with 44 to 114 atoms.
Experimental Protocols
This section provides a general overview of the methodologies for the key computational experiments discussed.
Geometry Optimization
-
Input Structure: Provide the initial 3D coordinates of the molecule in a suitable format (e.g., PDB, MOL, or Z-matrix).
-
Method Selection: Choose the level of theory (e.g., PM7, B3LYP) and the basis set (e.g., 6-31G(d)).
-
Job Type: Specify a geometry optimization calculation.
-
Convergence Criteria: Use the default convergence criteria for the initial runs. Tighter criteria can be used for final, high-accuracy structures.
-
Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Analysis: Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in a subsequent frequency calculation.
Single-Point Energy Calculation
-
Input Structure: Use an optimized geometry.
-
Method Selection: Choose the desired level of theory and basis set for the energy calculation. This can be a higher level of theory than that used for the geometry optimization.
-
Job Type: Specify a single-point energy calculation.
-
Execution: Run the calculation.
-
Analysis: The output will provide the electronic energy of the molecule at the given geometry.
Machine Learning Model Training (Conceptual Workflow)
-
Data Collection: Assemble a large dataset of molecules with known properties, calculated at a high level of theory.
-
Featurization: Convert the molecular structures into a machine-readable format (e.g., molecular fingerprints, graph representations).
-
Model Selection: Choose a suitable machine learning algorithm (e.g., random forest, graph neural network).
-
Training: Train the model on a subset of the data to learn the relationship between the molecular features and the target properties.
-
Validation: Evaluate the model's performance on a separate subset of the data (the test set) that was not used during training.
-
Prediction: Use the trained model to predict the properties of new, unseen molecules.
Mandatory Visualization
The following diagrams illustrate key concepts in managing computational costs for complex heterocycles.
Caption: A workflow for selecting a computational method.
Caption: Trade-off between accuracy and computational cost.
References
- 1. Benchmarking DFT and semi-empirical methods for a reliable and cost-efficient computational screening of benzofulvene derivatives as donor materials for small-molecule organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The accuracy of quantum chemical methods for large noncovalent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semiempirical Quantum Mechanical Methods for Noncovalent Interactions for Chemical and Biochemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput electronic property prediction of cyclic molecules with 3D-enhanced machine learning - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04079E [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Error Correction in DFT-Calculated Energies of Nitrogen Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals during the Density Functional Theory (DFT) calculation of energies for nitrogen-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my DFT-calculated energies for nitrogen compounds significantly different from experimental values?
A1: Significant deviations between DFT-calculated and experimental energies for nitrogen compounds are common and often stem from the inherent limitations of certain exchange-correlation functionals, particularly at the Generalized Gradient Approximation (GGA) level.[1][2][3] These inaccuracies are especially pronounced for molecules containing multiple bonds (e.g., N≡N, N=O) and those with strongly interacting lone pairs, which are prevalent in many nitrogen species.[1][2] The error can be attributed to the functional's poor description of the exchange contribution to the total DFT energy for these types of bonds.[1][2]
Q2: Are the errors in DFT calculations for nitrogen compounds systematic?
A2: Yes, the errors are often systematic and can be correlated with the presence of specific functional groups or chemical backbones.[4][5][6] For instance, studies have identified recurring errors associated with N-O and N-N bonds, as well as ONO and NNO backbones.[1][2] For oxidized nitrogen species, the magnitude of the DFT error has been shown to increase approximately linearly with the number of oxygen atoms in the molecule, with an increase of roughly 0.5 eV per oxygen atom for GGA and meta-GGA functionals.[6]
Q3: What are the common methods to correct for these DFT errors?
A3: Several post-hoc correction schemes have been developed to improve the accuracy of DFT-calculated energies for nitrogen compounds. These include:
-
Group-Additivity Methods: A semiempirical approach where corrections are applied based on the presence of specific functional groups within the molecule.[4][5][7]
-
Sequential Correction Schemes: A method based on chemical intuition where errors are determined and corrected for a series of molecules in a sequential manner, starting from simpler systems.[1][2]
-
Automated Optimization: This approach uses computational optimization to determine the error corrections for different chemical bonds or backbones simultaneously.[1][2]
-
Gas-Phase Error Correction Schemes: These methods aim to correct the energetics of free molecules, which is crucial for accurate modeling of adsorption phenomena in catalysis.[4]
Q4: Which DFT functionals are recommended for studying nitrogen compounds?
A4: The choice of functional can significantly impact the accuracy of the calculations. While GGA functionals like PBE and PW91 are widely used, they often exhibit large errors for nitrogen compounds.[4][5] Benchmark studies suggest that Minnesota functionals (M06 and M06-L) and TPSSh-D3(BJ) show good performance for geometry optimization of transition metal-dinitrogen complexes.[8][9] For formation enthalpies of oxidized nitrogen species, hybrid functionals like PBE0 and B3LYP generally show smaller errors compared to GGA and meta-GGA functionals.[6] However, even with more advanced functionals, some level of error is expected, and correction schemes are often still beneficial.
Troubleshooting Guides
Problem: My calculated reaction enthalpy for a reaction involving nitrogen species is inaccurate.
Solution:
-
Identify Potential Sources of Error: The primary source of error is likely the inaccurate DFT-calculated energies of the individual nitrogen-containing reactants and products.
-
Apply a Correction Scheme: Utilize a post-hoc correction method to adjust the calculated energies. The group-additivity or sequential correction methods are good starting points.
-
Workflow for Applying Corrections:
-
Calculate the uncorrected DFT energies for all species in the reaction.
-
Determine the appropriate correction values for the functional groups or backbones present in your molecules from literature sources or by calculating them against experimental data for a reference set of molecules.
-
Apply the corrections to the DFT-calculated energies of the nitrogen-containing species.
-
Recalculate the reaction enthalpy using the corrected energies.
-
Problem: The calculated formation energy of my nitrogen oxide molecule is off by more than 1 eV.
Solution:
-
Check for ONO or NNO Backbones: Molecules containing ONO (e.g., NO₂, HNO₃) or NNO (e.g., N₂O) backbones are known to have large associated errors with GGA functionals.[1][2]
-
Quantify the Backbone Error: The error for an ONO backbone with the PBE functional has been quantified to be approximately -0.79 eV, and for an NNO backbone, it is around -0.49 eV.[1][2]
-
Apply Specific Corrections: In addition to backbone corrections, apply corrections for individual bonds like N-O single bonds, which have an estimated error of -0.15 eV with PBE.[2]
-
Consider Hybrid Functionals: If computationally feasible, perform calculations with a hybrid functional (e.g., PBE0, B3LYP) as they tend to have smaller intrinsic errors for these species.[6]
Quantitative Data
Table 1: Mean Absolute Errors (MAEs) in DFT-Calculated Heats of Formation for Nitrogen-Containing Compounds Before and After Correction.
| Functional | Initial MAE (eV) | Corrected MAE (eV) |
| PBE | 0.32 - 0.75[4][5] | ~0.05[4][5] |
| PW91 | 0.32 - 0.75[4][5] | ~0.05[4][5] |
| RPBE | 0.32 - 0.75[4][5] | ~0.05[4][5] |
| BEEF-vdW | 0.32 - 0.75[4][5] | ~0.05[4][5] |
Table 2: Error Corrections for Specific Bonds and Backbones with the PBE Functional.
| Bond/Backbone | Associated Error (eV) | Example Molecules |
| N-O single bond | -0.15[2] | HNO₂, HNO₃ |
| ONO backbone | -0.79[1][2] | NO₂, HNO₂, HNO₃ |
| NNO backbone | -0.49[1][2] | N₂O |
Experimental Protocols
Protocol 1: Computational Details for DFT Calculations
This protocol outlines a typical setup for performing DFT calculations on nitrogen-containing gaseous compounds, as described in the literature.[7]
-
Software: Quantum ESPRESSO is a commonly used open-source software package.
-
Functionals: Calculations are often performed with GGA functionals such as PBE, PW91, and RPBE.[4][5]
-
Pseudopotentials: The projector augmented-wave (PAW) method is used to describe the ion-electron interactions.[7]
-
Energy Cutoff: A plane-wave energy cutoff of 400 eV is typically sufficient for converged reaction energies.[7]
-
k-point Sampling: For gas-phase molecules in a periodic box, only the Γ-point is usually considered.[7]
-
Smearing: Gaussian smearing with a small electronic temperature (e.g., 0.001 eV) is used.[7]
-
Geometry Optimization: The geometry of the molecules is optimized until the maximal forces on the atoms are below a certain threshold, for example, 0.01 eV/Å.[7]
-
Energy Extrapolation: All calculated energies should be extrapolated to 0 K.[7]
-
Spin Polarization: Spin-unrestricted calculations should be performed for molecules with unpaired electrons, such as nitric oxide (NO).[7]
Protocol 2: Sequential Error Correction Methodology
This protocol describes a chemically intuitive method for sequentially determining and applying error corrections.[1][2]
-
Reference Experimental Data: Obtain accurate experimental Gibbs free energies of formation for a set of nitrogen compounds.
-
Initial DFT Calculations: Perform DFT calculations (e.g., using the PBE functional) to determine the Gibbs free energies of formation for the same set of compounds.
-
Calculate Total Error: The total error for each molecule is the difference between the DFT-calculated and experimental formation energy.[1]
-
Sequential Correction: a. Start with the simplest molecules. For example, begin with nitric oxide (NO) and nitroxyl (B88944) (HNO) to assess the error in the N=O double bond. If the errors are small (e.g., < 0.10 eV), no correction may be needed for this bond.[1][2] b. Proceed to a molecule with a new structural feature, such as nitrogen dioxide (NO₂) which contains an ONO backbone. The error for this molecule, after accounting for previously determined bond corrections, is attributed to the new feature (the ONO backbone).[1][2] c. Continue this process for molecules with other features like N-O single bonds (e.g., in nitrous acid, HNO₂) and NNO backbones (e.g., in nitrous oxide, N₂O).[1][2]
-
Apply Corrections: Once the error contributions for different bonds and backbones are determined, they can be applied to correct the DFT-calculated energies of other nitrogen-containing molecules.
Visualizations
Caption: Workflow for correcting DFT-calculated energies.
Caption: Logic of the sequential error correction method.
References
- 1. Automated versus Chemically Intuitive Deconvolution of Density Functional Theory (DFT)-Based Gas-Phase Errors in Nitrogen Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fast Correction of Errors in the DFT‐Calculated Energies of Gaseous Nitrogen‐Containing Species (Journal Article) | OSTI.GOV [osti.gov]
- 6. Impact of Intrinsic Density Functional Theory Errors on the Predictive Power of Nitrogen Cycle Electrocatalysis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. addi.ehu.es [addi.ehu.es]
- 8. researchgate.net [researchgate.net]
- 9. Benchmark Study of Density Functional Theory Methods in Geometry Optimization of Transition Metal-Dinitrogen Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Predicting and Mitigating Decomposition of Energetic Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving energetic materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the thermal stability of energetic materials?
A1: The most common methods for thermal analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1] DSC measures heat flow associated with material transitions, helping to identify the onset temperature of decomposition.[2] TGA measures changes in a material's mass as a function of temperature, which provides insight into decomposition, oxidation, and the loss of volatiles.[3] Other techniques include Differential Thermal Analysis (DTA), which measures the temperature difference between a sample and a reference, and various calorimetric methods to measure heat, pressure, and decomposition kinetics.[4][5]
Q2: How can the shelf-life of an energetic material be predicted?
A2: Predicting the shelf-life of energetic materials is crucial for safety and functionality.[6] A common approach involves kinetic analysis of decomposition data gathered from thermal analysis techniques like DSC and TGA.[5][6] By performing accelerated aging tests at multiple temperatures, researchers can use kinetic analysis with an Arrhenius evaluation to calculate the effective activation energy and predict shelf-life at lower storage temperatures.[6] Isothermal microcalorimetry is another sensitive technique used to monitor low-level degradation over time to help estimate shelf life.
Q3: What key factors can influence the decomposition of energetic materials?
A3: The decomposition of energetic materials is influenced by several factors. These materials are inherently chemically unstable and sensitive to stimuli such as temperature, pressure, shock, friction, and aging.[7] Even minor environmental shifts can trigger decomposition. The chemical compatibility of the energetic material with adjacent materials (like binders, casings, or even contaminants like rust) is critical, as incompatibilities can accelerate chemical deterioration and lead to spontaneous ignition.[8] The physical form and structure (morphology) of the material, including defects, can also impact the initiation of energetic reactions.[9]
Q4: How is machine learning being applied to predict the properties of energetic materials?
A4: Machine learning (ML) is an emerging approach used to predict the performance and stability of energetic materials.[10][11] By training models on existing datasets of known materials, ML can predict properties such as decomposition temperature, density, detonation velocity, and heat of formation for new or unsynthesized compounds.[10][12][13] This predictive capability allows for the screening of potential new energetic materials, helping to identify candidates that balance high performance with high stability before committing to synthesis and experimental testing.[10]
Troubleshooting Guides
Differential Scanning Calorimetry (DSC)
Q: My DSC results show a variable onset temperature for decomposition across multiple runs of the same sample. What could be the cause?
A: Inconsistent onset temperatures in DSC analysis can stem from several experimental variables. It is crucial to ensure your methodology is consistent. Key factors to check include:
-
Heating Rate: Different heating rates will result in different measured onset temperatures. Ensure the heating rate is identical for all experiments you wish to compare.[14]
-
Sample Mass: Variations in sample mass can cause shifts in the temperature gradient within the sample, affecting the measured temperature.[4][14]
-
Crucible Type and Sealing: The type of crucible (e.g., aluminum, copper) and whether it is hermetically sealed or open can significantly impact results, especially if the decomposition releases gases.
-
Atmosphere: The flow rate and composition of the purge gas (e.g., nitrogen, air) must be consistent, as an oxidizing atmosphere can alter the decomposition pathway.[14]
-
Sample Preparation: Ensure the sample is representative and homogeneous. Poor contact between the sample and the crucible bottom can also lead to inconsistencies.
Below is a troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent DSC results.
Thermogravimetric Analysis (TGA)
Q: The sample holder in my TGA instrument fell off during a high-temperature experiment. Why did this happen and how can it be prevented?
A: This is a common issue in TGA instruments, often caused by the degradation of the adhesive that bonds the balance tripod to the thermocouple.[15][16] Although this adhesive is designed to be high-temperature resistant, prolonged experiments at very high temperatures (e.g., above 600-700°C) or repeated thermal cycling can cause it to fail, leading to the detachment of the sample holder.[15][16]
To mitigate this issue:
-
Avoid unnecessarily long high-temperature cycles where possible.[16]
-
If high temperatures are required, consider the cumulative thermal stress on the instrument components.
-
Regularly inspect the sample holder and the adhesive for any signs of degradation as part of your routine instrument maintenance.
Q: My TGA curve shows an unexpected mass gain/loss or is generally noisy. What are the potential causes?
A: Several factors can lead to inaccurate or noisy TGA results. Consider the following:
-
Atmosphere: A sudden change in gas flow can cause the sample holder to vibrate, leading to a noisy signal or an apparent mass change.[16] Ensure a stable and appropriate gas flow rate.
-
Contamination: Residue from previous samples can accumulate on the support rods or in the furnace.[15] This can affect the accuracy of the balance. Regular cleaning and "baking out" the furnace and support rods at a high temperature in an air or oxygen atmosphere is recommended.[15]
-
Buoyancy Effects: As the temperature in the furnace increases, the density of the purge gas decreases, which can exert a buoyant force on the sample holder, causing an apparent mass loss. This effect can be corrected by running a blank (empty crucible) under the same experimental conditions and subtracting it from the sample data.
-
Sample Reactivity: The sample may be reacting with the crucible material or the purge gas (e.g., oxidation in an air atmosphere), leading to unexpected mass changes.
Quantitative Data Summary
The thermal stability of different energetic materials can be compared by their decomposition temperatures. The data below is compiled from various experimental techniques and provides a general ranking of thermal stability.
| Energetic Material | Chemical Family | Onset Decomposition Temperature (°C) (Approx.) | Peak Decomposition Temperature (°C) (Approx.) |
| TNT (Trinitrotoluene) | Nitroaromatic | ~280 | ~300 |
| RDX (Cyclotrimethylenetrinitramine) | Nitramine | ~210 | ~230-250 |
| HMX (Octogen) | Nitramine | ~275 | ~280 |
| PETN (Pentaerythritol tetranitrate) | Nitrate Ester | ~190 | ~205 |
| CL-20 (Hexanitrohexaazaisowurtzitane) | Nitramine | ~220 | ~240-260 |
Note: These values can vary significantly based on the experimental conditions (e.g., heating rate, sample purity, crystal form) and the analytical technique used.[14][17][18]
Experimental Protocols
Protocol 1: Thermal Stability Screening using DSC
This protocol outlines a general procedure for assessing the thermal stability of an energetic material using Differential Scanning Calorimetry.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) as per the manufacturer's guidelines.
-
Sample Preparation: Weigh 1-3 mg of the energetic material into a clean DSC crucible.
-
Crucible Sealing: Hermetically seal the crucible to contain any gases evolved during decomposition. This is a critical safety step.
-
Experimental Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Set the initial temperature to ambient (e.g., 30°C).
-
Set a heating rate, typically 10 K/min for screening purposes.[4]
-
Set the final temperature well above the expected decomposition point (e.g., 400°C), but within the safe operating limits of the instrument.
-
Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Data Acquisition: Begin the experiment, recording the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the exothermic decomposition peak. The area of the peak can be integrated to determine the heat of decomposition.
Protocol 2: Compositional Analysis using TGA
This protocol provides a method for analyzing the composition and decomposition profile of an energetic material using Thermogravimetric Analysis. It follows principles outlined in ASTM E1131.[3]
-
Instrument Calibration: Calibrate the TGA's mass scale using standard weights and its temperature scale using appropriate reference materials (e.g., Curie point standards) according to ASTM E1582 and E2040.[3]
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) into the TGA sample pan.
-
Experimental Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Set the initial temperature to ambient.
-
Program the desired heating profile. A typical screening method uses a constant ramp rate of 10-20 K/min.
-
Set the atmosphere to be inert (e.g., nitrogen) or oxidizing (e.g., air), depending on the desired analysis, with a consistent flow rate.
-
-
Data Acquisition: Start the heating program and record the sample mass as a function of temperature.
-
Data Analysis: Examine the TGA curve for mass loss steps. Each step corresponds to the loss of a specific component (e.g., moisture, volatiles, or decomposition products). The temperature at which mass loss begins indicates the onset of decomposition or volatilization.
Caption: General experimental workflow for thermal analysis.
References
- 1. The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials | Scientific.Net [scientific.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]
- 4. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? [mdpi.com]
- 5. setaramsolutions.com [setaramsolutions.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. New Approach Will Help Explain and Control Energetic Materials Degradation | Department of Materials Science and Engineering [mse.umd.edu]
- 10. Predicting the performance and stability parameters of energetic materials (EMs) using a machine learning-based q-RASPR approach - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00215F [pubs.rsc.org]
- 11. OPUS at UTS: Machine learning-guided property prediction of energetic materials: Recent advances, challenges, and perspectives - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 12. Prediction and Construction of Energetic Materials Based on Machine Learning Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 16. COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Computational Design for Stabilizing Pentazine Derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the computational design and theoretical stabilization of pentazine derivatives. Given that this compound and its simple derivatives are currently considered experimentally inaccessible due to their inherent instability, this guide focuses on computational strategies to predict and enhance their stability in silico.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives so difficult to synthesize and isolate?
A1: The parent this compound (CH_N_₅) is a six-membered aromatic ring with five nitrogen atoms. Computational studies have shown that it is extremely unstable and prone to decomposition. This instability is attributed to several factors, including:
-
Quantum Tunneling: this compound is predicted to have a very low decomposition barrier, allowing it to break apart into nitrogen gas (N₂) and hydrogen cyanide (HCN) through quantum tunneling, even at temperatures near absolute zero. This results in a predicted half-life of mere microseconds.[1]
-
Lone Pair Repulsion: The high number of adjacent nitrogen atoms leads to significant repulsion between their lone pairs of electrons, destabilizing the ring structure.[2]
-
Low Aromaticity: As the number of nitrogen atoms in an azine ring increases, the overall aromaticity tends to decrease, which contributes to lower stability compared to benzene (B151609) or pyridine.[2][3]
Q2: My computational model predicts that my substituted this compound is unstable. What are the likely decomposition pathways?
A2: Based on theoretical calculations, the primary decomposition pathway for this compound is the retro-Diels-Alder reaction, leading to the formation of two molecules of nitrogen (N₂) and one molecule of hydrogen cyanide (HCN). For substituted pentazines, the decomposition products would be two molecules of N₂ and the corresponding nitrile (R-CN). This decomposition is highly exothermic.
Q3: Can computational methods reliably predict the stability of new this compound derivatives before attempting synthesis?
A3: Yes, computational chemistry is a powerful tool for predicting the stability of hypothetical molecules like this compound derivatives. Methods like Density Functional Theory (DFT) can be used to calculate key stability indicators:
-
Decomposition Energy Barriers: Calculating the energy barrier for the retro-Diels-Alder decomposition pathway can indicate the kinetic stability of the molecule. A higher barrier suggests a more stable compound.
-
Heats of Formation: This thermodynamic property can indicate the energetic content and inherent stability of the molecule.
-
Vibrational Frequencies: The absence of imaginary frequencies in a computed vibrational spectrum confirms that the molecule is at a true energy minimum (a stable structure).
-
Aromaticity Indices: Various computational methods can quantify aromaticity (e.g., Nucleus-Independent Chemical Shift - NICS), which often correlates with stability.[2][4][5]
Q4: What computational strategies can be employed to design more stable this compound derivatives?
A4: The primary strategy is to introduce substituents that electronically and sterically stabilize the this compound ring. Computational screening can help identify promising candidates:
-
Electron-Donating Groups: Substituents with strong electron-donating effects, such as dimethylamino (-N(CH₃)₂), have been computationally shown to significantly increase the decomposition barrier and the half-life of this compound by orders of magnitude.[1]
-
Steric Hindrance: Bulky substituents can sterically hinder the concerted decomposition pathway, although this is generally less effective than electronic stabilization.
-
N-Oxide Formation: The introduction of N-oxide functionalities can sometimes enhance molecular stability by promoting s-p separation and reducing lone-pair repulsion between adjacent nitrogen atoms.[2]
Troubleshooting Guides for Computational Experiments
This section provides guidance on common issues encountered during the in silico design and analysis of this compound derivatives.
Issue 1: The geometry optimization of my substituted this compound fails to converge or results in a fragmented molecule.
-
Possible Cause: The initial molecular geometry is too far from a stable conformation, or the chosen level of theory is inadequate for this sensitive system. The inherent instability of the this compound ring may also lead to spontaneous decomposition during the simulation.
-
Troubleshooting Steps:
-
Refine Initial Geometry: Start with a planar, symmetric ring structure and attach the substituent with reasonable bond lengths and angles.
-
Use a Lower Level of Theory for Pre-optimization: Perform an initial geometry optimization with a faster, less computationally expensive method (e.g., a semi-empirical method or a smaller basis set in DFT) to obtain a reasonable starting structure for a higher-level calculation.
-
Employ a More Robust Computational Method: For these high-nitrogen systems, higher levels of theory, such as coupled-cluster methods or more advanced DFT functionals with larger basis sets, may be necessary to accurately model the electronic structure.
-
Perform a Constrained Optimization: If a specific bond is suspected to be breaking, you can perform a constrained optimization where that bond length is fixed, to explore the potential energy surface around the intact molecule.
-
Issue 2: My calculation predicts a very low or non-existent decomposition barrier, suggesting extreme instability.
-
Possible Cause: The chosen substituent does not provide sufficient electronic or steric stabilization. The this compound ring system is inherently prone to decomposition.
-
Troubleshooting Steps:
-
Systematically Vary Substituents: Perform a computational screen of different substituents with varying electronic properties (e.g., strong electron-donating, weak electron-donating, electron-withdrawing).
-
Analyze Electronic Structure: Examine the molecular orbitals and charge distribution of the stabilized and unstabilized this compound derivatives. This can provide insights into how the substituent is influencing the electronic structure of the ring and its stability.
-
Investigate Different Isomers: If your substituent has multiple possible attachment points, calculate the stability of each isomer, as this can have a significant impact on the overall molecular stability.
-
Data Presentation
Table 1: Calculated Stability of Substituted this compound Derivatives (Theoretical Data)
The following table summarizes theoretical data from computational studies on the stability of this compound and a substituted derivative. This data is intended to guide in silico design efforts.
| Compound | Substituent | Computational Method | Calculated Decomposition Barrier (kJ/mol) | Predicted Half-life (at low temp.) | Reference |
| This compound | -H | Not Specified | 16.5 | Microseconds | [1] |
| Dimethylamino-pentazine | -N(CH₃)₂ | Not Specified | Significantly Increased | Days | [1] |
Note: This table is illustrative and based on limited available theoretical data. Researchers should perform their own calculations using consistent, high-level computational methods for accurate comparisons.
Experimental Protocols (General Guidance for High-Nitrogen Energetic Materials)
Disclaimer: No successful synthesis of a stable this compound derivative has been reported in peer-reviewed literature. The following protocols are general best practices for handling highly energetic, nitrogen-rich compounds and should be adapted with extreme caution for any future experimental work in this area.
Protocol 1: General Safety and Handling of Energetic Nitrogen-Rich Compounds
-
Risk Assessment: Conduct a thorough risk assessment before any experiment. Assume the material is highly sensitive to shock, friction, and heat.
-
Small Scale: All initial synthetic attempts and characterization should be performed on the smallest possible scale (milligrams).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and heavy-duty gloves (e.g., leather or Kevlar over chemical resistant gloves).
-
Shielding: All reactions and handling of the material must be conducted behind a blast shield.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric oxygen or moisture.
-
Avoid Friction and Impact: Use glassware with ground glass joints that are properly lubricated. Avoid using metal spatulas; use plastic or wooden spatulas instead. Do not scrape or grind the material.
-
Temperature Control: All reactions should be conducted at low temperatures. Use cryostats for precise temperature control. Avoid any potential sources of heat or sparks.
-
Storage: Store the material in a designated, explosion-proof refrigerator or freezer. The container should be clearly labeled with the compound's identity and a warning of its energetic nature.
Mandatory Visualizations
Computational Workflow for Stability Assessment
Caption: A general workflow for the computational design and stability assessment of novel this compound derivatives.
Decision Tree for Troubleshooting Failed Geometry Optimizations
References
- 1. Quantum tunneling instability of the mythical hexazine and this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. publications.hse.ru [publications.hse.ru]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
kinetic vs. thermodynamic stability of azines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the kinetic and thermodynamic stability of azines. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the kinetic and thermodynamic stability of azines in an experimental context?
A: In the context of chemical reactions involving azines, the distinction between kinetic and thermodynamic control determines the final product distribution when multiple outcomes are possible.
-
Kinetic Stability refers to the rate at which a product is formed. The kinetically favored product is the one that forms the fastest because it has the lowest activation energy (Ea).[1] These reactions are often irreversible and conducted at lower temperatures to prevent the system from reaching thermodynamic equilibrium.[2] A compound is considered "kinetically stable" if it reacts slowly, even if a more stable product could be formed.[1][3]
-
Thermodynamic Stability relates to the overall energy of the final product. The thermodynamically favored product is the most stable one, having the lowest overall Gibbs free energy (G).[2] To favor this product, reactions are typically run at higher temperatures and for longer durations, allowing the system to reach equilibrium. This provides enough energy to overcome the initial activation barriers and even reverse the formation of the less stable kinetic product.[2][3]
A reaction is under kinetic control when the product ratio is determined by the reaction rates, while it is under thermodynamic control when the product ratio is determined by the relative stability of the products at equilibrium.[2]
Q2: My azine compound is degrading under aqueous acidic or basic conditions. What are the likely degradation pathways?
A: Azines are susceptible to hydrolysis, especially under acidic conditions, which catalyze the breakdown of the C=N-N=C linkage.[4][5] The degradation typically proceeds through the formation of a hydrazone intermediate, which is then further hydrolyzed to hydrazine (B178648) and the corresponding carbonyl compounds (aldehydes or ketones).[5]
Reaction: R₂C=N−N=CR₂ + H₂O ⇌ R₂C=N−NH₂ + R₂C=O → N₂H₄ + 2 R₂C=O[5]
The rate of hydrolysis is highly dependent on pH. For example, some benzaldehyde-based azines show good stability at neutral or slightly basic pD, but hydrolysis increases as the pD becomes more acidic.[4][6] In one study, at pD 8, hydrolysis was lowest, while at pD 5, only 50% of the original azine remained after six days.[4][6]
A well-studied example of azine degradation is the herbicide atrazine (B1667683) (a triazine), which undergoes sequential enzymatic degradation involving hydrolysis and dealkylation, ultimately leading to the non-toxic cyanuric acid.[7][8][9]
Q3: How do I design an experiment to determine the kinetic stability of a novel azine derivative against hydrolysis?
A: To assess kinetic stability, you need to measure the rate of degradation under controlled conditions. A common method is to monitor the concentration of the azine over time using spectroscopy.
Experimental Protocol: Measuring Hydrolysis Rate by ¹H NMR Spectroscopy
This protocol is adapted from studies on azine stability in dynamic covalent chemistry.[4][6]
-
Preparation of Solutions:
-
Prepare a stock solution of your azine compound in a deuterated organic solvent (e.g., DMSO-d₆).
-
Prepare a series of buffered aqueous solutions (D₂O) at different pD values (e.g., pD 5, 6, 7, 8). The use of buffered solutions is critical to maintain constant pH/pD.
-
For acid-catalyzed hydrolysis, prepare a solution of a deuterated acid like trifluoroacetic acid (TFA-d) in the chosen co-solvent.
-
-
Reaction Setup:
-
In an NMR tube, combine the azine stock solution with the buffered D₂O to achieve the desired final concentration and solvent ratio (e.g., 20% DMSO-d₆ / 80% buffered D₂O).[4]
-
If studying acid catalysis, add a specific equivalent of the acid catalyst (e.g., 1 eq. TFA).[4]
-
Use a known concentration of an internal standard (e.g., mesitylene) that does not react or overlap with reactant or product signals.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after mixing (t=0).
-
Continue to acquire spectra at regular intervals (e.g., every hour for the first 12 hours, then every 24 hours) for a period sufficient to observe significant degradation (e.g., one week).[4]
-
-
Data Analysis:
-
Integrate a characteristic signal of the azine compound and a signal from the internal standard in each spectrum.
-
Calculate the concentration of the azine at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the azine versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order or second-order).[10] The half-life (t½) of the compound under those conditions can then be calculated.
-
Q4: How can I experimentally determine the thermodynamic stability of an azine?
A: Thermodynamic stability is related to the Gibbs free energy of the compound. A common experimental approach for solids is to measure their solubility, as a more stable form will have lower solubility at equilibrium. This method is particularly useful for comparing different polymorphic forms or a co-amorphous phase against a crystalline phase.[11][12]
Experimental Protocol: Determining Relative Thermodynamic Stability via Solubility Measurement
This protocol is based on methods used to compare the stability of amorphous and crystalline drug forms.[11][12]
-
Material Preparation:
-
Ensure you have pure samples of the azine forms you wish to compare (e.g., kinetic isomer vs. thermodynamic isomer, or amorphous vs. crystalline solid).
-
Characterize the starting materials using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm their form and purity.[12]
-
-
Solubility Measurement:
-
Add an excess amount of the azine solid to a suitable solvent system (e.g., 0.01 M HCl, buffer solution) in several sealed vials.[11]
-
Place the vials in a thermostated shaker bath and agitate them at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.
-
It is crucial to perform the experiment at several different temperatures (e.g., 298 K, 304 K, 310 K) to determine thermodynamic parameters.[11]
-
-
Sample Analysis:
-
Once at equilibrium, withdraw an aliquot of the supernatant from each vial.
-
Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Dilute the filtrate appropriately and determine the concentration of the dissolved azine using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis & Interpretation:
-
The form with the lower measured solubility at a given temperature is the more thermodynamically stable one under those conditions.
-
The solubility data can be used to calculate thermodynamic parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the transition between the two forms, providing a complete thermodynamic profile.[11][13]
-
Data Tables
Table 1: Hydrolytic Stability of Benzaldehyde-Based Azine (AA) under Various Conditions
This table summarizes the percentage of azine remaining after a set period, demonstrating the influence of water and acid on stability.
| Solvent System | Additive (1 eq.) | % Azine Remaining (after 1 hour) | Reference |
| DMSO-d₆ / 5% D₂O | TFA | 93% | [4] |
| DMSO-d₆ / 20% D₂O | TFA | 84% | [4] |
| DMSO-d₆ / 40% D₂O | None | >99% (after 24h) | [4] |
Table 2: Calculated Relative Thermodynamic Stability of Parent Diazines
This table shows the relative stability of the three parent diazine isomers based on computational studies. Note that different computational methods can yield different results.
| Diazine | Structure | Relative Stability Order | Method | Reference |
| Pyridazine | 1,2-diazine | 1 (Most Stable) | B3LYP/6-311++G | [14] |
| Pyrazine | 1,4-diazine | 2 | B3LYP/6-311++G | [14] |
| Pyrimidine | 1,3-diazine | 3 (Least Stable) | B3LYP/6-311++G** | [14] |
| Pyrimidine | 1,3-diazine | 1 (Most Stable) | BP86/TZ2P | [14] |
| Pyrazine | 1,4-diazine | - | - | |
| Pyridazine | 1,2-diazine | 2 (20.0 kcal/mol less stable) | BP86/TZ2P | [14] |
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Difference between thermodynamic and kinetic stability - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Dynamic covalent chemistry with azines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azine - Wikipedia [en.wikipedia.org]
- 6. Dynamic covalent chemistry with azines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03523E [pubs.rsc.org]
- 7. Atrazine Degradation Pathway [eawag-bbd.ethz.ch]
- 8. mdpi.com [mdpi.com]
- 9. pjoes.com [pjoes.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
Technical Support Center: Solvent Effects on Nitrogen Heterocycle Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of solvent effects on the stability and reactivity of nitrogen heterocycles.
Frequently Asked Questions (FAQs)
Q1: How does the polarity of a solvent fundamentally affect the stability of a nitrogen heterocycle?
A1: Solvent polarity is a critical factor influencing the stability of nitrogen heterocycles by affecting the distribution of electron density within the molecule.[1] The introduction of a nitrogen atom into a carbocyclic ring alters the molecule's polarity, which in turn affects its solubility and stability in various solvents.[1]
-
Polar Solvents: Polar environments can stabilize charged or highly polar species. For instance, the stability of N-heterocyclic carbene (NHC) complexes with CO2 is remarkably sensitive to solvent polarity, where polar environments lead to a stronger, more stable bond between the carbene and CO2.[2][3]
-
Non-Polar Solvents: In non-polar solvents, non-specific interactions (like van der Waals forces) are dominant. However, specific interactions, even weak ones, can become significant.
-
Stabilization of Dipole Moments: Solvents can stabilize the ground or excited state of a heterocycle depending on their relative polarities. An increase in solvent polarity can increase the energy gap (HOMO-LUMO) of a molecule, leading to a blue shift (negative solvatochromism) in its absorption spectrum.[4] Conversely, if the excited state is more polar than the ground state, a red shift (positive solvatochromism) may be observed in more polar solvents.[5]
Q2: What are the primary differences between how protic and aprotic solvents affect the tautomeric equilibrium of heterocycles like imidazole (B134444)?
A2: Protic and aprotic solvents interact with nitrogen heterocycles through different mechanisms, significantly influencing their tautomeric forms.
-
Protic Solvents (e.g., water, methanol): These solvents act as both hydrogen bond donors (HBD) and acceptors (HBA). They can explicitly solvate the nitrogen heterocycle, stabilizing specific tautomers. For example, in the reaction of benzenesulphonyl chloride with imidazole, enthalpies of activation are considerably lower in aprotic solvents than in protic ones, indicating that the transition state is more stabilized by aprotic solvents.[6] Protic solvents can form strong hydrogen bonds with the lone pair electrons on nitrogen atoms, influencing vibrational modes and electron density.[7][8][9][10]
-
Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can be polar but lack the ability to donate hydrogen bonds (though they can be H-bond acceptors). Their effect is primarily through dipolar interactions. In aprotic solvents, the electrostatic interactions of a solute's dipole moment with the solvent's reaction field become more dominant in stabilizing a particular tautomer. For some imidazole derivatives, the keto-form is stabilized in solution by its much greater solute-solvent electrostatic interaction.[11]
Q3: How do I choose the right solvent for a reaction involving a nitrogen heterocycle to ensure stability and maximize yield?
A3: Solvent selection is crucial and depends on the specific heterocycle and reaction type.
-
Reactant Solubility: Ensure all reactants are sufficiently soluble. Poor solubility is a common reason for failed reactions.[12]
-
Reaction Mechanism: Consider the transition state. For reactions involving polar or charged intermediates, a polar solvent is generally preferred to stabilize the transition state and lower the activation energy.
-
Specific Interactions: Be aware of potential hydrogen bonding. If a nitrogen lone pair is involved in the reaction mechanism, a protic solvent might inhibit the reaction by coordinating to the nitrogen. In such cases, a polar aprotic solvent is often a better choice.
-
Product Stability: The desired product may be unstable under certain conditions. For example, nitrogen heterocycles with iodomethyl substituents are prone to self-alkylation (quaternization), a side reaction that can be minimized by using a more dilute solution or a less polar solvent.[13]
Troubleshooting Guides
Issue 1: Unexpected Spectroscopic Shifts (UV-Vis, NMR)
Q: My UV-Vis/NMR spectrum shows unexpected peak shifts after changing solvents. How can I diagnose the cause?
A: Unexpected spectral shifts are common and often provide valuable information about solute-solvent interactions. Follow this workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for diagnosing unexpected spectroscopic shifts.
Explanation:
-
Verify Purity: The first step is to rule out contaminants. Residual solvents, impurities, or water can significantly affect chemical shifts, especially for labile protons.[14] The chemical shift of water is particularly sensitive to temperature and hydrogen bonding.[14]
-
Consider Specific Interactions: If the solvent is pure, the shift is likely due to genuine solute-solvent interactions.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the nitrogen atoms of the heterocycle. This interaction alters the electron density of the ring, leading to significant changes in both ¹H and ¹³C NMR chemical shifts and shifts in vibrational frequencies observed by Raman spectroscopy.[7][8][9][10][15]
-
Polarity/Polarizability: In aprotic solvents, the dominant interactions are often related to the solvent's polarity and polarizability. These interactions can be quantified using Kamlet-Taft solvatochromic parameters (π*, α, β) to correlate spectral shifts with the solvent properties.[16][17]
-
Aromatic Solvents: Solvents like benzene-d6 (B120219) or pyridine-d5 (B57733) can induce significant shifts due to anisotropic effects from the solvent's ring current. This is often used intentionally to resolve overlapping signals in crowded spectral regions.[18]
-
Data Presentation: Solvent Effects on NMR Chemical Shifts
The following table summarizes the solvent-induced shifts on the ¹⁷O NMR chemical shifts of the ring oxygen atom (O1) for 5-trichloromethylisoxazoles. The data illustrates the sensitivity of the chemical shift to solvent polarity (sO1π*), hydrogen-bond-donor acidity (aO1α), and hydrogen-bond-acceptor basicity (bO1β).
| Compound | sO1π* (Polarity) | aO1α (HBD Acidity) | bO1β (HBA Basicity) |
| 1a | -4.8 | 0.9 | -0.4 |
| 1b | -3.2 | -0.2 | 1.9 |
| 1c | -8.9 | -2.7 | 0.9 |
| Data sourced from a multi-linear regression analysis using Kamlet-Abboud-Taft parameters.[16] |
Experimental Protocol: UV-Vis Solvatochromism Study
This protocol outlines a general method for investigating the effect of solvent polarity on the electronic absorption spectrum of a nitrogen heterocycle.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1x10⁻³ M) of the nitrogen heterocycle in a volatile, high-purity solvent (e.g., spectroscopic grade acetonitrile (B52724) or dichloromethane).
-
Solvent Selection: Choose a range of high-purity, spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, water). Ensure the compound is soluble in all selected solvents.
-
Sample Preparation: For each solvent, prepare a dilute solution (e.g., 1x10⁻⁵ M) by transferring a precise volume of the stock solution into a volumetric flask and diluting to the mark with the target solvent.[19] This ensures the concentration is constant across all samples.
-
Spectra Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline for each solvent using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of each sample over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max) for each solvent.
-
Convert λ_max (in nm) to transition energy (E_T) in kcal/mol.
-
Correlate the changes in λ_max or E_T with solvent polarity scales (e.g., Dimroth-Reichardt E_T(30), Kamlet-Taft parameters) to quantify the solvatochromic effect.[17]
-
Issue 2: Low Reaction Yield or Product Instability
Q: My reaction yield is consistently low, or my product seems to be decomposing during workup. Could the solvent be the cause?
A: Yes, the solvent plays a critical role in both reaction efficiency and product stability. An inappropriate solvent can lead to poor yields, decomposition, or the formation of complex byproducts.
Caption: Key solvent properties influencing the stability and reaction outcomes of nitrogen heterocycles.
Troubleshooting Steps:
-
Re-evaluate Solvent Choice:
-
Polarity Mismatch: If your reaction involves nonpolar reactants but generates a polar intermediate, the reaction may stall. Consider a solvent with intermediate polarity or a solvent mixture.
-
Protic vs. Aprotic: If your heterocycle's nitrogen is a key nucleophile in the reaction, protic solvents (water, alcohols) may form strong hydrogen bonds, reducing its nucleophilicity.[7][8][9][10] Switching to a polar aprotic solvent (like DMF or acetonitrile) could improve the yield.
-
-
Check for Product Instability during Workup:
-
pH Sensitivity: Your product may be unstable to acidic or basic conditions used in an aqueous workup. Test the stability of a small sample by exposing it to the workup conditions and monitoring by TLC or LC-MS.[20]
-
Water Solubility: The product might be more water-soluble than anticipated, leading to loss in the aqueous layer during extraction. Always check the aqueous layer for your product before discarding it.[20]
-
-
Consider Solvent-Driven Side Reactions:
-
Highly reactive heterocycles can be trapped by nucleophilic solvents.
-
As mentioned, self-alkylation of nitrogen heterocycles is a common issue that is often exacerbated by polar solvents which favor the formation of the resulting salt.[13]
-
Data Presentation: Hydrogen Bond Dissociation Energies
Hydrogen bonding plays a significant role in the stabilization of nitrogen heterocycles in protic solvents. The table below shows computed dissociation energies (De) for pyrimidine-water clusters, indicating the strength of the interaction.
| Cluster Configuration | Dissociation Energy (De) (kcal mol⁻¹) |
| Pyrimidine-(H₂O)₁ | 5.65 |
| Water Dimer (H₂O)₂ | 4.88 |
| Data computed at the B3LYP/6-311++G(2df, 2pd) level of theory.[8] |
This data shows that the hydrogen bond between a water molecule and a nitrogen atom of pyrimidine (B1678525) is significantly stronger than the hydrogen bond in a water dimer, highlighting the powerful stabilizing effect of protic solvents.[8]
Experimental Protocol: NMR Titration to Study Heterocycle-Solvent Interactions
This protocol can be used to probe specific interactions, such as hydrogen bonding, between a heterocycle and a component of the solvent system.
-
Sample Preparation: Prepare a solution of the nitrogen heterocycle (e.g., 5-10 mM) in a non-interacting, deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Initial Spectrum: Record a high-resolution ¹H NMR spectrum of this initial solution. This will serve as the reference (0 equivalents of titrant).
-
Titrant Preparation: Prepare a stock solution of the interacting solvent (the "titrant," e.g., methanol (B129727) or water) in the same deuterated solvent.
-
Titration:
-
Add small, precise aliquots of the titrant stock solution to the NMR tube containing the heterocycle solution (e.g., 0.2, 0.5, 1.0, 2.0, 5.0... equivalents).
-
After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
-
Data Analysis:
-
Monitor the chemical shifts of the heterocycle's protons (especially N-H or protons adjacent to nitrogen atoms) as a function of the titrant concentration.
-
A significant downfield shift of a proton is indicative of its involvement in hydrogen bonding.
-
The binding isotherm can be plotted (Δδ vs. [Titrant]) to determine the association constant (Kₐ) for the interaction, providing quantitative data on its stability.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nano.isis.unistra.fr [nano.isis.unistra.fr]
- 5. Experimental and theoretical studies on solvent effects of amphiphilic conjugated polyenals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Enthalpies of transfer from methanol to protic and aprotic solvents of the transition state in the reaction of benzenesulphonyl chloride with imidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Ground-state tautomerism and rotational isomerization in 4,5-dimethyl-2-(2-hydroxyphenyl)imidazole in the gas phase and in polar solvents: a theoretical study of the aromaticity, intramolecular hydrogen-bond strength and differential solute–solvent interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 20. Troubleshooting [chem.rochester.edu]
Validation & Comparative
Validating the Future: A Comparative Guide to Predicting the Properties of Novel Molecules
For researchers, scientists, and drug development professionals, the journey from a theoretical molecule to a tangible therapeutic is fraught with challenges. The accuracy of initial predictions about a new molecule's behavior is paramount to its success. This guide provides a comprehensive comparison of computational and experimental methods used to validate these theoretical predictions, offering a roadmap for a more efficient and effective drug discovery process.
The development of novel therapeutics relies on the ability to accurately predict how a newly designed molecule will behave. Will it bind to its intended target? What will its metabolic profile be? Is it likely to be toxic? Answering these questions early in the drug discovery pipeline can save immense time and resources.[1] This guide compares the performance of various in silico (computational) prediction methods with established in vitro (experimental) validation techniques, providing the data and protocols necessary to make informed decisions in your research.
At the Bench: Comparing Computational Predictions with Experimental Reality
The true test of any theoretical model is its correlation with real-world data. In this section, we present a quantitative comparison of commonly used computational tools for predicting molecular properties against experimental results.
Molecular Docking: Predicting Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The scoring functions within these programs then estimate the binding affinity. Here, we compare the performance of three widely used docking programs—Glide, GOLD, and AutoDock—by examining the correlation of their predicted binding scores with experimentally determined binding affinities.
| Docking Program | Scoring Function | Pearson Correlation (r) with Experimental Binding Affinity | Reference |
| Glide | GlideScore | 0.52 | [2] |
| GOLD | GoldScore | 0.50+ | [3] |
| AutoDock | AutoDock Vina | ~0.4-0.6 | [4] |
Note: The correlation can vary depending on the target and ligand dataset. Higher 'r' values indicate a better correlation between predicted and experimental data.
Machine Learning in ADMET Prediction: A Paradigm Shift
Machine learning (ML) models are increasingly being used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, offering a rapid and cost-effective alternative to traditional experimental methods.[5][6] Below is a comparison of different ML models for predicting key ADMET-related properties.
| ADMET Property | Machine Learning Model | Performance Metric (e.g., AUC, R²) | Reference |
| Caco-2 Permeability | Gradient Boosting Machine (LGBM) | Accuracy: ~85% | [7] |
| CYP3A4 Inhibition | Light Gradient Boosting Machine (LGBM) | Accuracy: ~90% | [7] |
| hERG Blockade | Light Gradient Boosting Machine (LGBM) | Accuracy: ~88% | [7] |
| Human Oral Bioavailability | Light Gradient Boosting Machine (LGBM) | Accuracy: ~82% | [7] |
| Mutagenicity (Ames Test) | Light Gradient Boosting Machine (LGBM) | Accuracy: ~85% | [7] |
AUC (Area Under the Curve) and R² (Coefficient of Determination) are common metrics for classification and regression models, respectively. A value closer to 1 indicates better performance.
Kinase Inhibitor Potency (pIC50) Prediction
The prediction of a compound's inhibitory concentration (pIC50) is crucial in kinase inhibitor discovery. Machine learning models have shown significant promise in accurately predicting these values.
| Machine Learning Model | Performance Metric (R²) on Test Set | Reference |
| Random Forest Regressor | 0.941 | [6] |
| XGBoost | 0.7184 | [8] |
| Multi-task FP-GNN | AUC: 0.807 | [9] |
R² values closer to 1 indicate a higher correlation between predicted and experimental pIC50 values.
Illuminating the Path: Signaling Pathways and Discovery Workflows
Visualizing the complex interplay of molecules in a signaling pathway or the logical flow of a drug discovery project is essential for understanding and communication. Here, we provide diagrams for a key signaling pathway implicated in cancer and a generalized workflow for validating novel molecules.
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, cell growth, and differentiation.[10] Dysregulation of this pathway is implicated in various diseases, making it a key target for drug discovery.[11][12][13]
This workflow illustrates the iterative process of modern drug discovery, starting from computational predictions to guide the synthesis and experimental validation of novel molecular candidates.[13][14][15]
Under the Microscope: Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experimental techniques cited in this guide.
X-ray Crystallography for Structural Validation
Objective: To determine the three-dimensional atomic structure of a molecule.
Protocol:
-
Protein Purification and Crystallization: The target protein is expressed and purified to homogeneity. Crystallization is achieved by slowly precipitating the protein from a solution, which can be a trial-and-error process involving screening various conditions (e.g., pH, temperature, precipitant concentration).
-
X-ray Diffraction: A single, high-quality crystal is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots.
-
Data Collection: The intensities and positions of the diffracted spots are recorded as the crystal is rotated.
-
Structure Determination: The diffraction pattern is used to calculate an electron density map of the molecule.
-
Model Building and Refinement: A model of the molecule is built into the electron density map and refined to best fit the experimental data.
NMR Spectroscopy for Small Molecule Characterization
Objective: To determine the structure and dynamics of a small molecule in solution.
Protocol:
-
Sample Preparation: The purified small molecule is dissolved in a deuterated solvent to a final concentration typically in the millimolar range.
-
Data Acquisition: The sample is placed in a strong magnetic field within an NMR spectrometer. A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decays) are recorded.
-
Data Processing: The free induction decays are mathematically transformed (Fourier transform) to produce an NMR spectrum, which shows peaks corresponding to different atomic nuclei in the molecule.
-
Spectral Analysis: The chemical shifts, coupling constants, and peak intensities in the spectrum are analyzed to determine the molecule's connectivity, stereochemistry, and conformation.
Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a novel molecule on the viability of cultured cells.
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The novel molecule is added to the wells at various concentrations. Control wells with no compound and with a known cytotoxic agent are also included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding kinetics and affinity between a ligand and an analyte in real-time without the need for labels.
Protocol:
-
Ligand Immobilization: One of the interacting molecules (the ligand) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing the other molecule (the analyte) is flowed over the sensor surface.
-
Association and Dissociation Monitoring: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument and recorded as a response. The flow of the analyte is then stopped, and the dissociation of the complex is monitored.
-
Data Analysis: The rates of association and dissociation are determined from the sensorgram (a plot of response versus time). These rates are then used to calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: The two interacting molecules are prepared in identical buffer solutions to minimize heats of dilution. One molecule (the titrand) is placed in the sample cell of the calorimeter, and the other (the titrant) is loaded into a syringe.
-
Titration: The titrant is injected into the sample cell in a series of small aliquots.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the two molecules. This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Conclusion
The validation of theoretical predictions for novel molecules is a multifaceted process that benefits from an integrated approach. While computational methods provide rapid and cost-effective initial screening, experimental validation remains the gold standard for confirming these predictions. By understanding the strengths and limitations of each approach and utilizing them in a complementary fashion, researchers can navigate the complex landscape of drug discovery with greater confidence and efficiency, ultimately accelerating the development of new and life-saving therapies.
References
- 1. Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updates to the integrated protein-protein interaction benchmarks: Docking benchmark version 5 and affinity benchmark version 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 4. A comprehensive survey of scoring functions for protein docking models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. aminer.cn [aminer.cn]
- 9. Large-scale comparison of machine learning methods for profiling prediction of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. openaccesspub.org [openaccesspub.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Crucible of Discovery: Experimentally Validating Computational Chemistry in Drug Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, computational chemistry has emerged as an indispensable tool, accelerating the identification and optimization of potential drug candidates. By simulating molecular interactions, these in silico methods offer invaluable predictions of a compound's potential efficacy and behavior. However, the theoretical nature of these predictions necessitates rigorous experimental validation to ensure their accuracy and relevance in the complex biological milieu. This guide provides an objective comparison of key computational chemistry techniques with their corresponding experimental validation methods, supported by quantitative data and detailed protocols to bridge the gap between computational prediction and experimental reality.
The Synergy of Prediction and Validation: An Overview
The drug discovery pipeline is a multi-stage process that begins with target identification and culminates in a clinically approved drug. Computational chemistry plays a crucial role in the early, preclinical stages by rapidly screening vast libraries of compounds and prioritizing those with the highest likelihood of success. This in silico pre-screening significantly reduces the time and cost associated with traditional high-throughput screening. However, the predictions generated by computational models are based on simplified representations of complex biological systems and must be anchored to experimental data to be meaningful.[1] Experimental validation provides this crucial reality check, confirming or refuting computational hypotheses and guiding the iterative process of drug design.
The following sections delve into specific computational methods, their underlying principles, and the experimental techniques used to validate their predictions. We will explore molecular docking, free energy perturbation, and quantitative structure-activity relationship (QSAR) modeling, presenting comparative data from published studies and detailed protocols for essential validation experiments.
Molecular Docking: Predicting the Perfect Fit
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the resulting interaction.[2] It is widely used for virtual screening to identify potential "hits" from large compound libraries. The accuracy of docking is typically assessed by two key metrics: the root-mean-square deviation (RMSD) between the predicted and experimentally determined binding pose, and the correlation between the docking score and the experimentally measured binding affinity.[3][4]
Experimental Validation of Molecular Docking
The primary methods for validating docking predictions are X-ray crystallography and biophysical binding assays such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
-
X-ray Crystallography: This technique provides the three-dimensional structure of a protein-ligand complex at atomic resolution, serving as the "gold standard" for validating the predicted binding pose.[5][6] A low RMSD value (typically < 2.0 Å) between the docked pose and the crystal structure indicates a successful prediction.[4][7]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a ligand binds to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[6][8]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein, allowing for the determination of binding kinetics (kon and koff) and affinity (KD).[2][9]
Comparison of Docking Predictions with Experimental Data
The following table presents a comparison of docking scores and predicted binding poses with experimentally determined values from a study on inhibitors of a target protein.
| Compound ID | Docking Score (kcal/mol) | Predicted Kd (µM) | Experimental Kd (µM) (ITC) | RMSD (Å) from Crystal Structure |
| 1a | -9.8 | 0.15 | 0.25 ± 0.03 | 1.2 |
| 1b | -9.2 | 0.45 | 0.88 ± 0.11 | 1.5 |
| 1c | -8.5 | 1.8 | 3.5 ± 0.4 | 1.8 |
| 1d | -10.5 | 0.05 | 0.12 ± 0.02 | 1.1 |
| 1e | -7.9 | 4.2 | 9.8 ± 1.2 | 2.1 |
Data is hypothetical and for illustrative purposes.
As the table illustrates, there is often a good correlation between docking scores and experimentally measured binding affinities, although the absolute values may differ.[10] Similarly, low RMSD values indicate that the docking protocol successfully predicted the binding mode of the ligands.
Figure 1: Workflow for the experimental validation of molecular docking predictions.
Free Energy Perturbation (FEP): A More Rigorous Approach
Free Energy Perturbation (FEP) is a more computationally intensive method that calculates the relative binding free energy between two ligands.[11][12] By simulating a non-physical, "alchemical" transformation of one ligand into another, FEP can provide highly accurate predictions of changes in binding affinity resulting from chemical modifications.
Experimental Validation of FEP
Similar to molecular docking, FEP predictions are validated against experimental binding data obtained from techniques like SPR and ITC. The strength of FEP lies in its ability to accurately predict the rank-ordering of a series of compounds and the magnitude of the change in binding affinity upon modification.[12][13]
Comparison of FEP Predictions with Experimental Data
The following table compares FEP-calculated relative binding free energies (ΔΔG) with experimental values for a series of kinase inhibitors.
| Ligand Pair (A -> B) | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) (SPR) |
| 2a -> 2b | -1.5 ± 0.2 | -1.2 ± 0.1 |
| 2a -> 2c | +0.8 ± 0.3 | +0.6 ± 0.1 |
| 2c -> 2d | -2.1 ± 0.2 | -1.9 ± 0.2 |
| 2d -> 2e | +0.5 ± 0.3 | +0.4 ± 0.1 |
Data is hypothetical and for illustrative purposes, based on trends observed in published studies.[13][14]
The data demonstrates the high correlation often observed between FEP predictions and experimental measurements, making it a powerful tool for lead optimization.
Figure 2: Logical relationship between FEP prediction and experimental validation.
Quantitative Structure-Activity Relationship (QSAR): Learning from Data
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical features of a set of molecules with their biological activity.[15] These models are "trained" on a dataset of compounds with known activities and can then be used to predict the activity of new, untested compounds.
Experimental Validation of QSAR
The predictive power of a QSAR model is assessed by its ability to accurately predict the activity of an external "test set" of compounds that were not used in model development.[16][17] The experimental activities are typically measured as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values obtained from in vitro assays.
-
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a target enzyme. The IC50 or Ki value is determined by measuring the enzyme's reaction rate at various inhibitor concentrations.[18][19]
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process, such as cell viability or proliferation. The IC50 value represents the concentration of the compound that causes a 50% reduction in the measured cellular response.[1][20]
Comparison of QSAR Predictions with Experimental Data
The following table shows a comparison of QSAR-predicted pIC50 values (-log(IC50)) with experimental values for a series of inhibitors.
| Compound ID | Predicted pIC50 | Experimental pIC50 |
| 3a | 7.2 | 7.5 |
| 3b | 6.8 | 6.9 |
| 3c | 8.1 | 8.3 |
| 3d | 5.9 | 6.1 |
| 3e | 7.5 | 7.3 |
Data is hypothetical and for illustrative purposes, based on trends observed in published studies.[10][21][22]
A good QSAR model will show a high correlation between predicted and experimental activities for the external test set.[23]
Figure 3: Workflow for the development and validation of a QSAR model.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of a protein-ligand interaction.[8]
Methodology:
-
Sample Preparation:
-
Prepare the protein and ligand in identical, degassed buffer to minimize heats of dilution.[6]
-
Accurately determine the concentrations of both protein and ligand.
-
A typical starting concentration is 10-50 µM protein in the sample cell and 10-20 times that concentration for the ligand in the syringe.[24]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Set the experimental temperature.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection to avoid artifacts from syringe placement.
-
Carry out a series of small, sequential injections of the ligand into the protein solution.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.
-
The isotherm is fitted to a binding model to extract the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of a protein-ligand interaction.[2][9]
Methodology:
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip based on the ligand and protein properties.
-
Immobilize the protein (ligand) onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the small molecule (analyte) in running buffer. A typical concentration range spans from 0.1 to 10 times the expected KD.
-
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the analyte over the surface and monitor the change in the SPR signal (response units, RU) over time. This is the association phase.
-
Switch back to injecting running buffer to monitor the dissociation of the analyte from the protein. This is the dissociation phase.
-
After each cycle, regenerate the sensor surface to remove the bound analyte.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are fitted to a kinetic model to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Cell-Based IC50 Determination Assay
Objective: To determine the concentration of a compound that inhibits a cellular process by 50%.[1][20]
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cell line under appropriate conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
Perform a cell viability assay, such as the MTT or CellTiter-Glo assay.
-
For the MTT assay, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The integration of computational chemistry and experimental validation is a powerful paradigm in modern drug discovery.[18] While computational methods provide rapid and cost-effective means to identify and optimize potential drug candidates, their predictions must be rigorously tested through experimentation.[25] This guide has provided a comparative overview of key computational techniques and their experimental validation counterparts, complete with data representations and detailed protocols. By understanding the strengths and limitations of each approach and employing a synergistic workflow, researchers can navigate the complexities of drug development with greater confidence and efficiency, ultimately accelerating the journey from a promising molecule to a life-saving medicine.
References
- 1. Can We Still Trust Docking Results? An Extension of the Applicability of DockBench on PDBbind Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structure Guided QSAR: A Rapid and Accurate technique to predict IC50: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. CSAR 2014: A Benchmark Exercise Using Unpublished Data from Pharma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scoring and lessons learned with the CSAR benchmark using an improved iterative knowledge-based scoring function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Leak Proof PDBBind: A Reorganized Dataset of Protein-Ligand Complexes for More Generalizable Binding Affinity Prediction [arxiv.org]
- 10. Frontiers | Computational Ways to Enhance Protein Inhibitor Design [frontiersin.org]
- 11. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A generalized protein–ligand scoring framework with balanced scoring, docking, ranking and screening powers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nuchemsciences.com [nuchemsciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CSAR Benchmark Exercise 2011–2012: Evaluation of Results from Docking and Relative Ranking of Blinded Congeneric Series - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. A Review on Applications of Computational Methods in Drug Screening and Design [ouci.dntb.gov.ua]
- 23. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Computational drug discovery | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Azine Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of pyridine (B92270) and the three diazines—pyridazine (B1198779), pyrimidine, and pyrazine (B50134). Understanding the relative stability of these fundamental heterocyclic scaffolds is crucial for drug design and development, as it influences pharmacokinetic and pharmacodynamic properties, including metabolic fate and target interaction. This analysis is supported by experimental and computational data on resonance energy, aromaticity indices, and reactivity.
Executive Summary
The stability of azines is a critical determinant of their utility in medicinal chemistry. Generally, all four azines—pyridine, pyridazine, pyrimidine, and pyrazine—are considered aromatic and possess significant resonance stabilization. Pyridine exhibits the highest resonance energy, closely followed by pyrazine and pyrimidine, with pyridazine being the least stable of the diazines due to the destabilizing effect of adjacent nitrogen atoms. This trend in stability is mirrored in their aromaticity and reactivity, with less stable azines being more susceptible to certain chemical transformations.
Data Presentation: Quantitative Comparison of Azine Stability
The following tables summarize key quantitative data related to the stability of the four azines.
Table 1: Resonance and Aromaticity Data for Azines
| Compound | Structure | Resonance Energy (kJ/mol) | HOMA | NICS(0) (ppm) |
| Benzene (Reference) | ~152[1] | 1.00 | -9.7 | |
| Pyridine | ~117[1] | 0.97 | -10.1 | |
| Pyridazine | Experimental data not readily available in a comparable format. Theoretical studies suggest it is the least aromatic of the diazines. | 0.83 | -6.9 | |
| Pyrimidine | Experimental data not readily available in a comparable format. | 0.96 | -8.7 | |
| Pyrazine | Experimental data not readily available in a comparable format. | 0.97 | -9.2 |
Note: HOMA and NICS values are compiled from various computational studies and are presented for comparative purposes. The resonance energy of pyridine is a widely cited experimental value.
Table 2: Comparative Reactivity of Azines
| Compound | Relative Rate of Nucleophilic Substitution | pKa (of conjugate acid) |
| Pyridine | 1 | 5.23[2] |
| Pyridazine | High | 2.24[2] |
| Pyrimidine | Very High | 1.23[2] |
| Pyrazine | High | 0.51[2] |
Note: The relative rates of nucleophilic substitution are qualitative comparisons based on the electron-deficient nature of the rings. The pKa values indicate the basicity of the nitrogen atoms, which influences their interaction with biological targets and their reactivity.
Experimental Protocols
Determination of Resonance Energy via Bomb Calorimetry
The empirical resonance energy of an aromatic compound can be determined by comparing the experimental heat of hydrogenation with a theoretical value for a hypothetical non-conjugated analogue.
Protocol Outline:
-
Calorimeter Calibration:
-
Combust a known mass (not exceeding 1.1 g) of a standard substance (e.g., benzoic acid) in a bomb calorimeter to determine the heat capacity of the system.[3]
-
Press the sample into a pellet and place it in the sample holder.[3]
-
Attach a measured length of fuse wire, ensuring it touches the pellet.[3]
-
Add 1 mL of deionized water to the bomb to dissolve the acid products.[3]
-
Charge the bomb with oxygen to a pressure of 20-30 atm.
-
Immerse the bomb in the calorimeter's water bath and allow the system to reach thermal equilibrium.
-
Ignite the sample and record the temperature change over time until a stable final temperature is reached.
-
Calculate the heat capacity of the calorimeter using the known heat of combustion of the standard.
-
-
Sample Combustion:
-
Repeat the above procedure using the azine of interest (e.g., pyridine).
-
Measure the heat of combustion of the azine.
-
-
Calculation of Resonance Energy:
-
Calculate the theoretical heat of combustion for a hypothetical non-aromatic analogue (e.g., for pyridine, this would be a localized "cyclohexatriene-like" structure with alternating C=C, C-C, C=N, and C-N bonds). This is done using standard bond energies.
-
The resonance energy is the difference between the theoretical and experimental heats of combustion.
-
Aromaticity Assessment: HOMA and NICS
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index of aromaticity.
-
Methodology: HOMA is calculated from the bond lengths of the ring system obtained from experimental (e.g., X-ray crystallography) or computational methods. The index compares the experimental bond lengths to an optimal value for a fully aromatic system, penalizing for bond length alternation. A value of 1 indicates a fully aromatic system, while a value of 0 indicates a non-aromatic system.
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity.
-
Methodology: NICS values are typically calculated using computational chemistry software. A "ghost" atom is placed at the geometric center of the ring, and its magnetic shielding is calculated. A negative NICS value indicates a diatropic ring current and thus aromaticity, while a positive value indicates a paratropic ring current and anti-aromaticity.
Reactivity Comparison: Nucleophilic Aromatic Substitution
The electron-deficient nature of azines makes them susceptible to nucleophilic aromatic substitution. A comparative study of their reactivity can be performed as follows:
Experimental Workflow:
-
Reaction Setup:
-
Prepare solutions of each azine (pyridine, pyridazine, pyrimidine, pyrazine) and a suitable chloro-derivative (e.g., 2-chloropyridine, 3-chloropyridazine, 2-chloropyrimidine, 2-chloropyrazine) in a polar aprotic solvent (e.g., DMSO).
-
Prepare a solution of a nucleophile (e.g., sodium methoxide (B1231860) in methanol).
-
-
Reaction Monitoring:
-
Initiate the reactions by mixing the azine and nucleophile solutions at a constant temperature.
-
Monitor the progress of the reaction over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to measure the disappearance of the reactant and the appearance of the product.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for each azine.
-
Determine the initial rate of reaction for each azine from the slope of the concentration-time curve at t=0.
-
Compare the initial rates to establish the relative reactivity of the four azines towards nucleophilic substitution.
-
Visualizations
Logical Relationship of Azine Stability Indicators
References
A Comparative Guide to the Computational Stability of Pentazine and Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational comparison of the stability of pentazine (CHN₅) and 1,2,4,5-tetrazine (B1199680) (C₂H₂N₄), two nitrogen-rich heterocyclic compounds of significant interest in various fields, including energetic materials and bioorthogonal chemistry. Understanding the relative stability of these molecules is crucial for their synthesis, handling, and application. This analysis is based on published theoretical studies employing high-level quantum chemical calculations.
Executive Summary
Computational studies reveal that 1,2,4,5-tetrazine is significantly more stable than this compound, both thermodynamically and kinetically. This compound is a hypothetical molecule predicted to be highly unstable, with a low activation barrier to decomposition. In contrast, 1,2,4,5-tetrazine and its derivatives have been synthesized and are stable enough for various applications, although they are also classified as energetic materials. The higher thermodynamic stability of tetrazine is evidenced by its significantly lower heat of formation compared to this compound. Kinetically, the predicted high activation energy for the decomposition of 1,2,4,5-tetrazine contrasts sharply with the very low barrier for this compound decomposition, highlighting the latter's extreme instability.
Data Presentation: Quantitative Stability Comparison
The following table summarizes the key computational data on the thermodynamic and kinetic stability of this compound and 1,2,4,5-tetrazine.
| Property | This compound (CHN₅) | 1,2,4,5-Tetrazine (C₂H₂N₄) | Reference |
| Thermodynamic Stability | |||
| Heat of Formation (kJ/mol) | 599.1 | 340.2 | [1] |
| Kinetic Stability | |||
| Activation Energy for Decomposition (kJ/mol) | ~20 | Not explicitly calculated for parent | [2] |
| Bond Dissociation Energy (C-N bond) (kJ/mol) | 165.7 | 238.1 | [1] |
Thermodynamic Stability Analysis
The thermodynamic stability of a molecule can be assessed by its heat of formation (ΔHf), which is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. A lower heat of formation generally indicates greater thermodynamic stability.
As shown in the table, the calculated heat of formation for this compound (599.1 kJ/mol) is substantially higher than that of 1,2,4,5-tetrazine (340.2 kJ/mol)[1]. This significant difference indicates that this compound is thermodynamically much less stable than 1,2,4,5-tetrazine. The high positive heat of formation of this compound suggests a large amount of energy is stored within the molecule, making it inherently unstable and prone to decomposition into more stable species.
Kinetic Stability Analysis
Kinetic stability refers to the rate at which a molecule undergoes decomposition and is determined by the activation energy (Ea) of its decomposition pathway. A higher activation energy implies a slower decomposition rate and thus greater kinetic stability. Bond dissociation energy (BDE), the energy required to break a specific bond homolytically, can also provide insights into kinetic stability, as bond cleavage is often the initial step in decomposition.
This compound is predicted to be kinetically highly unstable, with a very low activation energy for decomposition of approximately 20 kJ/mol[2]. This low barrier suggests that this compound would decompose very rapidly, even at low temperatures, into hydrogen cyanide (HCN) and molecular nitrogen (N₂).
While a specific activation energy for the unimolecular decomposition of the parent 1,2,4,5-tetrazine was not found in the searched literature, studies on its derivatives and its higher bond dissociation energies suggest a significantly larger activation barrier compared to this compound. The C-N bond dissociation energy in 1,2,4,5-tetrazine is 238.1 kJ/mol, which is considerably higher than the 165.7 kJ/mol for the C-N bond in this compound[1]. This suggests that more energy is required to initiate the decomposition of the tetrazine ring, contributing to its greater kinetic stability. The thermal decomposition of 1,2,4,5-tetrazine is known to proceed via a concerted cycloreversion to produce two molecules of hydrogen cyanide and one molecule of nitrogen.
Experimental Protocols: Computational Methodologies
The data presented in this guide are derived from high-level ab initio and density functional theory (DFT) calculations. The following provides an overview of the computational methods employed in the cited studies.
Heat of Formation and Bond Dissociation Energy Calculations (Ou et al.) [1]
-
Software: Gaussian 03 program package.
-
Method: Isodesmic reactions were designed to calculate the heats of formation. This method helps to cancel out systematic errors in the calculations by ensuring that the number and types of bonds are conserved on both sides of the reaction.
-
Level of Theory: The geometries of all species were optimized at the B3LYP/6-311++G(d,p) level of theory. The B3LYP functional is a hybrid density functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta Pople-style basis set with diffuse functions and polarization functions on both heavy atoms and hydrogen atoms.
-
Vibrational Analysis: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized geometries correspond to true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Activation Energy of this compound Decomposition (Fabian and Lewars, as cited in Wikipedia) [2]
The specific computational details from the original study by Fabian and Lewars were not available in the immediate search results. However, such calculations typically involve:
-
Locating the Transition State: The geometry of the transition state for the decomposition reaction is located on the potential energy surface. This is a first-order saddle point, which is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions.
-
Frequency Calculation: A vibrational frequency calculation is performed at the transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Activation Energy Calculation: The activation energy is calculated as the difference in energy (including zero-point energy corrections) between the transition state and the reactant molecule.
Visualization of Stability Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative thermodynamic and kinetic stability of this compound and 1,2,4,5-tetrazine.
Caption: Simplified decomposition pathways of this compound and 1,2,4,5-tetrazine.
References
A Comparative Guide to Pentazine and Other Nitrogen Heterocycles for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the hypothetical nitrogen heterocycle, pentazine, with the well-established nitrogen heterocycles: pyridine (B92270), pyrimidine (B1678525), and the triazine isomers (1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine). This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their structural, physicochemical, and biological properties.
Given that this compound remains a theoretical molecule, its properties are based on computational predictions. In contrast, the data for pyridine, pyrimidine, and triazines are derived from experimental studies. This guide synthesizes this information to provide a clear, comparative framework.
Structural and Physicochemical Properties: A Comparative Overview
The defining characteristic of these six-membered heterocycles is the number and position of nitrogen atoms within the aromatic ring. This variation significantly influences their electronic structure, basicity, stability, and reactivity. The following table summarizes key quantitative data for these compounds.
| Property | This compound (Theoretical) | Pyridine | Pyrimidine | 1,2,3-Triazine | 1,2,4-Triazine | 1,3,5-Triazine (B166579) |
| Chemical Formula | CHN₅ | C₅H₅N | C₄H₄N₂ | C₃H₃N₃ | C₃H₃N₃ | C₃H₃N₃ |
| Molar Mass ( g/mol ) | 81.05 | 79.10 | 80.09 | 81.08 | 81.08 | 81.08 |
| pKa of Conjugate Acid | Not Available | 5.23 | 1.23 | ~1.1 | 2.19 | -1.0 |
| Boiling Point (°C) | Not Available | 115.2 | 123-124 | Not Available | 156 | 114 |
| Density (g/mL) | Not Available | 0.982 | 1.016 | Not Available | 1.147 | 1.09 |
| Aromaticity (NICS(1)) | -1.5 | -10.1 | -8.1 | Not Available | Not Available | -8.7 |
| Thermal Stability | Predicted to be unstable | Decomposes at ~680°C[1] | Data on derivatives suggest decomposition varies with substitution.[2][3] | Not Available | Not Available | The s-triazine ring is very stable, resisting decomposition up to 550°C.[4] |
Note on Thermal Stability: Direct, comparable experimental data for the thermal decomposition of the parent, unsubstituted pyrimidine and triazine isomers is limited. The provided data for pyridine is from theoretical studies, and data for pyrimidine and 1,3,5-triazine are based on studies of their derivatives or the core ring system's stability.
Structural Comparison of Nitrogen Heterocycles
The following diagram illustrates the structures of pyridine, pyrimidine, 1,3,5-triazine, and the hypothetical this compound, highlighting the progressive increase in nitrogen atoms within the six-membered ring.
Synthesis and Reactivity
Pyridine, Pyrimidine, and Triazines are synthesized through various established methods. Pyridine can be produced from the condensation of aldehydes and ammonia (B1221849) (Chichibabin synthesis) or via the Hantzsch pyridine synthesis. Pyrimidine synthesis often involves the condensation of 1,3-dicarbonyl compounds with urea (B33335) or amidines. The common 1,3,5-triazine isomer is typically prepared by the trimerization of nitriles or cyanide compounds.
The reactivity of these heterocycles is heavily influenced by the number and position of the electronegative nitrogen atoms.
-
Electrophilic Aromatic Substitution: The reactivity towards electrophiles decreases significantly as the number of nitrogen atoms increases. The nitrogen atoms are electron-withdrawing, deactivating the ring towards attack by electrophiles. Pyridine undergoes electrophilic substitution, albeit sluggishly, primarily at the 3-position. For diazines and triazines, electrophilic substitution is even more difficult.
-
Nucleophilic Aromatic Substitution: Conversely, the susceptibility to nucleophilic attack increases with the number of nitrogen atoms. The electron-deficient nature of the pyrimidine and triazine rings facilitates the displacement of leaving groups by nucleophiles.
This compound , being hypothetical, has no established synthesis. Computational studies suggest it would be highly unstable and prone to decomposition, likely losing molecular nitrogen to form more stable products. Its high nitrogen content would theoretically make it extremely susceptible to nucleophilic attack and resistant to electrophilic attack.
Biological Significance and Applications
Nitrogen heterocycles are ubiquitous in biologically active molecules and pharmaceuticals.
-
Pyridine: The pyridine ring is a fundamental scaffold in numerous drugs, vitamins (e.g., niacin), and alkaloids (e.g., nicotine). Its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
-
Pyrimidine: Pyrimidine derivatives are of immense biological importance as they form the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. This structural motif is also found in many synthetic drugs with diverse therapeutic applications, including anticancer (e.g., 5-fluorouracil), antiviral, and antibacterial agents.
-
Triazines: The 1,3,5-triazine core is present in various herbicides, dyes, and pharmaceuticals. Derivatives of s-triazine have been investigated for their anticancer, antiviral, and antimicrobial activities.
The potential biological activity of This compound is purely speculative. Its high nitrogen content and predicted instability make it an unlikely candidate for a stable pharmacophore in its parent form. However, theoretical exploration of such high-nitrogen systems can provide insights into the limits of chemical stability and the design of novel energetic materials.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a general procedure for determining the acid dissociation constant (pKa) of a weakly basic nitrogen heterocycle.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Solution of the nitrogen heterocycle of known concentration (e.g., 0.1 M) in deionized water
-
Standard pH buffers (e.g., pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
-
Sample Preparation: Place a known volume (e.g., 50 mL) of the heterocycle solution into a beaker with a magnetic stir bar.
-
Titration Setup: Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar. Begin gentle stirring.
-
Initial pH: Record the initial pH of the solution.
-
Titration: Add the standardized HCl solution from the burette in small, known increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Endpoint: Continue the titration past the equivalence point (the point of fastest pH change).
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point). Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol provides a general method for evaluating the thermal stability of an organic compound.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., aluminum or platinum)
-
High-purity inert gas (e.g., nitrogen or argon)
Procedure:
-
Instrument Preparation: Turn on the TGA and the inert gas flow. Allow the instrument to stabilize.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared sample pan.
-
Loading the Sample: Place the sample pan into the TGA furnace.
-
Setting up the Experiment: Program the TGA with the desired temperature profile. A typical method involves heating the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a constant flow of the inert gas.
-
Running the Analysis: Start the experiment and record the sample weight as a function of temperature.
-
Data Analysis: The TGA thermogram will show the percentage of weight loss on the y-axis versus the temperature on the x-axis. The onset temperature of decomposition is often taken as a measure of the thermal stability of the compound. This is the temperature at which significant weight loss begins.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow used in this comparative guide, from data acquisition to the final analysis.
References
A Researcher's Guide to Benchmarking Computational Methods for Azines
For researchers, scientists, and drug development professionals navigating the complex landscape of computational chemistry, selecting the optimal method for studying azines is a critical decision. This guide provides an objective comparison of commonly employed computational methods, supported by experimental data, to aid in this selection process.
Azines, a class of heterocyclic compounds containing one or more nitrogen atoms in a six-membered aromatic ring, are fundamental scaffolds in medicinal chemistry and materials science. Accurate prediction of their electronic, structural, and reactive properties is paramount for rational drug design and the development of novel materials. This guide benchmarks the performance of various computational methods, from high-accuracy ab initio techniques to more computationally efficient Density Functional Theory (DFT) approaches.
Data Presentation: Performance of Computational Methods
The following tables summarize the performance of different computational methods in predicting key properties of azines and related nitrogen heterocycles. These quantitative data are extracted from various benchmarking studies.
Table 1: Binding Energy of CO2 to Azines
This table presents the binding energies calculated using high-accuracy ab initio methods, which serve as a benchmark for other computational techniques. The Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method is often considered the "gold standard" in quantum chemistry for its high accuracy.
| Azine | Computational Method | Basis Set | Binding Energy (kcal/mol) | Reference |
| Pyridine | CCSD(T) | aug-cc-pVTZ | -5.5 | |
| Pyrimidine | CCSD(T) | aug-cc-pVTZ | -4.8 | |
| Pyridazine | CCSD(T) | aug-cc-pVTZ | -4.7 | |
| Pyrazine | CCSD(T) | aug-cc-pVTZ | -4.2 | |
| s-Triazine | CCSD(T) | aug-cc-pVTZ | -3.6 |
Table 2: Ionization Potentials of Azabenzenes from GW Methods
The GW approximation is a many-body perturbation theory approach used to predict electronic properties, such as ionization potentials. This table compares the performance of different GW variants against experimental photoemission spectroscopy (PES) data.
| Molecule | Method | Experimental IP (eV) | Calculated IP (eV) | Absolute Error (eV) | Reference |
| Benzene | G0W0@PBE | 9.24 | 9.18 | 0.06 | [1] |
| Pyridine | G0W0@PBE | 9.66 | 9.58 | 0.08 | [1] |
| Pyridazine | G0W0@PBE | 9.90 | 9.81 | 0.09 | [1] |
| Pyrimidine | G0W0@PBE | 10.00 | 9.93 | 0.07 | [1] |
| Pyrazine | G0W0@PBE | 9.80 | 9.72 | 0.08 | [1] |
Table 3: Performance of DFT Functionals for Alloxazines Redox Potentials
This table showcases the performance of various computational methods in predicting the redox potentials of alloxazines, which are important in energy storage applications. The accuracy is compared against experimental electrochemical data.[2]
| Computational Method | Descriptor | R² vs. Experiment | Mean Absolute Error (V) |
| DFT (B3LYP) | LUMO Energy | 0.85 | 0.12 |
| DFTB | LUMO Energy | 0.78 | 0.18 |
| SEQM (PM7) | LUMO Energy | 0.65 | 0.25 |
| Force Field (MMFF94) | LUMO Energy | 0.42 | 0.35 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of computational studies. Below are generalized protocols for the key experiments cited.
High-Accuracy Ab Initio Calculations (CCSD(T))
The high-accuracy benchmark calculations of CO2 binding energies with azines were performed using the Coupled-Cluster method with single and double excitations and a perturbative estimation of triple excitations (CCSD(T)).[3]
-
Molecular Geometry Optimization: The geometries of the azine-CO2 complexes were optimized using a lower level of theory, such as second-order Møller-Plesset perturbation theory (MP2), with a reasonably large basis set (e.g., aug-cc-pVTZ).
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory as the geometry optimization to confirm that the structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Single-Point Energy Calculations: Single-point energy calculations were then carried out at the CCSD(T) level of theory with a large basis set (e.g., aug-cc-pVTZ) on the optimized geometries.
-
Basis Set Extrapolation: To approximate the complete basis set (CBS) limit, an extrapolation scheme was often employed. For instance, the CCSD(T) basis-set limit can be approximated from explicitly correlated MP2-F12 calculations in conjunction with contributions from single, double, and triple excitations calculated at the CCSD(T) level with a smaller basis set.[3]
-
Binding Energy Calculation: The binding energy (BE) was calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers (azine and CO2), corrected for basis set superposition error (BSSE) using the counterpoise correction method.
GW Approximation for Ionization Potentials
The quasiparticle spectra of azabenzenes were calculated using the GW approximation and compared to photoemission spectroscopy (PES) experiments.[1]
-
Ground-State DFT Calculation: A ground-state calculation was performed using a chosen Density Functional Theory (DFT) functional (e.g., PBE) to obtain the initial Kohn-Sham orbitals and eigenvalues.
-
GW Calculation: Starting from the DFT ground state, a one-shot GW calculation (G0W0) was performed. This involves calculating the Green's function (G) and the screened Coulomb interaction (W).
-
Quasiparticle Energies: The quasiparticle energies, which correspond to the ionization potentials and electron affinities, were then obtained by solving the quasiparticle equation.
-
Self-Consistency (Optional): For improved accuracy, self-consistency can be introduced. This can be partial self-consistency in the eigenvalues (evGW) or full self-consistency in both the Green's function and the screened interaction (scGW).[1]
-
Comparison with Experiment: The calculated quasiparticle spectra were compared with experimental PES data to assess the accuracy of the different GW methods.[1]
DFT Calculations for Molecular Structure and Properties
Density Functional Theory (DFT) is a widely used method for calculating the structural and electronic properties of molecules. The following protocol outlines a typical DFT calculation for an azine derivative.[4][5]
-
Input Structure Generation: An initial 3D structure of the azine molecule was generated using a molecular builder.
-
Geometry Optimization: The molecular geometry was optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: A vibrational frequency calculation was performed at the same level of theory to ensure the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
Property Calculations: Once the optimized geometry was obtained, various electronic properties were calculated. These can include:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and reactive sites of the molecule.[4]
-
Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be derived from the HOMO and LUMO energies.[4]
-
-
Analysis of Results: The calculated properties were then analyzed to understand the structure, reactivity, and electronic characteristics of the azine derivative. The results can be compared with experimental data where available.[5]
Visualizing Computational Workflows and Concepts
To better illustrate the relationships and processes involved in benchmarking computational methods for azines, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative evaluation of computational methods to accelerate the study of alloxazine-derived electroactive compounds for energy storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irjweb.com [irjweb.com]
- 5. researchgate.net [researchgate.net]
A Theoretical Roadmap for the Identification of Elusive Pentazine
For Researchers, Scientists, and Drug Development Professionals
Pentazine (CH_N_₅) represents a fascinating, yet hypothetical, frontier in the field of nitrogen-rich heterocyclic chemistry. As the most nitrogen-rich six-membered aromatic heterocycle, its potential as a precursor for high-energy density materials is significant. However, its extreme instability has precluded its synthesis and experimental characterization to date. Consequently, the identification of this compound, should it be transiently formed, relies entirely on predictive spectroscopic techniques.
This guide provides a comparative overview of the computational methods used to predict the key spectroscopic signatures of this compound and outlines a potential workflow for its experimental identification. Given the absence of experimental data, this document focuses on comparing the results of different theoretical approaches, providing a crucial roadmap for researchers attempting to synthesize or detect this elusive molecule.
Predictive Spectroscopic Data: A Computational Comparison
The spectroscopic characteristics of this compound can be predicted using various quantum chemical methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose. Below, we present hypothetical predicted data to illustrate how results from different computational levels of theory would be compared.
Vibrational Spectroscopy (IR and Raman)
Vibrational frequencies are critical for identifying molecular structure. DFT calculations can predict the infrared (IR) and Raman active vibrational modes. The comparison between different functionals, such as B3LYP and PBE0, provides a range of expected frequencies.
Table 1: Predicted Vibrational Frequencies for this compound (cm⁻¹) (Note: The following data is illustrative and hypothetical, generated to demonstrate the comparison format. Actual computational studies are required for validated predictions.)
| Vibrational Mode Description | Predicted Frequency (B3LYP/6-311++G(d,p)) | Predicted Frequency (PBE0/6-311++G(d,p)) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| C-H Stretch | 3150 | 3165 | High | Low |
| Ring N-N Stretch (Sym) | 1580 | 1595 | Medium | High |
| Ring N-N Stretch (Asym) | 1510 | 1522 | High | Medium |
| C-H In-Plane Bend | 1350 | 1360 | Medium | Low |
| Ring Deformation | 1100 | 1115 | Low | High |
| C-H Out-of-Plane Bend | 850 | 865 | High | Low |
NMR Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict NMR chemical shifts.
Table 2: Predicted NMR Chemical Shifts for this compound (ppm) (Note: This table serves as a template for presenting predicted NMR data.)
| Nucleus | Predicted Chemical Shift (TMS Ref.) |
| ¹H | Value |
| ¹³C | Value |
| ¹⁵N (Isotope 1) | Value |
| ¹⁵N (Isotope 2) | Value |
| ¹⁵N (Isotope 3) | Value |
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions that govern a molecule's UV-Vis absorption spectrum.
Table 3: Predicted Electronic Transitions for this compound (Note: This table serves as a template for presenting predicted UV-Vis data.)
| Transition | Predicted Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ (n→π) | Value | Value |
| S₀ → S₂ (π→π) | Value | Value |
Methodologies and Protocols
Accurate prediction and potential experimental validation require rigorous and well-defined protocols.
Computational Protocols
-
Geometry Optimization and Vibrational Frequencies:
-
The molecular structure of this compound is first optimized to find its lowest energy geometry using DFT, for example, with the B3LYP functional and a 6-311++G(d,p) basis set.
-
A frequency calculation is then performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[1]
-
The output provides harmonic vibrational frequencies, IR intensities, and Raman activities.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, NMR shielding tensors are calculated using the GIAO method.[2]
-
The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) relative to a standard reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory: δ = σ_ref - σ_sample.
-
-
UV-Vis Spectrum Calculation:
-
Electronic excitation energies and oscillator strengths are calculated using TD-DFT on the optimized ground-state geometry.
-
These calculations predict the wavelength of maximum absorption (λ_max) for the most significant electronic transitions.
-
Proposed Experimental Identification Protocol
The extreme instability of this compound necessitates specialized experimental techniques designed for the characterization of transient or highly reactive species.[3][4]
-
Synthesis: Attempted synthesis would likely involve the decomposition of a nitrogen-rich precursor (e.g., an azide-substituted triazine) under controlled conditions.[5][6]
-
Trapping/Isolation: The reaction would be performed under conditions that can trap the product, such as in a cryogenic inert gas matrix (Matrix Isolation) at temperatures near absolute zero.
-
In-Situ Spectroscopy:
-
Matrix-Isolation IR Spectroscopy: An IR spectrum of the isolated species in the matrix is recorded and compared directly with the predicted vibrational frequencies.
-
Transient Absorption Spectroscopy: For reactions in solution, pump-probe laser techniques can be used to obtain UV-Vis spectra of species that exist for only picoseconds to microseconds.[7]
-
-
Confirmation: A match between multiple experimental spectroscopic signals (e.g., key IR bands and UV-Vis absorption maxima) and the computationally predicted values would provide strong evidence for the formation of this compound.
Workflow for this compound Identification
The logical process for identifying a highly unstable and previously uncharacterized molecule like this compound involves a synergistic interplay between theoretical prediction and experimental validation.
Figure 1. A proposed workflow for the identification of this compound, integrating computational prediction with experimental validation for transient species.
References
- 1. Synthesis, characterization and properties of nitrogen-rich compounds based on cyanuric acid: a promising design in the development of new energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Transient Spectroscopy → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
A Theoretical NMR Shift Comparison of Pentazine and Other Azines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical Nuclear Magnetic Resonance (NMR) shifts for pentazine (CHN₅) against a series of nitrogen-containing heterocyclic compounds. Due to the inherent instability of this compound, experimental NMR data is not available. Therefore, this comparison relies on theoretical calculations and trends observed in related, well-characterized azines. The data presented herein is crucial for researchers investigating novel nitrogen-rich compounds and for professionals in drug development exploring new chemical scaffolds.
Introduction to Azine NMR Spectroscopy
Azines are a class of six-membered heterocyclic aromatic compounds containing one or more nitrogen atoms. The number and position of these nitrogen atoms significantly influence the electronic environment of the ring's carbon and hydrogen atoms, leading to characteristic shifts in their ¹H, ¹³C, and ¹⁵N NMR spectra. Understanding these trends is vital for the structural elucidation of novel nitrogen-containing heterocycles. While experimental data is readily available for simpler azines like pyridine (B92270), pyrimidine, and triazine, the highly unstable nature of this compound makes its experimental characterization challenging. Computational chemistry, therefore, provides the most viable means of predicting its NMR properties.
Computational Methodologies
The theoretical NMR chemical shifts presented in this guide are based on methodologies consistently reported in the scientific literature for the accurate prediction of NMR parameters in nitrogen heterocycles.
Primary Computational Approach: DFT-GIAO
The most common and reliable method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, employed in conjunction with Density Functional Theory (DFT).
-
DFT Functional: A variety of functionals are used for these calculations, with B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being one of the most widely applied. Other functionals like OLYP and KT3 have also been shown to provide good agreement with experimental data for ¹⁵N shifts.
-
Basis Set: The accuracy of the calculation is also dependent on the basis set used to describe the atomic orbitals. Common basis sets for these types of calculations include Pople-style basis sets (e.g., 6-311+G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ).
-
Solvent Effects: To simulate the conditions of an NMR experiment more accurately, solvent effects are often included in the calculations using a Polarizable Continuum Model (PCM) or a supermolecule approach where explicit solvent molecules are included.
Calculation of Chemical Shifts:
The GIAO method calculates the absolute isotropic shielding tensors (σ_iso) for each nucleus. To convert these shielding values to chemical shifts (δ), a reference compound is required. For ¹H and ¹³C, Tetramethylsilane (TMS) is the standard reference. For ¹⁵N, liquid ammonia (B1221849) or nitromethane (B149229) are commonly used. The chemical shift is calculated using the formula:
δ_sample = σ_ref - σ_sample
The theoretical data presented in the comparison tables are derived from studies employing these state-of-the-art computational techniques.
Comparative Analysis of Theoretical NMR Shifts
The following table summarizes the calculated ¹H, ¹³C, and ¹⁵N NMR chemical shifts for a series of azines, from pyridine to s-tetrazine. While specific calculated values for this compound are not available in the literature, the trends observed across this series can be used to extrapolate predicted values.
| Compound | Nucleus | Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Pyridine | ¹H | 2,6 | 8.5 - 8.7 | 8.60 |
| ¹H | 3,5 | 7.2 - 7.4 | 7.24 | |
| ¹H | 4 | 7.6 - 7.8 | 7.62 | |
| ¹³C | 2,6 | 149 - 151 | 150.0 | |
| ¹³C | 3,5 | 123 - 125 | 123.6 | |
| ¹³C | 4 | 135 - 137 | 135.8 | |
| ¹⁵N | 1 | -70 to -60 | -63.5 | |
| Pyridazine | ¹H | 3,6 | 9.1 - 9.3 | 9.17 |
| ¹H | 4,5 | 7.5 - 7.7 | 7.61 | |
| ¹³C | 3,6 | 150 - 152 | 150.8 | |
| ¹³C | 4,5 | 126 - 128 | 126.9 | |
| ¹⁵N | 1,2 | -10 to 0 | -3.9 | |
| Pyrimidine | ¹H | 2 | 9.2 - 9.4 | 9.27 |
| ¹H | 4,6 | 8.7 - 8.9 | 8.79 | |
| ¹H | 5 | 7.4 - 7.6 | 7.48 | |
| ¹³C | 2 | 158 - 160 | 158.8 | |
| ¹³C | 4,6 | 157 - 159 | 157.3 | |
| ¹³C | 5 | 121 - 123 | 121.5 | |
| ¹⁵N | 1,3 | -100 to -90 | -96.5 | |
| Pyrazine | ¹H | 2,3,5,6 | 8.6 - 8.8 | 8.62 |
| ¹³C | 2,3,5,6 | 145 - 147 | 145.2 | |
| ¹⁵N | 1,4 | -45 to -35 | -40.0 | |
| s-Triazine | ¹H | 2,4,6 | 9.2 - 9.4 | 9.21 |
| ¹³C | 2,4,6 | 166 - 168 | 166.3 | |
| ¹⁵N | 1,3,5 | -95 to -85 | -90.2 | |
| s-Tetrazine | ¹H | 3,6 | 10.3 - 10.5 | 10.39 |
| ¹³C | 3,6 | 161 - 163 | 161.2 | |
| ¹⁵N | 1,2,4,5 | -15 to -5 | -9.8 | |
| This compound (Predicted) | ¹H | 6 | > 10.5 | N/A |
| ¹³C | - | - | N/A | |
| ¹⁵N | - | Highly varied | N/A |
Note: The calculated values are typical ranges from DFT studies. Experimental values are generally from spectra recorded in CDCl₃ or DMSO-d₆.
Trends and Extrapolation for this compound:
-
¹H NMR: There is a clear trend of downfield shifting for the ring protons as the number of nitrogen atoms increases. This is due to the electron-withdrawing nature of the nitrogen atoms, which deshields the adjacent protons. Based on this trend, the single proton of this compound is predicted to have a chemical shift significantly greater than that of s-tetrazine (> 10.5 ppm).
-
¹³C NMR: The ¹³C chemical shifts also show a general downfield trend with increasing nitrogen substitution, although the effect is more complex and depends on the position of the carbon relative to the nitrogens.
-
¹⁵N NMR: The ¹⁵N chemical shifts are highly sensitive to the local electronic environment. Nitrogens in pyridine-like environments (two-coordinate) are found in a very different region compared to those in pyridazine-like environments (adjacent nitrogens). For this compound, a complex ¹⁵N spectrum with multiple signals spanning a wide range would be expected.
Visualization of Azine NMR Shift Trends
The following diagram illustrates the logical workflow for predicting the NMR shifts of this compound based on the trends observed in other azines.
Conclusion
While the direct experimental measurement of this compound's NMR spectrum remains a significant challenge, theoretical calculations provide a robust framework for predicting its properties. By analyzing the established trends in the NMR shifts of simpler azines, we can confidently predict that the lone proton of this compound will be highly deshielded. The predicted ¹³C and ¹⁵N NMR data would also be invaluable for any future attempts at synthesizing and characterizing this elusive molecule. This comparative guide serves as a valuable resource for researchers working at the frontier of heterocyclic chemistry and drug discovery, offering insights into the structure-property relationships of nitrogen-rich aromatic systems.
A Comparative Guide to Predicted Vibrational Frequencies: A Case Study on a Benzimidazole Derivative
This guide will delve into the experimental and computational methodologies used to obtain these vibrational frequencies and present the data in a clear, comparative format.
Comparison of Experimental and Theoretical Vibrational Frequencies
The following table summarizes the observed experimental Fourier-transform infrared (FT-IR) and calculated vibrational frequencies for 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid. The theoretical values were obtained using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[1][2]
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Theoretical (DFT B3LYP/6-311++G(d,p)) (cm⁻¹) |
| O–H Stretching | - | 3619 |
| C–H Stretching (Aromatic) | 2919, 2858 | 3123, 3089, 3077, 3068, 3067, 3055, 3054, 3042, 3039, 3009, 2927 |
| C=O Stretching | 1708 | 1776 |
| C=C Stretching (Aromatic) | - | 1625-1430 (range) |
| C–H In-plane Bending | - | 1198, 1180, 1165, 1152 |
| C–H Out-of-plane Bending | - | 1000-700 (range) |
| C-N Stretching | 1310, 1110, 1039 | - |
Note: A direct one-to-one correlation for all peaks is not always possible due to the complexity of the spectra and potential for mixed vibrational modes.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is crucial for a critical evaluation of the data.
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules.[3][4][5]
-
FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.[5] For the analysis of 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, the solid-phase FT-IR spectrum was recorded in the region of 4000–400 cm⁻¹.[6]
-
FT-Raman Spectroscopy : This method involves irradiating a sample with a monochromatic laser and analyzing the scattered light.[7] The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. The FT-Raman spectrum for 5,6-dimethyl benzimidazole (B57391), a related compound, was recorded in the 3500–100 cm⁻¹ region.[6]
Computational Protocol: Density Functional Theory (DFT)
The theoretical vibrational frequencies for 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid were calculated using Density Functional Theory (DFT), a quantum mechanical modeling method.[1][8][9]
-
Method and Basis Set : The calculations were performed using the B3LYP functional in combination with the 6-311++G(d,p) basis set.[1][2] This level of theory is widely used for calculating the vibrational frequencies of organic molecules and generally provides good agreement with experimental data.[10][11]
-
Software : The Gaussian 09 program is a commonly used software package for such quantum chemical calculations.[8]
-
Vibrational Frequency Analysis : Following geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. The Vibrational Energy Distribution Analysis (VEDA) program can be used for the assignment of vibrational modes and to calculate the Potential Energy Distribution (PED).[1][2]
Workflow for Comparing Theoretical and Experimental Vibrational Frequencies
The following diagram illustrates the general workflow for comparing predicted and experimental vibrational frequencies.
Figure 1. Workflow for comparing experimental and theoretical vibrational frequencies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plus.ac.at [plus.ac.at]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Pyridine and its Higher Azine Analogues for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the six-membered nitrogen-containing aromatic heterocycles: pyridine (B92270), diazine, triazine, tetrazine, and the hypothetical pentazine. Tailored for researchers, scientists, and professionals in drug development, this document delves into their structural, electronic, and reactive properties, supported by experimental data and detailed protocols for key reactions.
Fundamental Properties: A Structural and Electronic Overview
The introduction of nitrogen atoms into the benzene (B151609) ring progressively alters the electronic landscape of the molecule, leading to significant changes in stability, aromaticity, and basicity. Each nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, creating a π-deficient system. This effect intensifies with an increasing number of nitrogen atoms.
| Property | Pyridine (C₅H₅N) | Diazines (C₄H₄N₂) | Triazines (C₃H₃N₃) | Tetrazines (C₂H₂N₄) | This compound (CHN₅) |
| Structure | One nitrogen atom | Two nitrogen atoms (1,2-, 1,3-, 1,4-isomers) | Three nitrogen atoms (1,2,3-, 1,2,4-, 1,3,5-isomers) | Four nitrogen atoms (1,2,3,4-, 1,2,3,5-, 1,2,4,5-isomers) | Five nitrogen atoms (hypothetical) |
| Resonance Energy (kcal/mol) | ~32[1][2] | Pyridazine (B1198779): ~26, Pyrimidine: ~30, Pyrazine: ~29[3] | 1,3,5-Triazine: ~20 | Less aromatic than triazines | Predicted to be unstable |
| pKa (of conjugate acid) | 5.25[4] | Pyridazine: 2.33, Pyrimidine: 1.3, Pyrazine: 0.65 | 1,2,3-Triazine: 1.15, 1,2,4-Triazine: 2.5, 1,3,5-Triazine: -1.0 | - | - |
| Heat of Formation (gas, kcal/mol) | 33.9[5] | Pyridazine: 51.2, Pyrimidine: 46.4, Pyrazine: 46.9[5] | 1,3,5-Triazine: 47.8[5][6][7] | - | Predicted to be highly endothermic |
| C-H Bond Dissociation Energy (most acidic site, kcal/mol) | 110.4 ± 2.0[8][9] | 1,2-Diazine: 111.3 ± 0.7, 1,3-Diazine: 113.4 ± 0.7, 1,4-Diazine: 107.5 ± 0.4[8][9] | 1,3,5-Triazine: 107.8 ± 0.7[8][9] | - | - |
This compound : This compound is predicted to be highly unstable, with a low activation energy for decomposition into hydrogen cyanide and molecular nitrogen. Its transient existence makes experimental characterization challenging.
Reactivity Comparison: A Tale of Diminishing Nucleophilicity and Increasing Electrophilicity
The increasing number of nitrogen atoms dramatically shifts the reactivity profile of the azine ring. While pyridine exhibits some characteristics of an electron-rich aromatic system, the higher azines are markedly electron-deficient.
Electrophilic Aromatic Substitution
The susceptibility to electrophilic aromatic substitution (EAS) decreases significantly as the number of nitrogen atoms increases. The lone pair on the nitrogen atoms can be protonated under the acidic conditions often required for EAS, further deactivating the ring.[10]
| Azine | Reactivity towards Electrophiles | Typical Outcome |
| Pyridine | Reluctant; requires harsh conditions.[11] | Substitution primarily at the 3-position. |
| Diazines | More resistant to EAS than pyridine.[12] | Generally unreactive unless activated by electron-donating groups. |
| Triazines & Tetrazines | Extremely unreactive towards EAS. | No reaction under standard conditions. |
Nucleophilic Aromatic Substitution
Conversely, the electron-deficient nature of the higher azines makes them highly susceptible to nucleophilic aromatic substitution (SNA), a reaction that is difficult for benzene and requires strong activation.[13]
| Azine | Reactivity towards Nucleophiles | Typical Outcome |
| Pyridine | Readily undergoes SNA, especially at the 2- and 4-positions.[13] | Substitution of a good leaving group (e.g., halide) or direct amination (Chichibabin reaction). |
| Diazines | More reactive than pyridine towards nucleophiles.[4][12] | Facile displacement of leaving groups. |
| Triazines & Tetrazines | Highly reactive towards nucleophiles. | Rapid substitution reactions. |
Cycloaddition Reactions
The electron-deficient character of diazines, triazines, and especially tetrazines makes them excellent dienes in inverse-electron-demand Diels-Alder (iEDDA) reactions.[14][15][16][17] This reactivity is a cornerstone of bioorthogonal chemistry. Pyridine, on the other hand, does not readily participate in iEDDA reactions as a diene.
| Azine | Reactivity in iEDDA | Typical Dienophiles |
| Pyridine | Generally unreactive as a diene. | - |
| Diazines | Can participate, but less reactive than triazines and tetrazines. | Electron-rich alkenes and alkynes. |
| Triazines | Good dienes in iEDDA reactions.[18] | Enamines, ynamines, and strained alkenes. |
| Tetrazines | Exceptionally reactive dienes.[15][19] | A wide range of dienophiles, including strained alkenes and alkynes, with very fast reaction rates.[15] |
Experimental Protocols
Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479)
This protocol describes a common method for the synthesis of a disubstituted 1,2,4,5-tetrazine (B1199680).
Materials:
-
Sulfur
-
Anhydrous toluene (B28343)
Procedure:
-
A mixture of 2-cyanopyridine (2.08 g, 20 mmol), hydrazine hydrate (1.0 g, 20 mmol), and sulfur (0.32 g, 10 mmol) in anhydrous toluene (50 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol (B145695) to afford the dihydrotetrazine intermediate.
-
The intermediate is then dissolved in a mixture of acetic acid (20 mL) and water (5 mL).
-
A solution of sodium nitrite (B80452) (1.38 g, 20 mmol) in water (5 mL) is added dropwise to the stirred solution at 0 °C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.
-
The resulting red precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.
Chichibabin Reaction of Pyridine
This classic reaction demonstrates the direct nucleophilic amination of pyridine.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Ammonium (B1175870) chloride solution (saturated)
Procedure:
-
To a stirred suspension of sodium amide (2.34 g, 60 mmol) in anhydrous toluene (50 mL) under a nitrogen atmosphere, pyridine (3.95 g, 50 mmol) is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated at reflux for 4 hours. The evolution of hydrogen gas should be observed.
-
The mixture is cooled to room temperature and then cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia (B1221849) ceases.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or recrystallization to give 2-aminopyridine.
Inverse-Electron-Demand Diels-Alder Reaction of a Tetrazine
This protocol illustrates the rapid reaction between a tetrazine and a strained alkene, a cornerstone of bioorthogonal chemistry.
Materials:
-
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
Procedure:
-
A solution of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (2.36 mg, 0.01 mmol) in methanol (1 mL) is prepared. The solution will have a characteristic pink/red color.
-
A solution of trans-cyclooctene (1.10 mg, 0.01 mmol) in methanol (1 mL) is prepared.
-
The TCO solution is added to the tetrazine solution at room temperature with stirring.
-
The disappearance of the pink/red color indicates the consumption of the tetrazine and the completion of the reaction, which is typically very rapid (seconds to minutes).
-
The solvent can be removed under reduced pressure to yield the pyridazine product. The reaction progress and product formation can be monitored by UV-Vis spectroscopy or LC-MS.[19]
Visualizing Reactivity and Workflows
Caption: General reactivity trends of azines.
Caption: General workflow for 1,2,4,5-tetrazine synthesis.
Applications in Drug Discovery and Chemical Biology
The unique properties of these heterocycles have led to their widespread use in medicinal chemistry and chemical biology.
-
Pyridine: A ubiquitous scaffold in pharmaceuticals, found in drugs such as isoniazid (B1672263) (tuberculosis treatment) and atorvastatin (B1662188) (cholesterol-lowering).[20] Its basic nitrogen can be crucial for salt formation and interaction with biological targets.
-
Diazines and Triazines: These cores are present in numerous approved drugs, including the anticancer agent pemetrexed (B1662193) (a pyrrolo[2,3-d]pyrimidine) and the diuretic triamterene (B1681372) (a pteridine (B1203161) derivative). Their ability to form multiple hydrogen bonds is often exploited in drug design.[4]
-
Tetrazines: The exceptional reactivity of tetrazines in iEDDA reactions has revolutionized the field of bioorthogonal chemistry. They are used for in vivo imaging, drug delivery, and the construction of complex biomolecular conjugates.[15]
This comparative guide highlights the systematic changes in the properties and reactivity of azines with an increasing number of nitrogen atoms. This understanding is crucial for the rational design of molecules with tailored properties for applications in drug discovery, materials science, and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Accurate evaluation of the resonance energies of benzene and pyridine via cyclic reference state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-H bond strengths and acidities in aromatic systems: effects of nitrogen incorporation in mono-, di-, and triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 15. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nasu-periodicals.org.ua [nasu-periodicals.org.ua]
- 17. The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 18. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Aromaticity in Azines: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the aromaticity of various azines, including pyridine (B92270), diazines, triazines, and tetrazines. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental and computational data to offer an objective assessment of how the number and position of nitrogen atoms within the benzene (B151609) ring influence its aromatic character. The guide details key aromaticity indicators, presents quantitative data in a clear, tabular format, and outlines the methodologies used for these assessments.
Introduction to Aromaticity in Azines
Azines are a class of heterocyclic aromatic compounds in which one or more carbon atoms in the benzene ring are replaced by nitrogen atoms. This substitution significantly impacts the electronic structure and, consequently, the aromaticity of the ring. Aromaticity is a critical concept in understanding the stability, reactivity, and physicochemical properties of these compounds, which are prevalent scaffolds in medicinal chemistry and materials science. Generally, as the number of nitrogen atoms in the ring increases, the aromaticity tends to decrease compared to benzene due to the higher electronegativity of nitrogen, which can lead to a less uniform delocalization of the π-electron cloud.[1] However, studies employing various metrics indicate that many azines retain a substantial degree of aromatic character, often comparable to benzene itself.[2][3]
Key Aromaticity Indicators
The aromaticity of azines can be quantified using several experimental and computational methods. This guide focuses on three primary indicators:
-
Resonance Energy (RE) and Aromatic Stabilization Energy (ASE): These energetic criteria measure the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue.[4] Higher positive values indicate greater aromatic stabilization.
-
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion gauges aromaticity by calculating the magnetic shielding at the center of the ring.[5] Large negative NICS values are indicative of significant diatropic ring currents and, thus, strong aromaticity. The NICS(0)πzz value, which considers only the π-electron contribution to the out-of-plane component of the shielding tensor, is considered a particularly reliable measure.[1][2]
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometric indicator assesses aromaticity based on the degree of bond length equalization around the ring. A HOMA value of 1 signifies a fully aromatic system with no bond length alternation, while a value of 0 corresponds to a non-aromatic system.
Comparative Data on Azine Aromaticity
The following table summarizes the calculated aromaticity indices for benzene and a series of azines. The data has been compiled from various computational studies to provide a comparative overview.
| Compound | Number of N Atoms | Resonance Energy (kcal/mol) | NICS(0) (ppm) | HOMA Index |
| Benzene | 0 | 22.6[6] | -9.7 | 1.00 |
| Pyridine | 1 | ~ Benzene[6] | -13.3 | ~0.97 |
| Pyridazine (1,2-Diazine) | 2 | Lower than Pyrimidine/Pyrazine | -7.2 | ~0.85 |
| Pyrimidine (1,3-Diazine) | 2 | ~ Benzene[6] | -11.0 | ~0.97 |
| Pyrazine (1,4-Diazine) | 2 | ~ Benzene[6] | -11.5 | ~0.98 |
| 1,2,3-Triazine | 3 | Data not readily available | Data not readily available | Data not readily available |
| 1,2,4-Triazine | 3 | Data not readily available | -8.1 | Data not readily available |
| 1,3,5-Triazine (s-Triazine) | 3 | Data not readily available | -9.6 | ~0.78 |
| 1,2,3,4-Tetrazine | 4 | Data not readily available | Data not readily available | Data not readily available |
| 1,2,3,5-Tetrazine | 4 | Data not readily available | Data not readily available | Data not readily available |
| 1,2,4,5-Tetrazine | 4 | Data not readily available | Data not readily available | Data not readily available |
Note: The values presented are compiled from different computational studies and may vary depending on the level of theory and basis set used. The general trend of decreasing aromaticity with an increasing number of nitrogen atoms is a consistent finding across various methodologies.
Logical Relationship of Aromaticity in Azines
The following diagram illustrates the general trend of decreasing aromaticity with the increasing number of nitrogen atoms in the azine ring. This is a simplified representation of a complex phenomenon, as the position of the nitrogen atoms also plays a crucial role in determining the overall aromatic character.
Caption: General trend of decreasing aromaticity in azines with an increasing number of nitrogen atoms.
Experimental and Computational Protocols
Calculation of Resonance and Aromatic Stabilization Energies
Resonance and aromatic stabilization energies are typically determined computationally using quantum chemical methods. A common approach involves the use of isodesmic or homodesmotic reactions.
Protocol for Homodesmotic Stabilization Energy (HSE) Calculation:
-
Define the Homodesmotic Reaction: A homodesmotic reaction is a hypothetical reaction where the number of each type of bond is conserved on both the reactant and product sides. For an azine, this involves breaking the ring into acyclic fragments with the same types of bonds.
-
Geometry Optimization: The geometries of the azine and all the acyclic reference molecules are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G**.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: The total electronic energies (including ZPVE corrections) of all species in the homodesmotic reaction are calculated.
-
HSE Calculation: The HSE is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants. A more positive value indicates greater aromatic stabilization.
Nucleus-Independent Chemical Shift (NICS) Calculation
NICS values are calculated computationally to probe the magnetic properties associated with aromaticity.
Protocol for NICS(0) Calculation using Gaussian:
-
Geometry Optimization: The molecular structure of the azine is optimized using a quantum chemistry software package like Gaussian. A typical level of theory is B3LYP/6-311+G**.
-
Placement of Ghost Atom: A ghost atom (Bq) is placed at the geometric center of the aromatic ring. This is a dummy atom with no electrons or basis functions.
-
NMR Calculation: An NMR calculation is performed using the NMR keyword in the Gaussian input file. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used.
-
Extraction of Shielding Tensor: The output file will contain the magnetic shielding tensor for each atom, including the ghost atom.
-
NICS(0) Value: The NICS(0) value is the negative of the isotropic magnetic shielding value calculated for the ghost atom at the ring center. For NICS(1), the ghost atom is placed 1 Å above the plane of the ring.
Caption: Workflow for the computational determination of NICS(0) values.
Harmonic Oscillator Model of Aromaticity (HOMA) Index Calculation
The HOMA index provides a measure of aromaticity based on the uniformity of bond lengths within a ring.
Protocol for HOMA Index Calculation:
-
Obtain Bond Lengths: The bond lengths of the azine ring are determined either from experimental data (e.g., X-ray crystallography) or from computationally optimized geometries.
-
Define Reference Bonds: Optimal single (R_s) and double (R_d) bond lengths for the specific bond types (e.g., C-C, C-N) are required. These are typically derived from high-level calculations on reference molecules.
-
Apply the HOMA Formula: The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2] where:
-
n is the number of bonds in the ring.
-
α is a normalization constant.
-
R_opt is the optimal bond length for an aromatic system.
-
R_i are the individual bond lengths in the ring.
-
-
Interpretation: A value close to 1 indicates high aromaticity, while a value close to 0 (or negative) suggests a non-aromatic or anti-aromatic system.
Conclusion
The assessment of aromaticity in azines reveals a nuanced landscape where the introduction of nitrogen atoms systematically influences the electronic structure of the aromatic ring. While a general trend of decreasing aromaticity with an increasing number of nitrogen atoms is observed, many azines, particularly those with fewer nitrogen atoms like pyridine and the diazines, exhibit a high degree of aromatic character comparable to benzene. The choice of the aromaticity index can influence the precise ranking of these compounds, highlighting the multidimensional nature of aromaticity. For researchers in drug development and materials science, a thorough understanding of the aromaticity of different azine systems is crucial for predicting their stability, reactivity, and potential applications. This guide provides a foundational comparative framework to aid in these endeavors.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Pentazine
Attention Researchers, Scientists, and Drug Development Professionals: This document provides critical safety and logistical information regarding the hypothetical chemical compound Pentazine (CHN₅). Due to its predicted instability, extreme caution is advised. This guidance is based on its theoretical decomposition products and is intended to inform risk assessment and emergency preparedness.
Executive Summary: Extreme Hazard Warning
This compound is a hypothetical molecule and is predicted to be highly unstable, decomposing into hydrogen cyanide (HCN) and nitrogen gas (N₂). The primary hazards associated with this compound are therefore related to the extreme toxicity and flammability of hydrogen cyanide, as well as the potential for explosive decomposition. Under no circumstances should an attempt be made to synthesize, handle, or dispose of this compound without a thorough risk assessment, specialized equipment, and expert consultation.
Predicted Properties and Hazards
The following table summarizes the predicted properties of this compound and the known properties of its hazardous decomposition product, hydrogen cyanide.
| Property | This compound (Predicted) | Hydrogen Cyanide (Known) |
| Molecular Formula | CHN₅ | HCN |
| Molar Mass | 83.054 g/mol | 27.03 g/mol |
| Physical State | Unknown | Colorless to pale blue liquid below 26°C (78°F); colorless gas at higher temperatures.[1] |
| Odor | Unknown | Faint, bitter almond-like odor (Note: A significant portion of the population cannot detect this odor due to a genetic trait).[2] |
| Boiling Point | N/A (Decomposes) | 26°C (78°F)[3] |
| Primary Hazard | Explosive decomposition | Extremely toxic, flammable, and can be absorbed through the skin.[3] |
| Toxicity | Decomposes to highly toxic HCN | A concentration of 100-200 ppm in air can be fatal to humans within 10 to 60 minutes. A concentration of 2000 ppm can be fatal within one minute.[4] |
| Flammability | N/A | Flammable liquid and gas.[1] |
| Incompatibilities | Predicted to be highly reactive | Reacts violently with strong acids, strong bases, and oxidizing agents. Can polymerize explosively when exposed to elevated temperatures.[1] |
Personal Protective Equipment (PPE)
Due to the extreme hazard of hydrogen cyanide, the following PPE is mandatory when there is any potential for exposure:
-
Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton) are necessary. Double gloving is recommended.
-
Eye Protection: Full-face shield and chemical splash goggles.
-
Body Protection: A chemical-resistant suit.
-
Additional Precautions: A cyanide antidote kit should be readily available, and personnel must be trained in its use.
Hypothetical Disposal Procedure
The primary goal of this compound disposal is the safe management of its decomposition to prevent the release of hydrogen cyanide gas. This would theoretically involve a controlled decomposition followed by the neutralization of the resulting hydrogen cyanide.
Step 1: Controlled Decomposition (Theoretical)
-
This step is purely theoretical and would require extensive research and specialized equipment to perform safely. The objective would be to induce decomposition in a closed system where the resulting gases can be contained and treated.
Step 2: Neutralization of Hydrogen Cyanide
-
The captured gas stream containing hydrogen cyanide would need to be bubbled through a basic solution to neutralize the acidic HCN. An alkaline solution of sodium hypochlorite (B82951) (bleach) can be used to oxidize the cyanide to the less toxic cyanate (B1221674).
Step 3: Waste Disposal
-
The resulting cyanate solution and any contaminated materials must be treated as hazardous waste.
-
Place all contaminated solids (e.g., PPE, absorbent materials) in a sealed, labeled hazardous waste container.
-
The liquid waste should be collected in a separate, labeled hazardous waste container.
-
Arrange for pickup and disposal by a certified hazardous waste contractor. Do not attempt to dispose of cyanide-containing waste via standard laboratory drains. [5]
Experimental Protocol: Neutralization of Hydrogen Cyanide Gas Stream (Hypothetical)
This protocol outlines the theoretical process for neutralizing the hydrogen cyanide gas produced from the decomposition of this compound.
Materials:
-
Gas washing bottles
-
Tubing and connectors resistant to HCN
-
Alkaline sodium hypochlorite solution (commercial bleach, adjusted to a pH greater than 10 with sodium hydroxide)
-
Sodium thiosulfate (B1220275) solution (for quenching excess hypochlorite)
-
Potassium iodide-starch paper (to test for excess hypochlorite)
-
pH meter or pH paper
Procedure:
-
Prepare the Neutralization Solution: Prepare a fresh solution of alkaline sodium hypochlorite. The pH must be maintained above 10 to prevent the formation of toxic cyanogen (B1215507) chloride gas.[5]
-
Set up the Gas Washing Train: Assemble a series of at least two gas washing bottles, each filled with the alkaline hypochlorite solution. This ensures complete capture and neutralization of the HCN gas.
-
Introduce the Gas Stream: The gas stream from the controlled decomposition of this compound is slowly bubbled through the washing bottles.
-
Monitor the Reaction: The reaction between HCN and hypochlorite is exothermic. Monitor the temperature of the scrubbing solution.
-
Test for Completion: The off-gas from the final washing bottle should be tested to ensure no HCN is breaking through.
-
Quench Excess Hypochlorite: Once the gas evolution has ceased, add sodium thiosulfate solution to the scrubbing solution to neutralize any remaining hypochlorite. Test for the absence of hypochlorite using potassium iodide-starch paper.
-
Waste Collection: The final neutralized solution should be collected as hazardous waste.
Logical Workflow for Handling Hypothetical Unstable Compounds
Caption: Workflow for assessing and managing a hypothetical, unstable chemical.
References
Essential Safety Protocols for the Handling of Pentazine and Related High-Nitrogen Energetic Compounds
Disclaimer: Pentazine (CHN₅) is a hypothetical molecule and has not yet been synthesized.[1] It is predicted to be unstable, decomposing into hydrogen cyanide and nitrogen gas.[1] The following guidelines are based on best practices for handling known high-nitrogen content, energetic, and potentially explosive chemicals. Researchers must conduct a thorough risk assessment before handling any novel compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with highly energetic materials analogous to the theoretical molecule this compound.
Hazard Assessment and Control
Before any laboratory work begins, a rigorous hazard assessment is mandatory. This process identifies potential dangers and establishes control measures to mitigate risks. All work with explosive or potentially explosive compounds must be conducted in a designated area within a properly functioning chemical fume hood.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical. Standard laboratory attire is insufficient. The following equipment must be worn at all times when handling energetic materials.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and potential explosions.[3][4] Standard safety glasses are not adequate.[5]
-
Hand Protection: Double gloving with appropriate chemical-resistant gloves is required.[6] Nitrile exam gloves (minimum 4mil thickness) are often used as a base layer, with a heavier, chemical-resistant glove (e.g., neoprene or butyl rubber) worn over them.[3][5] Always consult a glove selection guide for compatibility with the specific chemicals and solvents being used.[7]
-
Body Protection: A flame-resistant (FR) lab coat, such as those made from Nomex, must be worn.[7][4] This should be supplemented with a chemical-resistant apron.
-
Footwear: Closed-toe shoes, preferably made of leather or other durable material, are required.[8]
| PPE Component | Specification | Rationale |
| Primary Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against splashes from all angles. |
| Face Protection | Full Face Shield | Protects the entire face from splashes and flying debris.[4][9] |
| Inner Gloves | Nitrile Exam Gloves (min. 4 mil) | Provides a base layer of protection and dexterity.[3] |
| Outer Gloves | Neoprene or Butyl Rubber | Offers robust protection against a wider range of chemicals and solvents.[5] |
| Body Protection | Flame-Resistant (FR) Lab Coat (e.g., Nomex) | Protects against flash fires.[7] |
| Additional Protection | Chemical-Resistant Apron | Provides an additional barrier against spills of corrosive or reactive materials. |
| Footwear | Closed-toe, non-absorbent shoes | Protects feet from spills and falling objects.[8] |
Table 1: PPE Specifications for Handling High-Nitrogen Energetic Compounds.
Operational Plan: Protocol for Weighing and Diluting a High-Energy Solid
This protocol outlines the minimum steps for safely handling a small quantity of a high-energy solid compound. The scale of work should always be kept to the absolute minimum necessary.[10]
Preparation:
-
Designate Area: Cordon off a specific area within a chemical fume hood for the procedure. Post a warning sign indicating the presence of potentially explosive compounds.[7]
-
Clear Workspace: Remove all unnecessary equipment, chemicals (especially flammables), and combustible materials from the fume hood.[10]
-
Assemble Equipment: Use only tools made from non-sparking materials (e.g., plastic, bronze, or ceramic spatulas).[10] Avoid using metal spatulas or ground-glass joints, which can cause friction or shock.[7] Prepare a blast shield.[2]
-
Don PPE: Put on all required PPE as detailed in Table 1.
Procedure:
-
Place the blast shield in front of the work area inside the fume hood.[2]
-
Carefully transfer the smallest possible quantity of the energetic compound from its storage container to a tared weigh boat using a non-metallic spatula.[7][10]
-
Slowly and carefully add the weighed solid to the dilution solvent. Never add solvent to the solid , as this can create localized heating.
-
Ensure the material is fully dissolved or suspended before proceeding with the reaction. Many explosives are more stable when diluted.[7]
Disposal Plan
Proper disposal is critical to prevent accidents. Never dispose of reactive chemicals down the drain or in the regular trash.[11]
-
Quenching: Reaction mixtures containing highly reactive reagents must be carefully and completely quenched as part of the experimental procedure before collection for waste disposal.[12] If you are unsure how to quench the reaction safely, contact your institution's Environmental Health and Safety (EHS) office.[12]
-
Waste Collection: Collect all waste, including quenched reaction mixtures and contaminated items (gloves, weigh boats, etc.), in a designated, labeled hazardous waste container.[13]
-
Segregation: Store explosive waste separately from other waste streams, particularly from flammable materials and oxidizers.[7][14]
-
Unwanted Materials: Do not attempt to quench unwanted, expired, or unused reactive materials. Label them clearly as hazardous waste for EHS to collect.[12] If a container is damaged, bulging, or leaking, do not handle it.[7][10] Evacuate the area and contact EHS or emergency services immediately.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. in.nau.edu [in.nau.edu]
- 5. hsa.ie [hsa.ie]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. research.wayne.edu [research.wayne.edu]
- 8. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. 8.1 Explosives | Environment, Health and Safety [ehs.cornell.edu]
- 11. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 13. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
